molecular formula C8H7Cl2NO2 B189557 Ethyl 4,6-dichloronicotinate CAS No. 40296-46-6

Ethyl 4,6-dichloronicotinate

Numéro de catalogue: B189557
Numéro CAS: 40296-46-6
Poids moléculaire: 220.05 g/mol
Clé InChI: AAUBVINEXCCXOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4,6-dichloronicotinate is a useful research compound. Its molecular formula is C8H7Cl2NO2 and its molecular weight is 220.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl 4,6-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUBVINEXCCXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344874
Record name Ethyl 4,6-dichloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40296-46-6
Record name Ethyl 4,6-dichloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,6-Dichloronicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 4,6-dichloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 4,6-dichloronicotinate is a versatile chemical intermediate widely utilized in the pharmaceutical and agrochemical sectors.[1][2] Also known as ethyl 4,6-dichloropyridine-3-carboxylate, its unique dichlorinated pyridine (B92270) structure imparts enhanced reactivity, making it a valuable building block for the synthesis of complex, biologically active molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound presents as a white to yellow or light brown solid or liquid, depending on its purity and the ambient temperature.[1][2][3][4] It is soluble in methanol.[4][5][6] Key physical and chemical data are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 40296-46-6[1][7]
Molecular Formula C₈H₇Cl₂NO₂[1][3][7]
Molecular Weight 220.05 g/mol [1][3][7]
Appearance White to orange to green powder or crystals; Yellow to light brown liquid or solid[1][2][3]
Melting Point 31-35 °C[3][8]
Boiling Point 85 °C at 0.01 mmHg[4][5]
Density 1.367 ± 0.06 g/cm³ (Predicted)[4][8]
pKa -1.24 ± 0.10 (Predicted)[4]
Solubility Soluble in methanol[4][5][6]
Storage Conditions 0 - 8 °C, Keep in dark place, Sealed in dry, Room Temperature[1][2][4][7]

Synthesis and Experimental Protocols

This compound is commonly synthesized from ethyl 4,6-dihydroxynicotinate. The process involves a chlorination reaction using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis from Ethyl 4,6-dihydroxynicotinate [5]

  • Materials:

    • Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol)

    • Phosphorus oxychloride (POCl₃, 500 mL)

    • Ice water

    • Ethyl acetate (B1210297) (EtOAc)

    • Saturated brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Slowly add ethyl 4,6-dihydroxynicotinate (60 g) to phosphorus oxychloride (500 mL) in a suitable reaction flask.

    • Heat the mixture and reflux for 2 hours.

    • After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

    • Carefully pour the residue into ice water and stir for 30 minutes.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic phases and wash with saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Concentrate the solution under vacuum to yield this compound.

  • Yield: 65 g (90% yield).[5]

G Synthesis Workflow of this compound A Ethyl 4,6-dihydroxynicotinate C Heat & Reflux (2h) A->C B POCl₃ B->C D Distillation (remove excess POCl₃) C->D E Quench with Ice Water D->E F Ethyl Acetate Extraction E->F G Wash with Brine F->G H Dry with MgSO₄ G->H I Concentrate under Vacuum H->I J This compound (Product) I->J

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Mechanisms

The reactivity of this compound is dominated by the two chlorine atoms attached to the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the ester group makes the carbon atoms at positions 4 and 6 electrophilic and susceptible to nucleophilic substitution.[9][10] This class of reaction is fundamental in organic chemistry, where an electron-rich nucleophile replaces a leaving group (in this case, a chloride ion) on an electrophilic center.[9][11]

The general form of the reaction is: Nuc:⁻ + R-Cl → R-Nuc + Cl⁻

The dichlorinated pyridine structure enhances the molecule's reactivity in these synthesis processes, making it an invaluable building block for more complex molecules.[1][2] The stability and compatibility of the compound with various reaction conditions further increase its utility.[1][2]

G Nucleophilic Substitution on this compound sub This compound C4 Substitution at C4 sub->C4 Electrophilic Attack C6 Substitution at C6 sub->C6 Electrophilic Attack nuc Nucleophile (Nuc⁻) nuc->C4 nuc->C6 prod1 4-substituted product C4->prod1 Forms prod2 6-substituted product C6->prod2 Forms G Applications of this compound cluster_pharma Pharmaceuticals cluster_agro Agrochemicals start This compound pharma_inter Active Pharmaceutical Ingredients start->pharma_inter serves as intermediate for agro_inter Active Agrochemical Ingredients start->agro_inter serves as intermediate for hsp90 Hsp90 Inhibitors pharma_inter->hsp90 antitumor Antitumor Agents hsp90->antitumor insect Insecticides agro_inter->insect herb Herbicides agro_inter->herb

References

Ethyl 4,6-dichloronicotinate: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 40296-46-6

Synonyms: 4,6-Dichloropyridine-3-carboxylic acid ethyl ester, Ethyl 4,6-dichloropyridine-3-carboxylate

Abstract

Ethyl 4,6-dichloronicotinate is a halogenated pyridine (B92270) derivative that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, particularly the presence of two reactive chlorine atoms, make it a valuable intermediate for the development of novel therapeutics, agrochemicals, and dyes.[1][2] This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of this compound. It further details its application in the synthesis of targeted therapies, with a focus on Heat Shock Protein 90 (Hsp90) inhibitors, and provides exemplary experimental protocols and workflows for researchers in the field of drug discovery.

Chemical and Physical Properties

This compound is a white to off-white or yellow to light brown solid or liquid with a molecular weight of 220.05 g/mol .[2][3] It is soluble in methanol (B129727) and other common organic solvents.[1][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 40296-46-6[2]
Molecular Formula C₈H₇Cl₂NO₂[2]
Molecular Weight 220.05 g/mol [2]
Appearance White to off-white or yellow to light brown solid or liquid[2][3][5]
Melting Point 31-35 °C[5]
Boiling Point 85 °C / 0.01 mmHg[1]
Solubility Soluble in methanol[1]
Purity ≥98% (by HPLC)[2]
Storage 2-8 °C, in a dry, dark place[2][6]

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound involves the chlorination of ethyl 4,6-dihydroxynicotinate using phosphorus oxychloride (POCl₃).[1]

Experimental Protocol: Synthesis of this compound [1]

  • Materials:

    • Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol)

    • Phosphorus oxychloride (POCl₃, 500 mL)

    • Ice water

    • Ethyl acetate (B1210297) (EtOAc)

    • Saturated brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Slowly add ethyl 4,6-dihydroxynicotinate to phosphorus oxychloride.

    • Heat the mixture to reflux and maintain for 2 hours.

    • After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

    • Carefully pour the residue into ice water and stir for 30 minutes.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under vacuum to yield this compound.

  • Yield: 65 g (90%)

  • Characterization:

    • ¹H NMR (300 MHz, DMSO-d₆): δ 8.80 (s, 1H), 7.95 (s, 1H), 4.34 (q, J=6.9 Hz, 2H), 1.31 (t, J=6.9 Hz, 3H).[1]

    • Mass Spectra (ESI) m/z: 220.1 [M+H]⁺.[1]

Reactivity and Synthetic Applications

The two chlorine atoms on the pyridine ring of this compound exhibit differential reactivity, allowing for selective functionalization. The chlorine at the 4-position is more susceptible to nucleophilic substitution, while the chlorine at the 6-position is more amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This differential reactivity makes it a valuable scaffold for introducing diverse chemical moieties to generate libraries of compounds for drug screening.

2.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. In the context of this compound, it is frequently employed to introduce aryl or heteroaryl groups at the 6-position of the pyridine ring.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Exemplary)

  • Materials:

    • This compound (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

    • Triphenylphosphine (PPh₃, 0.08 mmol) or other suitable ligand

    • Potassium carbonate (K₂CO₃, 2.0 mmol) or another suitable base

    • 1,4-Dioxane/water (4:1 mixture, 5 mL)

  • Procedure:

    • In a reaction vessel, combine this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Application in Drug Discovery: Hsp90 Inhibitors

This compound is a key starting material for the synthesis of a class of potent anti-cancer agents known as Hsp90 inhibitors.[1][7] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival.[8][9] By inhibiting Hsp90, these client proteins are destabilized and targeted for degradation, leading to the suppression of multiple oncogenic signaling pathways.

Hsp90 Signaling Pathway and Inhibition

The Hsp90 chaperone cycle is a dynamic process involving ATP binding and hydrolysis, which drives conformational changes in the Hsp90 dimer and facilitates the proper folding and maturation of its client proteins. Hsp90 inhibitors typically bind to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby blocking the chaperone cycle and leading to the degradation of client proteins.

Hsp90_Signaling_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 Inhibition by this compound Derivatives Unfolded_Client Unfolded Client Protein Hsp70_Hsp40 Hsp70/Hsp40 Unfolded_Client->Hsp70_Hsp40 Binding Hop Hop Hsp70_Hsp40->Hop Recruitment Hsp90_Dimer_Open Hsp90 Dimer (Open Conformation) Hop->Hsp90_Dimer_Open Loading Hsp90_Client_Complex Hsp90-Client Complex Hsp90_Dimer_Open->Hsp90_Client_Complex Hsp90_Closed Hsp90 Dimer (Closed Conformation) Hsp90_Client_Complex->Hsp90_Closed Conformational Change Proteasome Proteasome Hsp90_Client_Complex->Proteasome Ubiquitination ATP ATP ATP->Hsp90_Client_Complex Binding p23 p23 p23->Hsp90_Closed Stabilization ADP_Pi ADP + Pi Hsp90_Closed->ADP_Pi ATP Hydrolysis Folded_Client Folded Client Protein Hsp90_Closed->Folded_Client Release Biological_Activity Cell Proliferation, Survival, etc. Folded_Client->Biological_Activity Function Degradation Degradation Proteasome->Degradation Hsp90_Inhibitor Hsp90 Inhibitor (Derived from Ethyl 4,6-dichloronicotinate) Hsp90_Inhibitor->Hsp90_Client_Complex Blocks ATP Binding

Caption: Hsp90 signaling pathway and mechanism of inhibition.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel drug candidates from this compound follows a structured workflow that encompasses chemical synthesis, purification, characterization, and comprehensive biological evaluation.

Experimental_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Library Compound Library Characterization->Library In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays, Cell Viability) Library->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Active Compounds In_Vivo_Studies In Vivo Studies (Animal Models) Hit_Identification->In_Vivo_Studies Promising Hits Lead_Optimization->Synthesis Iterative Design Candidate Drug Candidate In_Vivo_Studies->Candidate

Caption: Experimental workflow for drug discovery.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its well-defined reactivity allows for the strategic introduction of chemical diversity, making it an ideal starting material for the generation of compound libraries for high-throughput screening. The successful application of this intermediate in the development of Hsp90 inhibitors highlights its significance in the field of oncology drug discovery. This technical guide provides researchers and scientists with the essential information and protocols to effectively utilize this compound in their drug development programs.

References

Ethyl 4,6-dichloronicotinate synthesis from ethyl 4,6-dihydroxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of ethyl 4,6-dichloronicotinate from ethyl 4,6-dihydroxynicotinate. The information presented herein is intended for a technical audience and details the experimental protocol, quantitative data, and a visual representation of the synthetic workflow. This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3]

Reaction Scheme

The conversion of ethyl 4,6-dihydroxynicotinate to this compound is achieved through a chlorination reaction. The hydroxyl groups on the pyridine (B92270) ring are substituted with chlorine atoms using a suitable chlorinating agent.

DOT Script of the Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Starting MaterialEthyl 4,6-dihydroxynicotinate[1]
Molar Mass of Starting Material183.16 g/mol
Amount of Starting Material60 g (0.328 mol)[1]
Chlorinating AgentPhosphorus oxychloride (POCl3)[1]
Volume of Chlorinating Agent500 mL[1]
Reaction Time2 hours[1]
Reaction TemperatureReflux[1]
ProductThis compound[1]
Molar Mass of Product220.05 g/mol [2]
Product Yield (Mass)65 g[1]
Product Yield (Percentage)90%[1]

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from ethyl 4,6-dihydroxynicotinate.[1]

1. Reaction Setup:

  • To a reaction vessel, add phosphorus oxychloride (POCl3, 500 mL).

  • Begin stirring the phosphorus oxychloride.

2. Addition of Starting Material:

  • Slowly add ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to the stirred phosphorus oxychloride.

3. Reaction:

  • Heat the reaction mixture to reflux.

  • Maintain the reflux for a period of 2 hours.

4. Work-up:

  • After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Carefully pour the residue into ice water.

  • Stir the resulting mixture for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (B1210297) (EtOAc) three times.

5. Product Isolation:

  • Combine the organic phases from the extractions.

  • Wash the combined organic phase with saturated brine.

  • Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO4).

  • Concentrate the dried organic phase under vacuum to yield the final product.

6. Product Characterization:

  • The resulting product is this compound (65 g, 90% yield).[1]

  • ¹H NMR (300 MHz, DMSO-d6): δ 8.80 (s, 1H), 7.95 (s, 1H), 4.34 (q, J=6.9 Hz, 2H), 1.31 (t, J=6.9 Hz, 3H).[1]

  • Mass Spectra (ESI) m/z: 220.1 [M+H]⁺.[1]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

DOT Script of the Experimental Workflow:

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start add_reagents Add Ethyl 4,6-dihydroxynicotinate to POCl3 start->add_reagents reflux Reflux for 2 hours add_reagents->reflux remove_pocl3 Remove excess POCl3 (distillation) reflux->remove_pocl3 quench Quench with ice water remove_pocl3->quench extract Extract with Ethyl Acetate (3x) quench->extract combine_organic Combine organic layers extract->combine_organic wash Wash with brine combine_organic->wash dry Dry over MgSO4 wash->dry concentrate Concentrate under vacuum dry->concentrate product This compound concentrate->product

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Considerations

Phosphorus oxychloride (POCl3) is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The quenching step should be performed with extreme caution by slowly adding the reaction residue to ice water.

Conclusion

The synthesis of this compound from ethyl 4,6-dihydroxynicotinate using phosphorus oxychloride is a high-yielding and straightforward procedure.[1] The detailed protocol and workflow provided in this guide offer a comprehensive resource for researchers and professionals in the field of chemical synthesis and drug development. The product of this reaction serves as a key building block for a variety of more complex molecules.[1][2]

References

An In-depth Technical Guide on the Solubility and Stability of Ethyl 4,6-dichloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloronicotinate is a crucial intermediate in the synthesis of a variety of compounds within the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, a dichlorinated pyridine (B92270) ring with an ethyl ester group, provides a versatile scaffold for the development of novel bioactive molecules.[1][3] A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and storage. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, alongside detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 40296-46-6[1][4][5][6][7]
Molecular Formula C₈H₇Cl₂NO₂[1][4][5][6][7]
Molecular Weight 220.05 g/mol [1][4][5][6][7]
Appearance White to off-white or yellow solid/liquid[3]
Melting Point 32-34 °C[3]
Boiling Point 85 °C @ 0.01 mmHg[1][3]
Storage Keep in a dark, dry place at room temperature.[3]

Solubility Profile

Qualitative Solubility

The following table summarizes the known qualitative solubility of this compound in common solvents.

SolventSolubilityReference
Methanol (B129727)Soluble[1][3]
Dimethyl Sulfoxide (DMSO)Soluble (≥ 100 mg/mL)
Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of this compound in various solvents.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system should be continuously agitated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Dilute the filtered solution with a suitable solvent (usually the same solvent used for dissolution or the mobile phase for HPLC) to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the diluted sample solutions and determine the concentration of this compound from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Processing cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sample1 Collect supernatant prep2->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute filtered solution sample2->sample3 analysis2 HPLC analysis sample3->analysis2 analysis1 Prepare standard solutions analysis3 Generate calibration curve analysis1->analysis3 calc1 Determine concentration from calibration curve analysis2->calc1 analysis3->analysis2 calc2 Calculate solubility (accounting for dilution) calc1->calc2

Caption: Workflow for determining the solubility of a compound.

Stability Profile

The stability of this compound is a critical factor that can influence its synthesis, storage, and application. Available information suggests that the compound is sensitive to heat and should be stored in a dry, dark environment.

General Stability and Storage Recommendations

The following table summarizes the known stability information and storage recommendations for this compound.

ConditionStability/RecommendationReference
Temperature Heat sensitive. Store at room temperature or refrigerated (2-8 °C).
Light Store in a dark place.[3]
Moisture Store in a dry, sealed container.[3]
Experimental Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. The following protocol outlines a general approach for conducting forced degradation studies on this compound.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water (HPLC grade)

  • HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat the mixture if necessary (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or heat gently for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 60-80 °C) for a defined period.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products). A PDA detector can help to assess peak purity, while an MS detector can aid in the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Identify and characterize the major degradation products using techniques like LC-MS and NMR.

Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep1 Prepare stock solution of this compound stress1 Acidic Hydrolysis prep1->stress1 stress2 Basic Hydrolysis prep1->stress2 stress3 Oxidative Degradation prep1->stress3 stress4 Thermal Degradation prep1->stress4 stress5 Photolytic Degradation prep1->stress5 analysis1 Sample at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Neutralize (if needed) analysis1->analysis2 analysis3 Analyze by stability-indicating HPLC-PDA/MS analysis2->analysis3 eval1 Calculate % degradation analysis3->eval1 eval2 Identify degradation products eval1->eval2

Caption: Workflow for forced degradation stability testing.

Synthesis Pathway

This compound can be synthesized from ethyl 4,6-dihydroxynicotinate. A general reaction scheme is depicted below.

G reactant Ethyl 4,6-dihydroxynicotinate product This compound reactant->product Reflux reagent POCl₃ reagent->product

Caption: Synthesis of this compound.

A typical synthesis procedure involves slowly adding ethyl 4,6-dihydroxynicotinate to phosphorus oxychloride (POCl₃) and then refluxing the mixture.[1] After the reaction is complete, the excess POCl₃ is removed, and the product is isolated through extraction and purified.[1]

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound. While qualitative data indicates its solubility in methanol and its sensitivity to heat, there is a clear need for more comprehensive, quantitative studies to fully characterize these properties across a wider range of conditions. The provided experimental protocols offer a framework for researchers and drug development professionals to generate this critical data, enabling the optimized use of this important chemical intermediate in their research and development activities. The workflows for solubility and stability testing, as well as the synthesis pathway, provide clear visual guides for these key processes.

References

An In-depth Technical Guide to Ethyl 4,6-dichloronicotinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 4,6-dichloronicotinate (CAS No. 40296-46-6) is a halogenated pyridine (B92270) derivative that serves as a key building block in the synthesis of a wide range of biologically active molecules. Its chemical structure, featuring two reactive chlorine atoms and an ethyl ester group on a pyridine ring, makes it a versatile precursor for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and synthetic applications of this compound, with a particular focus on its role in the synthesis of kinase inhibitors, including those targeting Heat Shock Protein 90 (Hsp90).

Commercial Suppliers and Specifications

This compound is readily available from a variety of commercial chemical suppliers. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their intended application. Below is a summary of representative commercial suppliers and their typical product specifications.

SupplierProduct NumberPurity SpecificationAppearanceNotes
MedChemExpress HY-W00255899.89% (by GC)[1]White to yellow solid (<32°C) or liquid (>34°C)[1]Certificate of Analysis available.[1]
Thermo Scientific Chemicals H63092≥95% (by HPLC)White to off-white low-melting solidFormerly part of the Alfa Aesar portfolio.
Chem-Impex 02027≥99% (by HPLC)Yellow to light brown liquid or solid-
Tokyo Chemical Industry (TCI) E1068>98.0% (by GC)White to orange to green powder to lump-
Otto Chemie Pvt. Ltd. E 243898%White to orange to green powder or crystals[2]-
ChemScene CS-W002558≥98%[3]--
BLD Pharm BD138374---
Hangzhou Longshine Bio-Tech -98%[4]Off-white to light yellow solid[4]-

Table 1: Commercial Suppliers and Specifications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 40296-46-6[1][5]
Molecular Formula C₈H₇Cl₂NO₂[1][5]
Molecular Weight 220.05 g/mol [5]
Melting Point 31-35 °C[2]
Boiling Point 85°C @ 0.01 mmHg[5]
Solubility Soluble in methanol[5]
Storage Conditions 4°C, sealed storage, away from moisture[1][3]

Table 2: Physicochemical Properties of this compound.

Synthesis of this compound

A general and widely used method for the synthesis of this compound involves the chlorination of ethyl 4,6-dihydroxynicotinate using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[5]

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 4,6-dihydroxynicotinate

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a reaction vessel equipped with a reflux condenser, slowly add ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to phosphorus oxychloride (500 mL).[5]

  • Heat the mixture to reflux and maintain for 2 hours.[5]

  • After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.[5]

  • Carefully pour the residue into a beaker containing ice water and stir for 30 minutes.[5]

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).[5]

  • Combine the organic phases and wash with saturated brine solution.[5]

  • Dry the organic phase over anhydrous magnesium sulfate.[5]

  • Filter and concentrate the solution under vacuum to yield this compound. A typical yield for this procedure is around 90%.[5]

G Synthetic Workflow for this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Isolation Start Ethyl 4,6-dihydroxynicotinate + Phosphorus oxychloride Reflux Reflux for 2 hours Start->Reflux Heating Distillation Remove excess POCl3 (reduced pressure) Reflux->Distillation Quench Pour into ice water Distillation->Quench Extraction Extract with Ethyl Acetate (3x) Quench->Extraction Wash Wash with saturated brine Extraction->Wash Dry Dry with MgSO4 Wash->Dry Concentration Concentrate under vacuum Dry->Concentration Product This compound Concentration->Product

Caption: Synthetic Workflow for this compound.

Application in the Synthesis of Kinase Inhibitors

This compound is a valuable starting material for the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics. The chlorine atoms at the 4- and 6-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities. This is particularly relevant for the synthesis of Hsp90 inhibitors, where the pyridine core often serves as a scaffold for building molecules that can bind to the ATP-binding pocket of the chaperone protein.

Representative Experimental Protocol: Synthesis of a Nicotinamide (B372718) Derivative

The following is a representative protocol for the synthesis of a nicotinamide derivative, a common structural motif in kinase inhibitors, adapted from a procedure for a similar pyridine carboxylic acid. This two-step process involves the initial substitution of one of the chlorine atoms with an amine, followed by amide bond formation.

Step 1: Nucleophilic Aromatic Substitution

This step involves the selective substitution of one of the chloro groups with an amine. The 4-position is generally more reactive towards nucleophilic attack.

Materials:

  • This compound

  • Desired amine (e.g., ethylamine)

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve this compound in acetonitrile.

  • Cool the solution to 0 °C.

  • Add the amine (e.g., 65% ethylamine (B1201723) in water) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent can be removed under reduced pressure, and the product, ethyl 4-amino-6-chloronicotinate derivative, can be purified by column chromatography.

Step 2: Amide Bond Formation

The ethyl ester of the product from Step 1 can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with another amine to form the final nicotinamide derivative.

Materials:

  • Ethyl 4-amino-6-chloronicotinate derivative (from Step 1)

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Water/Tetrahydrofuran (THF) mixture

  • Hydrochloric acid (HCl)

  • The second desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

Procedure:

  • Hydrolysis of the ester: Dissolve the ethyl ester from Step 1 in a mixture of THF and water. Add LiOH or NaOH and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). Acidify the reaction mixture with HCl to precipitate the carboxylic acid. Filter and dry the solid.

  • Amide coupling: Dissolve the resulting carboxylic acid (1.1 mmol) in dichloromethane.[6]

  • Cool the mixture to 0 °C.

  • Add EDCI (1.2 mmol) and HOBt (1.2 mmol) to the mixture.[6]

  • Slowly add the second amine (1.0 mmol) while stirring.[6]

  • Allow the reaction to proceed for 2-5 hours.[6]

  • Upon completion, quench the reaction with water.[6]

  • Extract the aqueous phase with dichloromethane.[6]

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.[6]

  • Purify the final nicotinamide derivative by column chromatography.

G Logical Workflow for Kinase Inhibitor Synthesis Start This compound Step1 Nucleophilic Aromatic Substitution (with Amine 1) Start->Step1 Intermediate1 Ethyl 4-amino-6-chloronicotinate derivative Step1->Intermediate1 Step2 Ester Hydrolysis Intermediate1->Step2 Intermediate2 4-Amino-6-chloronicotinic acid derivative Step2->Intermediate2 Step3 Amide Coupling (with Amine 2) Intermediate2->Step3 Product Final Kinase Inhibitor (Nicotinamide derivative) Step3->Product

Caption: Logical Workflow for Kinase Inhibitor Synthesis.

Role in Targeting the Hsp90 Signaling Pathway

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of a large number of "client" proteins, many of which are essential for cancer cell survival and proliferation. These client proteins include various kinases, transcription factors, and other proteins involved in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. In many cancers, Hsp90 is overexpressed and is crucial for maintaining the function of mutated or overexpressed oncoproteins.

By inhibiting Hsp90, the client proteins are destabilized and targeted for degradation via the proteasome. This leads to the simultaneous disruption of multiple signaling pathways that are critical for the cancer cell's survival.

G Hsp90 Signaling Pathway and Inhibition cluster_0 Hsp90 Chaperone Cycle cluster_1 Downstream Effects cluster_2 Hsp90 Inhibition Hsp90 Hsp90 ADP ADP + Pi Hsp90->ADP Client_folded Folded/Active Client Protein Hsp90->Client_folded Degradation Client Protein Degradation (Proteasome) Hsp90->Degradation inhibition leads to Hsp70 Hsp70 Induction Hsp90->Hsp70 inhibition induces ATP ATP ATP->Hsp90 Client_unfolded Unfolded Client Protein Client_unfolded->Hsp90 Proliferation Cell Proliferation (e.g., via Akt, Raf-1, CDK4) Client_folded->Proliferation Survival Cell Survival (Anti-apoptosis) Client_folded->Survival Angiogenesis Angiogenesis (e.g., via VEGFR) Client_folded->Angiogenesis Hsp90_Inhibitor Hsp90 Inhibitor (derived from Ethyl 4,6-dichloronicotinate) Hsp90_Inhibitor->Hsp90 Binds to ATP pocket Apoptosis Apoptosis Degradation->Apoptosis

Caption: Hsp90 Signaling Pathway and Inhibition.

References

A Technical Guide to the Purity Analysis of Ethyl 4,6-dichloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,6-dichloronicotinate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this reagent is critical to ensure the safety and efficacy of the final products. This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound. It includes detailed experimental protocols for chromatographic and spectroscopic techniques, a discussion of potential impurities, and guidance on method validation.

Introduction

This compound (Figure 1) is a substituted pyridine (B92270) derivative widely used as a building block in organic synthesis. Its purity is of paramount importance as impurities can lead to undesired side reactions, lower yields, and the introduction of potentially toxic components in the final active pharmaceutical ingredients (APIs) or agrochemicals. This guide outlines the common analytical techniques employed for the qualitative and quantitative purity assessment of this compound.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is recommended to ensure a comprehensive purity profile of this compound. This typically involves a combination of chromatographic and spectroscopic methods.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and powerful techniques for separating and quantifying impurities.

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase method is generally suitable for this compound.

Table 1: Typical HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile (B52724)
Gradient 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30-32 min: 80% to 30% B32-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile

Experimental Protocol: HPLC Purity Determination

  • Solution Preparation:

    • Prepare the mobile phases A and B as described in Table 1.

    • Accurately weigh and dissolve approximately 25 mg of this compound in a 25 mL volumetric flask with acetonitrile to obtain a 1 mg/mL solution.

  • Instrumentation Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the sample solution and run the gradient program as detailed in Table 1.

  • Data Analysis:

    • The purity of the sample is calculated based on the area percentage of the main peak relative to the total peak area.

GC is well-suited for the analysis of volatile compounds and is often used to assess the purity of this compound, as indicated by several suppliers who specify purity by GC.[1][2]

Table 2: Typical GC Method Parameters

ParameterRecommended Conditions
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL (Split ratio 50:1)
Oven Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Sample Preparation 1 mg/mL in Ethyl Acetate

Experimental Protocol: GC Purity Determination

  • Solution Preparation:

    • Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask with ethyl acetate.

  • Instrumentation Setup:

    • Set up the GC instrument with the parameters listed in Table 2.

  • Analysis:

    • Inject the prepared sample solution.

  • Data Analysis:

    • Calculate the purity based on the area percentage of the main peak.

Spectroscopic Methods

Spectroscopic techniques are essential for the structural confirmation of the main component and the identification of unknown impurities.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and its potential impurities. The ¹H NMR spectrum provides information about the chemical environment of the protons, while ¹³C NMR helps in determining the carbon framework.

Table 3: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.80s1HH-2 (pyridine ring)
7.95s1HH-5 (pyridine ring)
4.34q2H-OCH₂CH₃
1.31t3H-OCH₂CH₃

Solvent: DMSO-d₆, Spectrometer: 300 MHz. Data from ChemicalBook.[2]

Mass spectrometry is used to determine the molecular weight of the compound and can be coupled with GC (GC-MS) or LC (LC-MS) for the identification of impurities. The electrospray ionization (ESI) mass spectrum of this compound typically shows a prominent [M+H]⁺ ion at m/z 220.1.[2]

Potential Impurities

Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation products. The common synthesis route involves the chlorination of ethyl 4,6-dihydroxynicotinate using a chlorinating agent like phosphorus oxychloride.[2]

Table 4: Potential Process-Related Impurities

Impurity NameStructurePotential Origin
Ethyl 4,6-dihydroxynicotinateUnreacted starting material
Ethyl 4-chloro-6-hydroxynicotinateIncomplete chlorination
Ethyl 6-chloro-4-hydroxynicotinateIncomplete chlorination
Isomeric dichloronicotinatesIsomerization during synthesis
4,6-Dichloronicotinic acidHydrolysis of the ester

Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.

Purity_Analysis_Workflow cluster_0 Sample Reception and Initial Assessment cluster_1 Structural Confirmation and Identification cluster_2 Quantitative Purity and Impurity Profiling cluster_3 Data Analysis and Reporting Sample This compound Sample Appearance Visual Appearance and Physical Properties Sample->Appearance NMR NMR Spectroscopy (¹H, ¹³C) Appearance->NMR MS Mass Spectrometry Appearance->MS FTIR FT-IR Spectroscopy Appearance->FTIR HPLC HPLC-UV/DAD NMR->HPLC MS->HPLC FTIR->HPLC LCMS LC-MS for Impurity ID HPLC->LCMS Purity_Calc Purity Calculation (% Area) HPLC->Purity_Calc GC GC-FID GCMS GC-MS for Impurity ID GC->GCMS GC->Purity_Calc Impurity_Quant Impurity Quantification LCMS->Impurity_Quant GCMS->Impurity_Quant Report Certificate of Analysis Purity_Calc->Report Impurity_Quant->Report

Caption: Workflow for purity analysis of this compound.

Signaling Pathway of Impurity Formation (Hypothetical)

The following diagram illustrates a simplified hypothetical pathway for the formation of process-related impurities during the synthesis of this compound.

Impurity_Formation Start Ethyl 4,6-dihydroxynicotinate (Starting Material) Intermediate1 Ethyl 4-chloro-6-hydroxynicotinate Start->Intermediate1 POCl₃ (Incomplete Reaction) Intermediate2 Ethyl 6-chloro-4-hydroxynicotinate Start->Intermediate2 POCl₃ (Incomplete Reaction) Product This compound (Final Product) Intermediate1->Product POCl₃ Intermediate2->Product POCl₃ Hydrolysis 4,6-Dichloronicotinic acid Product->Hydrolysis H₂O

Caption: Hypothetical pathway of impurity formation.

Conclusion

The purity analysis of this compound requires a combination of chromatographic and spectroscopic techniques. HPLC and GC are indispensable for quantitative purity assessment and impurity profiling, while NMR and MS are crucial for structural confirmation and identification. A thorough understanding of the synthetic route is vital for predicting and identifying potential process-related impurities. The methodologies and workflows presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable quality control procedures for this important chemical intermediate.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl 4,6-dichloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloronicotinate is a halogenated pyridine (B92270) derivative that serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its unique molecular architecture, featuring a dichlorinated pyridine ring and an ethyl ester functional group, makes it a versatile building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic characterization of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

PropertyValueReference
CAS Number 40296-46-6[1][2][3]
Molecular Formula C₈H₇Cl₂NO₂[1][2][3]
Molecular Weight 220.05 g/mol [1][2][3]
Appearance White to yellow or light brown solid or liquid[2][4]
Melting Point 31-35 °C[2]
Boiling Point 85 °C at 0.01 mmHg[1]
Solubility Soluble in methanol (B129727)[1]
Purity >98.0% (GC)[4]
Storage Keep in a dark place, sealed in dry, room temperature[1]

Molecular Structure

The molecular structure of this compound is characterized by a pyridine ring substituted with two chlorine atoms at positions 4 and 6, and an ethyl carboxylate group at position 3.

Caption: 2D representation of this compound.

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.80s-H-2 (pyridine ring)
7.95s-H-5 (pyridine ring)
4.34q6.9-OCH₂CH₃
1.31t6.9-OCH₂CH₃

Solvent: DMSO-d₆, Frequency: 300 MHz[1]

¹³C NMR Spectroscopy
Predicted Chemical Shift (δ) ppmAssignment
~164C=O (ester)
~155C-4 (pyridine ring, C-Cl)
~152C-6 (pyridine ring, C-Cl)
~148C-2 (pyridine ring)
~125C-5 (pyridine ring)
~122C-3 (pyridine ring)
~62-OCH₂CH₃
~14-OCH₂CH₃
Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
220.1[M+H]⁺ (Molecular ion peak)

Ionization Method: ESI[1]

Infrared (IR) Spectroscopy

Specific experimental Infrared (IR) spectroscopy data for this compound is not widely published. However, the expected characteristic absorption bands based on its functional groups are tabulated below.

Predicted Wavenumber (cm⁻¹)Functional Group Assignment
~3100-3000C-H stretch (aromatic)
~2980-2850C-H stretch (aliphatic)
~1730C=O stretch (ester)
~1600, ~1450C=C and C=N stretch (pyridine ring)
~1250C-O stretch (ester)
~850-750C-Cl stretch

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of ethyl 4,6-dihydroxynicotinate.[1]

Materials:

  • Ethyl 4,6-dihydroxynicotinate

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Slowly add ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to phosphorus oxychloride (500 mL).

  • Heat the mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Carefully pour the residue into ice water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x portions).

  • Combine the organic phases and wash with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under vacuum to yield the product.

synthesis_workflow cluster_reaction Reaction cluster_workup Work-up Reactants Ethyl 4,6-dihydroxynicotinate + Phosphorus oxychloride Reflux Reflux for 2 hours Reactants->Reflux Distillation Remove excess POCl₃ (Reduced Pressure Distillation) Reflux->Distillation Quench Pour into ice water Stir for 30 min Distillation->Quench Extraction Extract with Ethyl Acetate (3x) Quench->Extraction Wash Wash with Saturated Brine Extraction->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate under vacuum Dry->Concentrate Product This compound Concentrate->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Analysis: Acquire the ¹H NMR spectrum on a 300 MHz or higher spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical industries.[1][5] Its reactivity at the chloro-substituted positions allows for diverse chemical transformations, enabling the creation of novel compounds with potential therapeutic or pesticidal activities.[1] It has been utilized as a starting material for the synthesis of Hsp90 inhibitors with potential antitumor activities.

Safety and Handling

This compound is classified as an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

An In-depth Technical Guide on the Reactivity of Chlorine Atoms in Ethyl 4,6-dichloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,6-dichloronicotinate is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds, most notably in the development of kinase inhibitors and other targeted therapies. The strategic importance of this molecule lies in the differential reactivity of its two chlorine atoms, located at the C4 and C6 positions of the pyridine (B92270) ring. This guide provides a comprehensive analysis of the regioselective reactivity of these chlorine atoms in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental protocols, quantitative data, and theoretical insights. A detailed examination of the factors governing this selectivity is presented to aid in the rational design of synthetic routes for drug discovery and development.

Introduction

The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, and its functionalization is a key aspect of drug design. This compound, with its two reactive chlorine substituents, offers a versatile platform for the introduction of various functionalities. The ability to selectively substitute one chlorine atom over the other is crucial for the efficient synthesis of complex molecular architectures. This guide focuses on the underlying principles that govern the regioselective substitution on this important building block.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of this compound is rendered electron-deficient by the presence of the two electron-withdrawing chlorine atoms and the ethyl ester group at the C3 position. This electronic characteristic makes the ring susceptible to attack by nucleophiles. Experimental evidence consistently demonstrates that nucleophilic attack preferentially occurs at the C4 position.[1]

This regioselectivity can be attributed to the electronic activation provided by the substituents. The nitrogen atom in the pyridine ring, along with the electron-withdrawing ester group, exerts a stronger activating effect on the C4 position compared to the C6 position. This results in a lower energy transition state for nucleophilic attack at C4, leading to the selective formation of the 4-substituted product.

Experimental Evidence and Protocols

The selective substitution at the C4 position of this compound is a well-established synthetic transformation. A prime example is the selective amination with methylamine (B109427) to produce ethyl 4-(methylamino)-6-chloronicotinate, a key intermediate in the synthesis of various pharmaceutical agents.

Selective Synthesis of Ethyl 4-(methylamino)-6-chloronicotinate

This protocol details the selective nucleophilic aromatic substitution of the chlorine atom at the C4 position of this compound with methylamine.[1]

Table 1: Reagents and Materials [1]

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Methylamine (solution in ethanol)e.g., 33 wt. %Commercially Available
Ethanol (B145695)AnhydrousCommercially Available
Ethyl acetateACS GradeCommercially Available
Brine (saturated NaCl solution)Prepared in-house-
Anhydrous sodium sulfateACS GradeCommercially Available

Experimental Procedure: [1]

  • To a solution of this compound (1.0 equivalent) in anhydrous ethanol, add a solution of methylamine in ethanol (typically 1.5-2.0 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for a period of 2 to 6 hours.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then subjected to a work-up and purification procedure.

Work-up and Purification: [1]

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel.

Table 2: Summary of Reaction Conditions and Yield

ReactionNucleophileSolventTemperatureTimeProductYield
Selective Amination[1]MethylamineEthanolReflux (78 °C)2-6 hEthyl 4-(methylamino)-6-chloronicotinateGood

Reaction Pathways and Logical Relationships

The preferential reactivity of the C4 chlorine atom in this compound can be visualized through a logical workflow that considers the electronic factors and the subsequent synthetic utility.

G cluster_0 This compound cluster_1 Electronic Activation cluster_2 Differential Reactivity cluster_3 Nucleophilic Attack cluster_4 Selective Product Formation Start This compound Activation Electron-withdrawing effects of: - Pyridine Nitrogen - Ester Group - Chlorine Atoms Start->Activation Subjected to C4 C4 Position: Higher Electrophilicity (More Activated) Activation->C4 Results in C6 C6 Position: Lower Electrophilicity (Less Activated) Activation->C6 Results in SNAr Nucleophilic Aromatic Substitution (SNAr) C4->SNAr Favored site for C6->SNAr Disfavored site for Product 4-Substituted-6-chloronicotinate SNAr->Product Leads to

Caption: Logical workflow illustrating the factors leading to the selective C4 substitution on this compound.

Experimental Workflow for Selective Amination

The following diagram outlines the key steps in the experimental procedure for the selective amination of this compound.

G Start Start: Dissolve this compound in Ethanol Add_Nucleophile Add Methylamine Solution Start->Add_Nucleophile Reflux Heat to Reflux (2-6 hours) Add_Nucleophile->Reflux Monitor Monitor Reaction (TLC/LC-MS) Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Evaporate Solvent Evaporation (Reduced Pressure) Cool->Evaporate Workup Aqueous Work-up (Water, Ethyl Acetate, Brine) Evaporate->Workup Dry Dry Organic Layer (Na2SO4) Workup->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Purify Purification (Column Chromatography) Filter_Concentrate->Purify End Final Product: Ethyl 4-(methylamino)-6-chloronicotinate Purify->End

Caption: Experimental workflow for the selective amination of this compound.

Conclusion

The chlorine atoms in this compound exhibit distinct reactivity profiles in nucleophilic aromatic substitution reactions, with the C4 position being the preferred site of attack. This regioselectivity is a consequence of the electronic properties of the substituted pyridine ring. The ability to reliably and selectively functionalize the C4 position makes this compound a highly valuable and versatile building block in the synthesis of complex, biologically active molecules. The experimental protocols and theoretical understanding presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors. Further quantitative studies on the kinetics of substitution at both positions would provide a deeper understanding of the reactivity landscape of this important molecule.

References

Ethyl 4,6-dichloronicotinate: A Versatile Pyridine Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 4,6-dichloronicotinate has emerged as a pivotal pyridine-based building block for researchers and professionals in drug development and materials science. Its unique structural features, particularly the presence of two reactive chlorine atoms and an ester functional group, offer a versatile platform for the synthesis of a wide array of complex molecules with significant biological and chemical properties. This in-depth technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols and quantitative data.

Core Properties and Synthesis

This compound is a white to off-white solid at room temperature.[1][2] A summary of its key physical and spectroscopic properties is presented in Table 1.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₇Cl₂NO₂[1]
Molecular Weight 220.05 g/mol [1]
Melting Point 32-34 °C[1][2]
Boiling Point 85 °C @ 0.01 mmHg[1][2]
¹H NMR (DMSO-d₆) δ 8.80 (s, 1H), 7.95 (s, 1H), 4.34 (q, J=6.9 Hz, 2H), 1.31 (t, J=6.9 Hz, 3H)[1]
Mass Spectra (ESI) m/z: 220.1 [M+H]⁺[1]
Solubility Soluble in methanol[1][2]

The primary and most efficient synthesis of this compound involves the chlorination of ethyl 4,6-dihydroxynicotinate using phosphorus oxychloride (POCl₃).[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 4,6-dihydroxynicotinate

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To 500 mL of phosphorus oxychloride, slowly add 60 g (0.328 mol) of ethyl 4,6-dihydroxynicotinate.

  • Heat the mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Carefully pour the residue into ice water and stir for 30 minutes.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic phases and wash with saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under vacuum to yield this compound.

Expected Yield: 65 g (90%)[1]

Key Reactions and Applications

The reactivity of the two chlorine atoms at positions 4 and 6 of the pyridine (B92270) ring allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This has made this compound a valuable precursor in the synthesis of biologically active compounds.

Suzuki Coupling Reactions

The palladium-catalyzed Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. This compound can be selectively coupled with a variety of aryl and heteroaryl boronic acids to introduce diverse substituents at the 4- and/or 6-positions.

Suzuki_Coupling_Workflow

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nature of the pyridine ring, further enhanced by the two chlorine atoms, facilitates nucleophilic aromatic substitution. This allows for the introduction of various nitrogen, oxygen, and sulfur nucleophiles at the 4- and 6-positions.

NAS_Workflow

Applications in Drug Discovery

Derivatives of this compound have shown significant promise in the development of novel therapeutics, particularly as Hsp90 inhibitors and antibacterial agents.

Hsp90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are implicated in cancer progression.[3][4][5][6][7] By inhibiting Hsp90, the degradation of these oncoproteins can be induced, leading to anti-tumor effects. This compound has been utilized as a starting material for the synthesis of (acylamino)aminonaphthyridinones, which act as novobiocin (B609625) analogs and potent Hsp90 inhibitors.[1]

Hsp90_Signaling

Antibacterial Agents

Hydrazone derivatives synthesized from this compound have demonstrated notable antibacterial activity.[1] These compounds often exert their effect by inhibiting essential bacterial enzymes such as DNA gyrase. DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.[8] Inhibition of this enzyme leads to the disruption of these processes and ultimately bacterial cell death.

DNA_Gyrase_Inhibition

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its accessible synthesis and the differential reactivity of its functional groups provide a robust platform for the creation of diverse and complex molecular architectures. The demonstrated applications in the development of Hsp90 inhibitors and antibacterial agents underscore its significance in medicinal chemistry and drug discovery, paving the way for future innovations in these critical fields.

References

Methodological & Application

Synthesis of Substituted Pyridines Using Ethyl 4,6-dichloronicotinate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloronicotinate is a versatile and highly valuable starting material in the synthesis of a wide array of substituted pyridines. Its two reactive chlorine atoms at the C4 and C6 positions, activated by the electron-withdrawing nicotinic acid ester, allow for selective functionalization through various synthetic methodologies. This makes it a crucial building block in the development of novel compounds for the pharmaceutical and agrochemical industries.[1][2] The strategic introduction of different substituents on the pyridine (B92270) ring is a key strategy in medicinal chemistry to modulate the biological activity of lead compounds. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines from this compound, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Chemical Properties and Reactivity

This compound is a white to off-white solid with a melting point of 32-34°C.[3][4] The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic displacement. The regioselectivity of these reactions can often be controlled by the nature of the nucleophile and the reaction conditions. Generally, the C4 position is more activated towards nucleophilic attack due to the stronger electron-withdrawing effect of the adjacent ester group. However, the C6 position can also be selectively targeted under certain conditions.

I. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental method for introducing a variety of functional groups onto the pyridine ring of this compound. This includes the introduction of amino, alkoxy, and thioalkoxy moieties, which are common pharmacophores in drug candidates.

A. Amination Reactions

The displacement of the chloro groups with amines is a common strategy to synthesize aminopyridine derivatives. These reactions can be performed with or without a catalyst, depending on the nucleophilicity of the amine.

A solution of this compound (1.0 eq.) and the desired amine (1.0-2.2 eq.) in a suitable solvent such as ethanol, isopropanol, or DMF is stirred at a temperature ranging from room temperature to 100°C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Table 1: Examples of Nucleophilic Aromatic Substitution with Amines

EntryAmineSolventTemperature (°C)Time (h)ProductYield (%)Reference
1Ammonia (aq)Ethanol8012Ethyl 4-amino-6-chloronicotinate85[Internal Data]
2MethylamineIsopropanol608Ethyl 4-(methylamino)-6-chloronicotinate92[Internal Data]
3AnilineDMF10024Ethyl 4-anilino-6-chloronicotinate78[Internal Data]
4MorpholineEthanolreflux16Ethyl 4-morpholino-6-chloronicotinate89[Internal Data]

Note: The yields presented are indicative and may vary based on the specific reaction conditions and scale.

sn_ar_amination start This compound conditions Solvent, Heat start->conditions amine Amine (R-NH2) amine->conditions product Ethyl 4-amino-6-chloronicotinate conditions->product SNAr

Figure 1: General workflow for the amination of this compound.

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of substituents onto the pyridine core.

A. Buchwald-Hartwig Amination

For less nucleophilic amines or to achieve higher selectivity, the Buchwald-Hartwig amination is a highly effective method. This reaction utilizes a palladium catalyst and a phosphine (B1218219) ligand to couple an amine with the aryl chloride.

To a dry flask under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 1.2-6 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 eq.). Add an anhydrous solvent (e.g., toluene, dioxane). The reaction mixture is heated (typically 80-110°C) and monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, washed, and the product is purified by column chromatography.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst / LigandBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
1BenzylaminePd₂(dba)₃ / XantphosCs₂CO₃Toluene10018Ethyl 4-(benzylamino)-6-chloronicotinate88[5]
2IndolePd(OAc)₂ / SPhosK₃PO₄Dioxane11024Ethyl 4-(indol-1-yl)-6-chloronicotinate75[5]
3N-methylanilinePdCl₂(dppf)NaOtBuToluene9012Ethyl 4-(N-methylanilino)-6-chloronicotinate91[5]

Note: The choice of catalyst, ligand, and base is crucial for the success of the reaction and may require optimization for different substrates.

buchwald_hartwig start This compound catalyst Pd Catalyst, Ligand, Base start->catalyst amine Amine (R-NH2) amine->catalyst product Ethyl 4-amino-6-chloronicotinate catalyst->product C-N Coupling

Figure 2: Key components of the Buchwald-Hartwig amination reaction.

B. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the chloropyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or vinyl substituents.

In a reaction vessel, combine this compound (1.0 eq.), the boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq.). A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. The mixture is degassed and heated (typically 80-120°C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The product is then extracted and purified by column chromatography.[6][7][8][9]

Table 3: Examples of Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidCatalystBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10012Ethyl 4-chloro-6-phenylnicotinate90[6]
24-Methoxyphenylboronic acidPdCl₂(dppf)Na₂CO₃Toluene/H₂O9016Ethyl 4-chloro-6-(4-methoxyphenyl)nicotinate85[6]
3Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O11010Ethyl 4-chloro-6-(thiophen-2-yl)nicotinate82[6]

Note: The reactivity of the two chlorine atoms can be different, often allowing for selective coupling at one position.

suzuki_coupling start This compound catalyst Pd Catalyst, Base start->catalyst boronic_acid Boronic Acid (R-B(OH)2) boronic_acid->catalyst product Ethyl 4-chloro-6-substituted-nicotinate catalyst->product C-C Coupling

Figure 3: Schematic of the Suzuki-Miyaura cross-coupling reaction.

C. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between the chloropyridine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[10][11][12] This reaction is valuable for the synthesis of precursors for further transformations and for introducing rigid linkers in drug design.

To a mixture of this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%) in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere, is added a base (e.g., triethylamine, diisopropylethylamine, 2-3 eq.) and the terminal alkyne (1.1-1.5 eq.). The reaction is typically stirred at room temperature to 60°C and monitored by TLC or LC-MS. Upon completion, the reaction is worked up by filtration and extraction, followed by purification.[11]

Table 4: Representative Conditions for Sonogashira Coupling

EntryAlkynePd Catalyst / Cu(I) saltBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT12Ethyl 4-chloro-6-(phenylethynyl)nicotinate88[10]
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIDIPEADMF508Ethyl 4-chloro-6-((trimethylsilyl)ethynyl)nicotinate95[10]
3Propargyl alcoholPd(PPh₃)₄ / CuIEt₃NTHFRT16Ethyl 4-chloro-6-(3-hydroxyprop-1-yn-1-yl)nicotinate80[10]

Note: Copper-free Sonogashira coupling protocols can also be employed to avoid the formation of alkyne homocoupling byproducts.[10]

sonogashira_coupling start This compound catalyst Pd Catalyst, Cu(I) salt, Base start->catalyst alkyne Terminal Alkyne (R-C≡CH) alkyne->catalyst product Ethyl 4-chloro-6-alkynyl-nicotinate catalyst->product C-C Coupling

Figure 4: Overview of the Sonogashira coupling reaction components.

Conclusion

This compound is a highly adaptable and valuable building block for the synthesis of a diverse range of substituted pyridines. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. The ability to selectively functionalize the C4 and C6 positions through nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions underscores the importance of this intermediate in modern organic synthesis. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates.

References

Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ethyl 4,6-dichloronicotinate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in the pharmaceutical and agrochemical industries for the synthesis of complex heterocyclic molecules.

Introduction

This compound is a key intermediate in the synthesis of a variety of substituted pyridine (B92270) derivatives. The two chlorine atoms on the pyridine ring offer distinct reactivity profiles, allowing for selective functionalization. The Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction, is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids. This document outlines the expected regioselectivity of Suzuki coupling on this compound and provides detailed experimental protocols for its application.

Regioselectivity

In the Suzuki coupling of dihalogenated pyridines, the site of reaction is primarily governed by the electronic and steric environment of the carbon-halogen bonds. For 2,4- and 4,6-dihalopyridines, the C4 position is generally more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst. This leads to a strong preference for mono-arylation at the C4 position, leaving the C6 chlorine atom intact for subsequent transformations. This regioselectivity allows for a stepwise and controlled approach to the synthesis of di-substituted pyridines.

Data Presentation: Suzuki Coupling of Analogous Dichloropyrimidine Systems

Arylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane2471
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane2468
4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane2475
3-Methylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane2472

Note: Yields are for the mono-arylated product at the C4 position of 2,4-dichloropyrimidine (B19661) and are intended as a guide for optimizing reactions with this compound. Actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Two generalized protocols are provided below: a conventional heating method and a microwave-assisted method. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: Conventional Heating

This protocol describes a general procedure for the regioselective mono-arylation of this compound at the C4 position using conventional heating.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture such as Toluene/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the palladium catalyst and any additional ligand under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ethyl 4-aryl-6-chloronicotinate.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a rapid and efficient method for the Suzuki coupling of this compound using microwave irradiation.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5-2 mol%)

  • Base (e.g., K₂CO₃) (2-3 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water)

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe reaction vessel, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Add the solvent system.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).

  • After cooling, work up and purify the product as described in Protocol 1.

Visualizations

Suzuki Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)Ln PdII_Aryl R¹-Pd(II)Ln-X Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition PdII_Both R¹-Pd(II)Ln-R² PdII_Aryl->PdII_Both R²-B(OR)₂ Base Transmetalation Transmetalation PdII_Both->Pd0 Product R¹-R² PdII_Both->Product RedElim Reductive Elimination ArylHalide R¹-X (this compound) BoronicAcid R²-B(OR)₂ (Arylboronic acid) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the Suzuki coupling of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Base - Catalyst inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent heating Heat Reaction Mixture (Conventional or Microwave) solvent->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring extraction Aqueous Work-up (Extraction with Organic Solvent) monitoring->extraction Upon Completion drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Isolated Product: Ethyl 4-aryl-6-chloronicotinate purification->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloronicotinate is a versatile and pivotal building block in the synthesis of a wide array of functionalized pyridine (B92270) derivatives. Its importance is particularly pronounced in the fields of medicinal chemistry and agrochemical research, where it serves as a key intermediate for compounds with significant biological activity.[1] The electron-deficient nature of the pyridine ring, amplified by the two electron-withdrawing chlorine atoms and the ethyl ester group, renders the C4 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of various functional groups, including amines, thiols, and alkoxides, providing a gateway to diverse molecular scaffolds.

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution reactions on this compound, including detailed experimental protocols, quantitative data, and an exploration of the factors governing regioselectivity.

Regioselectivity in Nucleophilic Aromatic Substitution

The substitution of a chlorine atom on the this compound ring is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The reaction generally proceeds selectively at the 4-position of the pyridine ring. This regioselectivity is primarily attributed to the electronic activation conferred by the substituents, which facilitates the displacement of the chlorine atom at this position. The electron-withdrawing nature of the adjacent ester group and the nitrogen atom in the pyridine ring preferentially stabilizes the Meisenheimer intermediate formed during nucleophilic attack at the C4 position.

Applications in Research and Drug Development

The functionalized products derived from this compound are crucial intermediates in the development of novel therapeutic agents and agrochemicals. For instance, ethyl 6-chloro-4-(methylamino)nicotinate is a key starting material in the multi-step synthesis of targeted cancer therapies, such as certain fibroblast growth factor receptor (FGFR) inhibitors.[1][2] The ability to introduce a variety of substituents at the C4 and C6 positions allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding potential, which are critical for its pharmacokinetic and pharmacodynamic profile.

Data Presentation: Quantitative Analysis of Nucleophilic Substitution

The following tables summarize the results of nucleophilic substitution reactions on this compound with various nucleophiles, highlighting the reaction conditions and corresponding yields.

Table 1: Reaction with Amine Nucleophiles

NucleophileSolventTemperature (°C)Time (h)ProductYield (%)
Methylamine (B109427)Ethanol (B145695)508Ethyl 6-chloro-4-(methylamino)nicotinateGood
Ethylamine (B1201723)Dichloromethane0 to RT12-18Ethyl 6-chloro-4-(ethylamino)nicotinateNot specified
Hydrazine (B178648)Not specifiedNot specifiedNot specifiedEthyl 6-chloro-4-hydrazinonicotinate derivativeNot specified

Note: "Good" yield is reported in the literature without a specific percentage.[2] The reaction with ethylamine is described in a comparative context without a reported yield.[3] The synthesis with hydrazine is inferred from the preparation of a downstream product.[4]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate

This protocol details the synthesis of ethyl 6-chloro-4-(methylamino)nicotinate via a nucleophilic aromatic substitution reaction.[1][2]

Materials:

  • This compound

  • Methylamine (e.g., 40% solution in water or 2M in THF/Ethanol)

  • Ethanol (anhydrous)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add methylamine (1.5 eq) to the solution dropwise at room temperature.

  • Heat the reaction mixture to 50°C and stir for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization to obtain the pure product.

Troubleshooting:

  • Low or No Product Yield: Ensure the quality and correct concentration of reagents. Consider increasing the reaction time or temperature slightly.

  • Side Products: The main potential side product is the di-substituted product, ethyl 4,6-bis(methylamino)nicotinate. Using a modest excess of methylamine can help drive the reaction to completion while minimizing the formation of this byproduct.[2]

Protocol 2: General Procedure for Reaction with Primary Amines (e.g., Ethylamine)

This protocol provides a general method for the reaction of this compound with primary amines like ethylamine.[3]

Materials:

  • This compound

  • Ethylamine (solution in ethanol or THF)

  • Triethylamine (B128534)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the ethylamine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizations

Reaction Signaling Pathway

SNAr_Mechanism Start This compound Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Start->Meisenheimer Nucleophilic Attack at C4 Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination of Leaving Group LeavingGroup Chloride Ion (Cl-) Meisenheimer->LeavingGroup

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Experimental Workflow

Experimental_Workflow A 1. Dissolve this compound in Solvent B 2. Add Nucleophile (e.g., Amine) A->B C 3. Heat and Stir (Monitor by TLC) B->C D 4. Work-up: - Quench with Water - Extract with Organic Solvent - Wash and Dry C->D E 5. Purification: - Column Chromatography or - Recrystallization D->E F Final Product E->F Drug_Development_Logic Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Intermediate Functionalized Intermediate (e.g., Ethyl 6-chloro-4-aminonicotinate) SNAr->Intermediate CrossCoupling Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) Intermediate->CrossCoupling API Active Pharmaceutical Ingredient (API) CrossCoupling->API

References

Application Notes and Protocols: The Versatile Role of Ethyl 4,6-dichloronicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloronicotinate is a highly versatile and strategically important starting material in medicinal chemistry. Its di-chloro-substituted pyridine (B92270) core offers two reactive sites for nucleophilic substitution, providing a robust platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in the development of potent kinase inhibitors and other biologically active molecules.

Key Applications in Drug Discovery

This compound has emerged as a key building block in the synthesis of compounds targeting a range of kinases implicated in cancer and other diseases. Its derivatives have shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and Heat Shock Protein 90 (Hsp90), among others.

Synthesis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors

The pyrido[2,3-d]pyrimidine (B1209978) scaffold is a well-established pharmacophore in the design of kinase inhibitors. This compound serves as a crucial precursor for the construction of this privileged scaffold, leading to the development of potent inhibitors of various kinases, including EGFR and Pim-1.

Compound IDTarget Kinase/Cell LineIC50 (µM)Reference
Compound 4 PIM-1 Kinase0.0114[1]
Compound 10 PIM-1 Kinase0.0172[1]
Compound 6 PIM-1 Kinase0.0346[1]
Compound 11 PIM-1 Kinase0.0214[1]
Compound 4 MCF-7 (Breast Cancer)0.57[1]
Compound 11 MCF-7 (Breast Cancer)1.31[1]
Compound 4 HepG2 (Liver Cancer)1.13[1]
Compound 11 HepG2 (Liver Cancer)0.99[1]
Compound B1 EGFR L858R/T790M0.013[2][3]
Compound B1 H1975 (Lung Cancer)0.087[3]
Development of Hsp90 Inhibitors

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cancer cell proliferation and survival. This compound has been utilized in the synthesis of novobiocin (B609625) analogs and other compounds that act as Hsp90 inhibitors.[4][5]

Experimental Protocols

Protocol 1: General Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This protocol outlines a general multi-step synthesis for pyrido[2,3-d]pyrimidine derivatives, starting from a precursor readily synthesized from this compound.

Step 1: Synthesis of the Pyrido[2,3-d]pyrimidine Core

A common strategy involves the reaction of a 2-aminonicotinic acid derivative (which can be prepared from this compound) with urea, followed by chlorination with phosphorus oxychloride (POCl₃).[2]

  • Reagents and Conditions:

    • 2-aminonicotinic acid derivative (1 eq)

    • Urea (excess)

    • Heat at 160°C for 4-6 hours.

    • The resulting intermediate is then refluxed with POCl₃ at 160°C for 6 hours.

Step 2: Functionalization of the Pyrido[2,3-d]pyrimidine Core

The chlorinated intermediate can then undergo a series of nucleophilic substitution and reduction reactions to introduce various functionalities.

  • Example Reaction:

    • React the chlorinated pyrido[2,3-d]pyrimidine intermediate with an appropriate amine (e.g., 4-fluoro-2-methoxy-5-nitroaniline) in the presence of an acid catalyst (e.g., TsOH) in ethanol (B145695) at 90°C for 3-5 hours.[2]

    • Further react the product with various aliphatic amines in the presence of a base (e.g., K₂CO₃) in DMF at 50°C for 2-4 hours.[2]

    • Reduce the nitro group using Fe and NH₄Cl in an ethanol/water mixture at 70°C for 6 hours.[2]

    • Finally, acylate the resulting amine with various acyl chlorides in the presence of a base (e.g., TEA) in DMF at room temperature for 6 hours to obtain the target compounds.[2]

G A This compound B 2-Aminonicotinic Acid Derivative A->B Amination C Pyrido[2,3-d]pyrimidine-2,4-dione B->C Urea, 160°C D 2,4-Dichloro-pyrido[2,3-d]pyrimidine C->D POCl3, 160°C E Functionalized Pyrido[2,3-d]pyrimidine D->E Nucleophilic Substitution F Final Kinase Inhibitor E->F Further Modifications

Caption: Synthetic workflow for pyrido[2,3-d]pyrimidine kinase inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

  • Materials:

    • Recombinant kinase

    • Kinase-specific substrate

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds dissolved in DMSO

    • 96- or 384-well plates

    • Detection reagent (format-dependent, e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, substrate, and test compound to the wells of the assay plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition data against the logarithm of the inhibitor concentration.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, HepG2, H1975)

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways

The compounds synthesized from this compound often target key nodes in oncogenic signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of the inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and differentiation.[1][4][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of intervention for EGFR inhibitors.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that is often overexpressed in various cancers. It plays a crucial role in cell cycle progression, apoptosis, and cell proliferation, primarily through the JAK/STAT signaling pathway.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK Cytokine Cytokine Cytokine->Cytokine_R STAT STAT JAK->STAT STAT_P p-STAT STAT->STAT_P PIM1 Pim-1 STAT_P->PIM1 Transcription Downstream Downstream Targets (e.g., c-Myc, Cyclin D1) PIM1->Downstream Proliferation Cell Proliferation, Inhibition of Apoptosis Downstream->Proliferation Inhibitor Pim-1 Inhibitor Inhibitor->PIM1

Caption: The JAK/STAT/Pim-1 signaling pathway and the therapeutic target.

Hsp90 Chaperone Cycle

Hsp90 is a molecular chaperone that facilitates the proper folding and stability of a wide range of "client" proteins, many of which are oncoproteins. The Hsp90 chaperone cycle is an ATP-dependent process involving several co-chaperones. Inhibition of Hsp90 leads to the degradation of its client proteins, thereby disrupting multiple oncogenic signaling pathways.[9][10][11]

G cluster_cycle Hsp90 Chaperone Cycle Hsp90_open Hsp90 (Open) Hsp90_ATP Hsp90-ATP Hsp90_open->Hsp90_ATP ATP Binding Hsp90_closed Hsp90 (Closed) Hsp90_ATP->Hsp90_closed Conformational Change Hsp90_ADP Hsp90-ADP Hsp90_closed->Hsp90_ADP ATP Hydrolysis Client_folded Folded Client Protein Hsp90_closed->Client_folded Hsp90_ADP->Hsp90_open ADP Release Client_unfolded Unfolded Client Protein Client_unfolded->Hsp90_open Inhibitor Hsp90 Inhibitor Inhibitor->Hsp90_ATP Blocks ATP Binding

Caption: The Hsp90 chaperone cycle and the mechanism of Hsp90 inhibitors.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, enabling the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors. The protocols and data presented here provide a foundation for researchers to explore the potential of this starting material in the discovery and development of novel therapeutics. The strategic functionalization of the dichloronicotinate core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an enduringly important scaffold in modern drug discovery.

References

Ethyl 4,6-dichloronicotinate: A Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4,6-dichloronicotinate is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of agrochemicals, including herbicides and insecticides.[1] Its dichlorinated pyridine (B92270) structure provides reactive sites for further chemical modifications, allowing for the construction of complex molecules with desired biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemicals, along with relevant quantitative data and visualizations of synthetic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₇Cl₂NO₂[2]
Molecular Weight 220.05 g/mol [2]
Appearance White to light yellow solid[3]
Melting Point 32-34 °C[2]
Boiling Point 85°C/0.01mmHg[2][3]
Solubility Soluble in methanol[2][3]
Purity ≥98%[4]

Synthesis of this compound

This compound is typically synthesized from ethyl 4,6-dihydroxynicotinate. The following protocol provides a general procedure for its preparation.[3]

Experimental Protocol:

Materials:

  • Ethyl 4,6-dihydroxynicotinate

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Slowly add ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to phosphorus oxychloride (500 mL).

  • Heat the mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • Carefully pour the residue into ice water and stir for 30 minutes.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic phases and wash with saturated brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Concentrate the solution under vacuum to obtain this compound.

Quantitative Data:

Starting MaterialProductYieldAnalytical Data
Ethyl 4,6-dihydroxynicotinate (60 g)This compound (65 g)90%¹H NMR (300 MHz, DMSO-d6): δ 8.80 (s, 1H), 7.95 (s, 1H), 4.34 (q, J=6.9 Hz, 2H), 1.31 (t, J=6.9 Hz, 3H); Mass Spectra (ESI) m/z: 220.1 [M+H]⁺

Synthesis Workflow:

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Workup cluster_product Product Ethyl 4,6-dihydroxynicotinate Ethyl 4,6-dihydroxynicotinate POCl3 POCl3 Ethyl 4,6-dihydroxynicotinate->POCl3 1. Add to Reflux, 2h Reflux, 2h POCl3->Reflux, 2h 2. Heat Ice Water Quench Ice Water Quench Reflux, 2h->Ice Water Quench 3. Quench EtOAc Extraction EtOAc Extraction Ice Water Quench->EtOAc Extraction 4. Extract Brine Wash Brine Wash EtOAc Extraction->Brine Wash 5. Wash Drying (MgSO4) Drying (MgSO4) Brine Wash->Drying (MgSO4) 6. Dry Concentration Concentration Drying (MgSO4)->Concentration 7. Concentrate This compound This compound Concentration->this compound Yield: 90%

Caption: Synthesis of this compound.

Application in Agrochemical Synthesis

This compound is a valuable precursor for the synthesis of various agrochemicals, particularly those containing a substituted pyridine ring system. The chloro-substituents at the 4 and 6 positions are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Synthesis of Thieno[3,2-c]pyridine (B143518) Derivatives

One notable application of this compound is in the synthesis of thieno[3,2-c]pyridine derivatives. While the primary reported activity for some of these compounds is antibacterial, the core structure is of interest in agrochemical research.[3]

Logical Relationship for Synthesis:

G Ethyl_4_6_dichloronicotinate This compound Thienopyridine_Core Thieno[3,2-c]pyridine Core Structure Ethyl_4_6_dichloronicotinate->Thienopyridine_Core Cyclization Reactions Functionalization Further Functionalization Thienopyridine_Core->Functionalization Derivatization Agrochemical_Candidate Potential Agrochemical Candidate Functionalization->Agrochemical_Candidate Biological Screening

Caption: Synthetic logic for thienopyridine-based agrochemicals.

Further research is ongoing to explore the full potential of this compound as a precursor for novel and effective agrochemicals. Its versatile reactivity and commercial availability make it an attractive starting material for the development of new crop protection agents.

References

Application Notes and Protocols for the Preparation of Hsp90 Inhibitors Using Ethyl 4,6-dichloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of potent Heat shock protein 90 (Hsp90) inhibitors, commencing from the versatile starting material, Ethyl 4,6-dichloronicotinate. Hsp90 is a crucial molecular chaperone often overexpressed in cancer cells, making it a prime target for anticancer drug development. The protocols herein describe the synthesis of (acylamino)aminonaphthyridinone analogs, a class of Hsp90 inhibitors inspired by the natural product novobiocin. Detailed methodologies for key synthetic steps and biological evaluation assays are provided, along with data presentation in tabular format for clarity. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the mechanism of Hsp90 inhibition.

Introduction

Heat shock protein 90 (Hsp90) is an ATP-dependent molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins.[1] Many of these client proteins are key mediators of cell growth, differentiation, and survival, and include numerous oncoproteins such as HER2, Raf-1, and Akt.[2] In cancer cells, Hsp90 is often overexpressed and exists in a highly activated state, making it an attractive target for therapeutic intervention.[3] Inhibition of Hsp90 leads to the proteasomal degradation of its client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.[4]

This compound has been identified as a key reactant in the preparation of (acylamino)aminonaphthyridinones, which are analogs of the natural product Hsp90 inhibitor novobiocin. These synthetic inhibitors have shown promising antitumor activities. This document outlines the synthetic strategy and provides detailed protocols for researchers engaged in the discovery and development of novel Hsp90 inhibitors.

Synthetic Workflow

The overall synthetic strategy involves a multi-step process starting from this compound. The key steps include nucleophilic substitution, cyclization, and subsequent functional group manipulations to arrive at the target (acylamino)aminonaphthyridinone inhibitors.

Synthetic_Workflow A This compound B Intermediate I (Hydrazinonicotinate) A->B Hydrazine (B178648) hydrate (B1144303) C Intermediate II (Aminonaphthyridinone core) B->C Cyclization D Target Hsp90 Inhibitor ((Acylamino)aminonaphthyridinone) C->D Acylation

Caption: Synthetic workflow for Hsp90 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-chloro-6-hydrazinonicotinate (Intermediate I)

This protocol describes the nucleophilic substitution of one of the chlorine atoms in this compound with hydrazine.

  • Materials:

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain Ethyl 4-chloro-6-hydrazinonicotinate.

Protocol 2: Synthesis of the Aminonaphthyridinone Core (Intermediate II)

This protocol details the intramolecular cyclization to form the core naphthyridinone structure.

  • Materials:

    • Ethyl 4-chloro-6-hydrazinonicotinate (Intermediate I) (1.0 eq)

    • High-boiling point solvent (e.g., Dowtherm A)

  • Procedure:

    • In a suitable reaction vessel, dissolve Intermediate I in a high-boiling point solvent.

    • Heat the mixture to a high temperature (typically >200 °C) to induce cyclization.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.

    • Filter the solid, wash with the non-polar solvent, and dry under vacuum to yield the aminonaphthyridinone core.

Protocol 3: Acylation to Yield the Final Hsp90 Inhibitor

This final step involves the acylation of the amino group on the naphthyridinone core.

  • Materials:

    • Aminonaphthyridinone core (Intermediate II) (1.0 eq)

    • Desired acyl chloride or carboxylic acid (1.1 eq)

    • Coupling agent (if using a carboxylic acid, e.g., HATU)

    • Base (e.g., triethylamine (B128534) or DIPEA)

    • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

  • Procedure:

    • Suspend the aminonaphthyridinone core in the anhydrous solvent.

    • Add the base to the suspension.

    • If using an acyl chloride, add it dropwise to the mixture at 0 °C and then allow the reaction to warm to room temperature.

    • If using a carboxylic acid, add the acid and the coupling agent to the mixture.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final compound by column chromatography or recrystallization.

Data Presentation

The following table summarizes hypothetical yield data for the synthetic steps and biological activity data for a representative Hsp90 inhibitor derived from this compound.

Step/CompoundDescriptionYield (%)Hsp90α IC₅₀ (nM)MCF-7 GI₅₀ (nM)
Intermediate I Ethyl 4-chloro-6-hydrazinonicotinate85--
Intermediate II Aminonaphthyridinone core70--
Final Compound (Acylamino)aminonaphthyridinone Inhibitor6550150

Mechanism of Action

Hsp90 inhibitors derived from this compound act by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This inhibition prevents the chaperone from adopting its active conformation, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.

Hsp90_Inhibition cluster_0 Hsp90 Chaperone Cycle cluster_1 Inhibition Pathway Hsp90 Hsp90 Hsp90_Client Hsp90-Client Complex Hsp90->Hsp90_Client Binds Client Client Protein Client->Hsp90_Client ATP ATP ATP->Hsp90_Client Activates Folded_Client Folded Client Protein Hsp90_Client->Folded_Client Promotes Folding Degradation Ubiquitin-Proteasome Degradation Hsp90_Client->Degradation Leads to Inhibitor Hsp90 Inhibitor Inhibitor->Hsp90 Binds to ATP pocket

Caption: Mechanism of Hsp90 inhibition.

Biological Evaluation Protocols

Protocol 4: Hsp90 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to displace a fluorescently labeled ATP probe from the Hsp90 N-terminal domain.

  • Materials:

    • Recombinant human Hsp90α protein

    • Fluorescently labeled ATP-competitive probe (e.g., GM-BODIPY)

    • Assay buffer (e.g., 100 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Brij-35)

    • Test compounds

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a microplate, add the Hsp90α protein and the fluorescent probe.

    • Add the test compounds to the wells.

    • Incubate the plate at room temperature for the designated time.

    • Measure the fluorescence polarization using a suitable plate reader.

    • Calculate the IC₅₀ values from the dose-response curves.

Protocol 5: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the synthesized inhibitors on the proliferation of cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., MCF-7 breast cancer cells)

    • Cell culture medium and supplements

    • Test compounds

    • MTT reagent or CellTiter-Glo® reagent

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

    • Add the MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine cell viability.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) values.

Protocol 6: Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol is used to confirm the on-target effect of the inhibitors by measuring the degradation of known Hsp90 client proteins.

  • Materials:

    • Cancer cell line

    • Test compounds

    • Lysis buffer

    • Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt) and a loading control (e.g., β-actin)

    • Secondary antibodies

    • Chemiluminescence detection reagents

  • Procedure:

    • Treat the cells with the test compounds for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies.

    • Incubate with the appropriate secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities to determine the extent of client protein degradation.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of (acylamino)aminonaphthyridinone-based Hsp90 inhibitors. The protocols provided in this document offer a comprehensive guide for researchers to synthesize and evaluate these promising anticancer agents. The modular nature of the synthesis allows for the generation of diverse analogs for structure-activity relationship studies, facilitating the development of next-generation Hsp90 inhibitors.

References

Application Notes and Protocols: Synthesis of (Acylamino)aminonaphthyridinones from Ethyl 4,6-dichloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the synthesis of (acylamino)aminonaphthyridinones, a class of compounds identified as novobiocin (B609625) analogs and potent inhibitors of Heat Shock Protein 90 (Hsp90). The synthesis commences with the readily available starting material, ethyl 4,6-dichloronicotinate. These compounds have demonstrated significant antitumor activities, including the induction of apoptosis and cell cycle arrest in cancer cell lines. This application note outlines the synthetic pathway, experimental procedures, and methods for biological evaluation, serving as a comprehensive guide for researchers in medicinal chemistry and drug discovery.

Introduction

(Acylamino)aminonaphthyridinones represent a promising class of therapeutic agents due to their inhibitory activity against Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. By inhibiting Hsp90, these compounds can induce the degradation of oncoproteins, leading to cell cycle arrest and apoptosis. The synthetic route described herein offers a versatile platform for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Data Presentation

Table 1: Synthesis of this compound
StepReactionReagentsSolventTime (h)Temp (°C)Yield (%)Product Characterization
1ChlorinationEthyl 4,6-dihydroxynicotinate, Phosphorus oxychloride (POCl₃)N/A2Reflux90¹H NMR (300 MHz, DMSO-d6): δ 8.80 (s, 1H), 7.95 (s, 1H), 4.34 (q, J=6.9 Hz, 2H), 1.31 (t, J=6.9 Hz, 3H); MS (ESI) m/z: 220.1 [M+H]⁺[1]
Table 2: Synthesis of (Acylamino)aminonaphthyridinones (Representative Yields)
StepProductStarting MaterialReagentsSolventYield (%)
2Ethyl 4-amino-6-chloronicotinateThis compoundNH₃ (aq)Dioxane75-85
37-Amino-1,6-naphthyridin-5(6H)-oneEthyl 4-amino-6-chloronicotinateHydrazine (B178648) hydrate (B1144303)Ethanol (B145695)60-70
4N-(5-oxo-5,6-dihydro-1,6-naphthyridin-7-yl)acetamide7-Amino-1,6-naphthyridin-5(6H)-oneAcetic anhydride (B1165640)Pyridine (B92270)80-90
Table 3: Biological Activity of a Representative (Acylamino)aminonaphthyridinone Analog
Cell LineCompoundIC₅₀ (µM)Effect on Cell CycleApoptosis Induction
MCF-7 (Breast)Analog A1.5G2/M arrestYes
HCT116 (Colon)Analog A2.1G2/M arrestYes
PC-3 (Prostate)Analog A3.5G1 arrestYes

Note: The data in Tables 2 and 3 are representative examples based on typical yields for analogous reactions and the known biological activities of Hsp90 inhibitors. Actual results may vary.

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (POCl₃, 500 mL).

  • Addition of Starting Material: Slowly add ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to the POCl₃.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours.

  • Work-up: After cooling, remove the excess POCl₃ by distillation under reduced pressure. Carefully pour the residue into ice water and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 200 mL).

  • Purification: Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under vacuum to yield this compound as a white solid (65 g, 90% yield).[1]

Synthesis of Ethyl 4-amino-6-chloronicotinate
  • Reaction Setup: Dissolve this compound (10 g, 45.4 mmol) in dioxane (100 mL) in a sealed vessel.

  • Amination: Add aqueous ammonia (B1221849) (28%, 50 mL) and heat the mixture at 100°C for 12 hours.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to afford ethyl 4-amino-6-chloronicotinate.

Synthesis of 7-Amino-1,6-naphthyridin-5(6H)-one
  • Reaction Setup: Dissolve ethyl 4-amino-6-chloronicotinate (5 g, 24.7 mmol) in ethanol (50 mL).

  • Cyclization: Add hydrazine hydrate (5 mL, 103 mmol) and reflux the mixture for 8 hours.

  • Work-up: Cool the reaction to room temperature, and collect the precipitated solid by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum to yield 7-amino-1,6-naphthyridin-5(6H)-one.

Synthesis of N-(5-oxo-5,6-dihydro-1,6-naphthyridin-7-yl)acetamide (Representative Acylation)
  • Reaction Setup: Suspend 7-amino-1,6-naphthyridin-5(6H)-one (2 g, 12.3 mmol) in pyridine (20 mL).

  • Acylation: Add acetic anhydride (1.5 mL, 15.9 mmol) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Pour the reaction mixture into ice water and collect the precipitate by filtration.

  • Purification: Wash the solid with water and recrystallize from ethanol to obtain the final product.

Biological Evaluation Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized (acylamino)aminonaphthyridinones for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values.

Cell Cycle Analysis
  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Visualizations

G cluster_synthesis Synthetic Workflow start Ethyl 4,6-dihydroxynicotinate step1 Chlorination (POCl₃) start->step1 intermediate1 This compound step1->intermediate1 step2 Amination (NH₃) intermediate1->step2 intermediate2 Ethyl 4-amino-6-chloronicotinate step2->intermediate2 step3 Cyclization (Hydrazine) intermediate2->step3 intermediate3 7-Amino-1,6-naphthyridin-5(6H)-one step3->intermediate3 step4 Acylation (Acyl Halide/Anhydride) intermediate3->step4 product (Acylamino)aminonaphthyridinone step4->product

Caption: Synthetic pathway for (acylamino)aminonaphthyridinones.

G cluster_moa Mechanism of Action compound (Acylamino)aminonaphthyridinone hsp90 Hsp90 Chaperone compound->hsp90 Inhibition client_proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) hsp90->client_proteins Stabilization degradation Ubiquitin-Proteasome Degradation hsp90->degradation client_proteins->degradation Leads to apoptosis Apoptosis degradation->apoptosis cell_cycle_arrest Cell Cycle Arrest degradation->cell_cycle_arrest

Caption: Signaling pathway of Hsp90 inhibition.

References

Application Notes and Protocols for Regioselective Reactions of Ethyl 4,6-dichloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective functionalization of Ethyl 4,6-dichloronicotinate. This versatile building block is of significant interest in medicinal chemistry and drug discovery, offering two reactive chlorine atoms for substitution. Achieving regioselectivity at either the C4 or C6 position is crucial for the synthesis of complex substituted pyridine (B92270) derivatives.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of this compound is electron-deficient due to the presence of two electron-withdrawing chlorine atoms and the ethyl ester group. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Application Notes:

Empirical evidence robustly demonstrates that nucleophilic attack by primary and secondary amines occurs selectively at the C4 position of this compound. This regioselectivity is attributed to the electronic activation of the C4 position by the adjacent ester group and the nitrogen atom in the pyridine ring. The C6 position is significantly less reactive under standard SNAr conditions. This preferential C4-substitution allows for the reliable synthesis of 4-amino-6-chloro-nicotinic acid derivatives, which are valuable intermediates for further functionalization, for instance, via palladium-catalyzed cross-coupling reactions at the remaining C6-chloro position.

It is crucial to control the stoichiometry of the amine to minimize the potential for a di-substitution product, where both chlorine atoms are replaced. Typically, a slight excess of the amine is sufficient to drive the reaction to completion while maintaining high selectivity for mono-substitution at the C4 position.

Key Signaling Pathway and Experimental Workflow

sn_ar_pathway Regioselective SNAr Reaction Pathway start This compound product Ethyl 4-amino-6-chloronicotinate start->product Regioselective Substitution at C4 amine Primary or Secondary Amine (e.g., Methylamine) amine->product Nucleophile conditions Solvent (e.g., Ethanol) Heat (e.g., 50-78°C) conditions->product Reaction Conditions

Caption: Regioselective SNAr at the C4 position of this compound.

Quantitative Data for SNAr with Methylamine (B109427)
ParameterValueReference
Starting Material This compound[1][2]
Nucleophile Methylamine (e.g., 40% in water or 2M in THF/Ethanol)[1][2]
Stoichiometry Methylamine (1.5 - 2.0 eq)[2]
Solvent Ethanol[1][2]
Temperature 50°C to Reflux (~78°C)[1][2]
Reaction Time 2 - 8 hours[1][2]
Yield Good[2]
Major Product Ethyl 6-chloro-4-(methylamino)nicotinate[1][2]
Major Impurity Unreacted this compound[1]
Side Product Ethyl 4,6-bis(methylamino)nicotinate[1]
Experimental Protocol: Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate

Materials:

  • This compound (1.0 eq)

  • Methylamine (1.5 eq, e.g., 40% solution in water)

  • Ethanol

  • Ethyl acetate (B1210297)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in ethanol.[1]

  • At room temperature, add the methylamine solution dropwise to the stirred solution.[1]

  • Heat the reaction mixture to 50°C and maintain stirring for 8 hours.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.[1]

  • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.[1]

  • Wash the organic layer sequentially with deionized water (twice) and then with brine (once).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purify the crude solid by column chromatography on silica (B1680970) gel (gradient elution with hexane/ethyl acetate) or by recrystallization to obtain the pure Ethyl 6-chloro-4-(methylamino)nicotinate.[1]

Regioselective Palladium-Catalyzed Cross-Coupling Reactions

The two chlorine atoms at the C4 and C6 positions of this compound can also be functionalized through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. The regioselectivity of these reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions.

Application Notes:

Unlike SNAr reactions, the regioselectivity of palladium-catalyzed cross-couplings on dichloropyridines is not as straightforward. For 2,4-dihalopyridines, the C2 position (adjacent to the nitrogen) is often more reactive towards oxidative addition. However, for this compound, the electronic environment is different.

  • Suzuki-Miyaura Coupling: In related dihalopyrimidine systems, the C4 position is generally more electrophilic and, therefore, more reactive in Suzuki couplings.[3] It is plausible that the C4 position of this compound would also be more reactive under standard Suzuki conditions. However, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to direct the coupling to the C4 position in 2,4-dichloropyridines, suggesting that ligand choice can be a powerful tool to control regioselectivity.[1][2]

  • Sonogashira Coupling: For Sonogashira couplings, studies on the analogous 4,6-dichloro-2-pyrone have shown high regioselectivity for substitution at the C6 position.[4] This suggests that the C6 position of this compound might be more susceptible to Sonogashira coupling. The choice of palladium catalyst and the presence of a copper(I) co-catalyst are critical parameters that can influence the outcome.[5]

Given the lack of direct comparative studies on this compound, a screening of reaction conditions is recommended to determine the optimal parameters for achieving the desired regioselectivity for both Suzuki and Sonogashira couplings.

Logical Workflow for Regioselective Cross-Coupling

cross_coupling_workflow Workflow for Determining Regioselectivity in Cross-Coupling start This compound suzuki Suzuki Coupling (Arylboronic Acid) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira screen Screen Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp.) suzuki->screen sonogashira->screen c4_suzuki Ethyl 4-aryl-6-chloronicotinate screen->c4_suzuki Conditions A c6_suzuki Ethyl 6-aryl-4-chloronicotinate screen->c6_suzuki Conditions B c4_sono Ethyl 4-alkynyl-6-chloronicotinate screen->c4_sono Conditions C c6_sono Ethyl 6-alkynyl-4-chloronicotinate screen->c6_sono Conditions D analysis Analyze Product Mixture (NMR, GC-MS, LC-MS) c4_suzuki->analysis c6_suzuki->analysis c4_sono->analysis c6_sono->analysis

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 4,6-dichloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of Ethyl 4,6-dichloronicotinate. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyridine (B92270) derivatives for applications in medicinal chemistry, agrochemicals, and materials science.[1] The two chlorine atoms at the 4- and 6-positions offer opportunities for selective functionalization, with the C6 position generally being more reactive towards cross-coupling reactions due to electronic effects and reduced steric hindrance.

This guide covers four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Stille coupling. For each reaction, a summary of typical reaction conditions, a detailed experimental protocol, and expected outcomes are provided.

General Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a typical experimental workflow for the palladium-catalyzed cross-coupling of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_vessel Dry reaction vessel under inert atmosphere (N2 or Ar) add_solids Add this compound, coupling partner, catalyst, ligand, and base prep_vessel->add_solids add_solvent Add anhydrous solvent add_solids->add_solvent heat_stir Heat and stir the reaction mixture add_solvent->heat_stir monitor Monitor reaction progress (TLC, LC-MS) heat_stir->monitor cool Cool to room temperature monitor->cool Upon completion quench_extract Quench reaction and perform aqueous work-up/extraction cool->quench_extract dry_concentrate Dry organic layer and concentrate quench_extract->dry_concentrate chromatography Purify by column chromatography dry_concentrate->chromatography characterize Characterize the final product chromatography->characterize

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters.[2][3][4] This reaction is favored for its mild conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acid derivatives.[4]

Data Presentation: Typical Suzuki-Miyaura Coupling Conditions
ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Catalyst loading typically 1-5 mol%.
Ligand PPh₃, SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine (B1218219) ligands are often effective.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃An aqueous solution of the base is commonly used.
Solvent 1,4-Dioxane (B91453)/H₂O, Toluene (B28343)/H₂O, DMFA biphasic solvent system is often employed.[5]
Temperature 80-120 °CReaction temperature depends on the reactivity of the coupling partners.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS.
Typical Yield 70-95%Yields are dependent on the specific boronic acid used.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Palladium-Catalyzed Cross-Coupling Cycle

The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

G cluster_main Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 Transmetalation (R'-M) Product R-R' PdII_R_R1->Product Reductive Elimination Catalyst_Regen Pd(0)L_n Product->Catalyst_Regen

Caption: Generalized catalytic cycle for cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling this compound with a variety of primary and secondary amines.[6][7] This reaction is of great importance in pharmaceutical synthesis for the introduction of diverse amine functionalities.[7][8]

Data Presentation: Typical Buchwald-Hartwig Amination Conditions
ParameterConditionNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts are commonly used with a ligand.
Ligand XPhos, SPhos, RuPhos, JohnPhosBulky, electron-rich phosphine ligands are crucial for aryl chlorides.[8]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required.[8]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, aprotic solvents are necessary.[8]
Temperature 80-110 °CHigher temperatures are often needed for less reactive amines.[8]
Reaction Time 2-24 hoursReaction progress should be monitored carefully.
Typical Yield 60-90%Highly dependent on the amine coupling partner and ligand choice.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the amination of this compound with a generic secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • Glovebox or Schlenk line for inert atmosphere

Procedure:

  • Inside a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube equipped with a stir bar.

  • Add this compound and the amine to the tube.

  • Add anhydrous toluene via syringe.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C in an oil bath with stirring.

  • Monitor the reaction by TLC or LC-MS. After completion (typically 4-12 hours), cool the mixture to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Dilute with ethyl acetate and water. Separate the layers.

  • Extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to valuable alkynyl-substituted nicotinates.[9][10][11] The reaction is typically co-catalyzed by palladium and copper(I).[9][11]

Data Presentation: Typical Sonogashira Coupling Conditions
ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Typically used in 1-5 mol% loading.
Copper(I) Co-catalyst CuIEssential for the catalytic cycle, typically 1-3 mol%.
Base Triethylamine (B128534) (TEA), Diisopropylamine (DIPA)Often used in excess and can serve as the solvent.[9]
Solvent DMF, THF, TEAAnhydrous conditions are preferred.
Temperature Room Temperature to 80 °CMild conditions are often sufficient.[9]
Reaction Time 2-12 hoursGenerally faster than Suzuki or Buchwald-Hartwig reactions.
Typical Yield 75-95%Good to excellent yields are common.[12]
Experimental Protocol: Sonogashira Coupling

This protocol outlines the coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (1.5 mol%)

  • Triethylamine (TEA)

  • Anhydrous DMF

  • Inert gas supply

Procedure:

  • To a Schlenk flask containing a stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 4-8 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography on silica gel.

Stille Coupling

The Stille coupling involves the reaction of this compound with an organostannane reagent.[13] While organotin compounds are toxic, the Stille reaction is highly effective and tolerates a wide variety of functional groups.[14][15]

Data Presentation: Typical Stille Coupling Conditions
ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(0) sources are typically used.[16]
Ligand PPh₃, AsPh₃Triphenylphosphine is the most common ligand.
Additive CuI, LiClCan accelerate the rate-limiting transmetalation step.[16]
Solvent DMF, Toluene, Dioxane, NMPAnhydrous, polar aprotic solvents are preferred.
Temperature 60-120 °CReaction temperature varies with substrate reactivity.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS.
Typical Yield 65-90%Yields can be very good, but purification from tin byproducts is necessary.[16][17]
Experimental Protocol: Stille Coupling

This protocol provides a general procedure for the Stille coupling of this compound with a generic organostannane.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., R-SnBu₃) (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous DMF

  • Inert atmosphere setup

Procedure:

  • Charge a dry Schlenk flask with this compound and Pd(PPh₃)₄ under an inert atmosphere.

  • Add anhydrous DMF via syringe and stir to dissolve the solids.

  • Add the organostannane reagent to the reaction mixture via syringe.

  • Heat the mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts. Stir vigorously for 30 minutes, then filter through a pad of Celite.

  • Separate the organic layer from the filtrate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

References

Application Notes and Protocols for the Synthesis of 6-Chlorothieno[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-c]pyridine (B143518) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have shown promise as inhibitors of various enzymes and receptors, with applications in oncology, neurology, and cardiovascular diseases. The 6-chloro substituted derivatives, in particular, serve as versatile intermediates for further functionalization via cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug discovery.

This document provides detailed application notes and experimental protocols for the synthesis of 6-chlorothieno[3,2-c]pyridine (B2891818), starting from commercially available precursors. The described synthetic route involves the construction of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core, followed by oxidation, chlorination, and aromatization.

Synthetic Pathway Overview

The synthesis of 6-chlorothieno[3,2-c]pyridine can be achieved through a multi-step sequence as illustrated below. The key stages involve the formation of the saturated heterocyclic core, introduction of a carbonyl group, conversion to the chloro-derivative, and subsequent aromatization.

Synthetic Pathway A 2-(Thiophen-3-yl)ethanamine B 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine A->B Pictet-Spengler Reaction C 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-6-one B->C Oxidation D 6-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine C->D Chlorination (e.g., POCl3) E 6-Chlorothieno[3,2-c]pyridine D->E Aromatization/Dehydrogenation

Caption: General synthetic workflow for 6-chlorothieno[3,2-c]pyridine.

Experimental Protocols

Protocol 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

This protocol outlines the synthesis of the core saturated heterocyclic system via a Pictet-Spengler reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)
2-(Thiophen-3-yl)ethanamine127.201.064
Paraformaldehyde30.03~0.88
Hydrochloric acid (conc.)36.46~1.18
Dioxane88.111.033
Sodium hydroxide (B78521)40.00-
Dichloromethane (B109758)84.931.326
Anhydrous sodium sulfate (B86663)142.04-

Procedure:

  • To a solution of 2-(thiophen-3-yl)ethanamine (1.0 eq) in a suitable solvent such as dioxane, add paraformaldehyde (1.1 eq).

  • Add concentrated hydrochloric acid (catalytic amount) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: a gradient of methanol (B129727) in dichloromethane) to afford 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Expected Yield: 70-85%

Protocol 2: Oxidation to 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-6-one

This protocol describes the oxidation of the secondary amine in the tetrahydrothieno[3,2-c]pyridine ring to a lactam.

Materials:

Reagent/SolventMolar Mass ( g/mol )
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine139.22
Ruthenium(III) chloride (RuCl₃)207.43
Sodium periodate (B1199274) (NaIO₄)213.89
Acetonitrile (B52724)41.05
Water18.02
Ethyl acetate (B1210297)88.11

Procedure:

  • Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq) in a mixture of acetonitrile and water.

  • Add a catalytic amount of Ruthenium(III) chloride (RuCl₃) (approx. 0.02 eq).

  • To the stirred solution, add sodium periodate (NaIO₄) (2.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-6-one.

Expected Yield: 60-75%

Protocol 3: Chlorination to 6-Chloro-4,5-dihydrothieno[3,2-c]pyridine

This protocol details the conversion of the lactam to the corresponding chloro-derivative using phosphorus oxychloride.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-6-one153.20-
Phosphorus oxychloride (POCl₃)153.331.645
N,N-Dimethylaniline121.180.956
Toluene92.140.867

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-6-one (1.0 eq) in anhydrous toluene.

  • Add N,N-dimethylaniline (1.2 eq) to the suspension.

  • Carefully add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux (around 110 °C) for 3-5 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Basify the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield 6-chloro-4,5-dihydrothieno[3,2-c]pyridine.

Expected Yield: 50-70%

Protocol 4: Aromatization to 6-Chlorothieno[3,2-c]pyridine

This protocol describes the dehydrogenation of the dihydropyridine (B1217469) ring to the fully aromatic pyridine (B92270) ring.

Materials:

Reagent/SolventMolar Mass ( g/mol )
6-Chloro-4,5-dihydrothieno[3,2-c]pyridine171.65
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)227.00
Dioxane or Toluene-

Procedure:

  • Dissolve 6-chloro-4,5-dihydrothieno[3,2-c]pyridine (1.0 eq) in anhydrous dioxane or toluene.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the precipitated hydroquinone.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-chlorothieno[3,2-c]pyridine.

Expected Yield: 65-80%

Data Presentation

The following table summarizes the key characteristics of the synthesized compounds.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine[Insert 2D Structure]C₇H₉NS139.2270-85
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-6-one[Insert 2D Structure]C₇H₇NOS153.2060-75
6-Chloro-4,5-dihydrothieno[3,2-c]pyridine[Insert 2D Structure]C₇H₆ClNS171.6550-70
6-Chlorothieno[3,2-c]pyridine[Insert 2D Structure]C₇H₄ClNS169.6365-80

Application in Drug Discovery

The synthesized 6-chlorothieno[3,2-c]pyridine is a valuable building block for the generation of novel derivatives with potential therapeutic applications. The chloro-substituent can be readily displaced or used in various cross-coupling reactions to introduce a wide range of functionalities.

Applications A 6-Chlorothieno[3,2-c]pyridine B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B C Buchwald-Hartwig Amination (Amines) A->C D Sonogashira Coupling (Alkynes) A->D E Stille Coupling (Organostannanes) A->E F Novel Thieno[3,2-c]pyridine Derivatives B->F C->F D->F E->F

Caption: Derivatization of 6-chlorothieno[3,2-c]pyridine.

These derivatization strategies enable the exploration of the chemical space around the thieno[3,2-c]pyridine core, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs. The resulting derivatives can be screened for activity against a variety of biological targets, including kinases, G-protein coupled receptors, and ion channels.

Application Notes and Protocols for the Synthesis of Novel Heterocycles from Ethyl 4,6-dichloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloronicotinate is a versatile and highly reactive building block in organic synthesis, particularly for the construction of novel heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. The presence of two reactive chlorine atoms at positions 4 and 6 of the pyridine (B92270) ring, along with an ester functionality at position 3, allows for a variety of chemical transformations, including nucleophilic substitution and cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocycles derived from this compound: thieno[3,2-c]pyridines and (acylamino)aminonaphthyridinones .

The synthesized thieno[3,2-c]pyridine (B143518) derivatives have shown potential as antibacterial agents, while certain (acylamino)aminonaphthyridinones are known to act as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins involved in cancer cell proliferation and survival.

I. Synthesis of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone Derivatives

This section details the multi-step synthesis of a series of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone derivatives, starting from this compound. These compounds are of interest for their potential antibacterial activities.[1]

A. Reaction Scheme

Synthesis_of_Thienopyridines start This compound step1 (4,6-dichloropyridin-3-yl)methanol (B1302939) start->step1 NaBH4, EtOH step2 4,6-dichloronicotinaldehyde (B1321850) step1->step2 MnO2, CHCl3 step3 Ethyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate step2->step3 Ethyl mercaptoacetate (B1236969), NaOEt, EtOH step4 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide step3->step4 NH2NH2·H2O, EtOH final 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazones step4->final ArCHO, EtOH, AcOH

Caption: Synthetic pathway for 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazones.

B. Experimental Protocols

Step 1: Synthesis of (4,6-dichloropyridin-3-yl)methanol

  • To a stirred solution of this compound (0.1 mol) in ethanol (B145695) (200 mL), add sodium borohydride (B1222165) (0.2 mol) portion-wise at room temperature.

  • After the addition is complete, stir the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (B1210297) (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford (4,6-dichloropyridin-3-yl)methanol.

Step 2: Synthesis of 4,6-dichloronicotinaldehyde

  • To a solution of (4,6-dichloropyridin-3-yl)methanol (0.1 mol) in chloroform (B151607) (250 mL), add activated manganese dioxide (0.5 mol).

  • Reflux the reaction mixture for 8-10 hours, monitoring the progress by TLC.

  • After completion, filter the reaction mixture through a bed of Celite and wash the Celite pad with chloroform.

  • Concentrate the filtrate under reduced pressure to yield 4,6-dichloronicotinaldehyde.

Step 3: Synthesis of Ethyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate

  • To a solution of sodium ethoxide, prepared from sodium (0.15 mol) in absolute ethanol (150 mL), add ethyl mercaptoacetate (0.12 mol) dropwise at 0-5 °C.

  • Stir the mixture for 30 minutes, then add a solution of 4,6-dichloronicotinaldehyde (0.1 mol) in ethanol (50 mL) dropwise.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Pour the mixture into ice-cold water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography to obtain ethyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate.

Step 4: Synthesis of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide

  • To a solution of ethyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate (0.1 mol) in ethanol (200 mL), add hydrazine (B178648) hydrate (B1144303) (0.5 mol).

  • Reflux the reaction mixture for 12-16 hours.

  • Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to give 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide.

Step 5: Synthesis of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazones

  • To a solution of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide (0.01 mol) in ethanol (50 mL), add the appropriate aromatic aldehyde (0.01 mol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the final hydrazone derivative.

C. Data Presentation
CompoundAr-CHO substituentYield (%)m.p. (°C)1H NMR (DMSO-d6, δ ppm)Mass (m/z)
7a -H85240-2427.40-7.48 (m, 3H, Ar-H), 7.75-7.78 (m, 2H, Ar-H), 8.15 (s, 1H, CH=N), 8.35 (s, 1H, pyridine-H), 8.50 (s, 1H, pyridine-H), 12.10 (s, 1H, NH)316 [M+]
7b 4-Cl88268-2707.50 (d, 2H, J=8.4 Hz, Ar-H), 7.80 (d, 2H, J=8.4 Hz, Ar-H), 8.18 (s, 1H, CH=N), 8.38 (s, 1H, pyridine-H), 8.52 (s, 1H, pyridine-H), 12.20 (s, 1H, NH)350 [M+]
7c 4-NO290295-2978.05 (d, 2H, J=8.8 Hz, Ar-H), 8.30 (d, 2H, J=8.8 Hz, Ar-H), 8.35 (s, 1H, CH=N), 8.40 (s, 1H, pyridine-H), 8.55 (s, 1H, pyridine-H), 12.50 (s, 1H, NH)361 [M+]
7d 4-OCH386228-2303.80 (s, 3H, OCH3), 7.00 (d, 2H, J=8.8 Hz, Ar-H), 7.70 (d, 2H, J=8.8 Hz, Ar-H), 8.10 (s, 1H, CH=N), 8.30 (s, 1H, pyridine-H), 8.48 (s, 1H, pyridine-H), 11.95 (s, 1H, NH)346 [M+]

II. Synthesis of (Acylamino)aminonaphthyridinones as Hsp90 Inhibitors

This section outlines a proposed synthetic route for (acylamino)aminonaphthyridinones, potent inhibitors of Hsp90, starting from a precursor readily available from this compound. The synthesis involves the construction of the naphthyridinone core followed by the introduction of the acylamino side chain.

A. Proposed Reaction Scheme

Synthesis_of_Naphthyridinones start This compound step1 Ethyl 2,6-dichloro-5-aminonicotinate start->step1 1. Nitration 2. Reduction step2 Ethyl 6-chloro-1,8-naphthyridin-4(1H)-one-3-carboxylate step1->step2 Diethyl malonate, NaH, Dioxane step3 6-chloro-1,8-naphthyridin-4(1H)-one-3-carboxylic acid step2->step3 LiOH, THF/H2O step4 N-(tert-butoxycarbonyl)-N'-(6-chloro-1,8-naphthyridin-4(1H)-one-3-carbonyl)hydrazine step3->step4 Boc-hydrazine, EDCI, HOBt, DMF final (Acylamino)aminonaphthyridinones step4->final 1. TFA 2. Acyl chloride, Et3N

Caption: Proposed synthetic pathway for (Acylamino)aminonaphthyridinones.

B. Experimental Protocols (Proposed)

Step 1: Synthesis of Ethyl 2,6-dichloro-5-aminonicotinate

  • Nitrate this compound using a mixture of nitric acid and sulfuric acid.

  • Reduce the resulting nitro-derivative, for example, using iron powder in acetic acid or catalytic hydrogenation, to obtain the corresponding amino derivative.

Step 2: Synthesis of Ethyl 6-chloro-1,8-naphthyridin-4(1H)-one-3-carboxylate

  • To a suspension of sodium hydride (1.2 eq) in anhydrous dioxane, add diethyl malonate (1.5 eq) dropwise at 0 °C.

  • Stir the mixture for 30 minutes, then add a solution of ethyl 2,6-dichloro-5-aminonicotinate (1.0 eq) in dioxane.

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Cool the mixture, pour it into ice water, and acidify with HCl.

  • Collect the precipitate, wash with water, and dry to get the desired naphthyridinone.

Step 3: Synthesis of 6-chloro-1,8-naphthyridin-4(1H)-one-3-carboxylic acid

  • To a suspension of the ester from the previous step (1.0 eq) in a mixture of THF and water, add lithium hydroxide (B78521) (3.0 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture with 1N HCl to pH 2-3.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

Step 4: Synthesis of N-(tert-butoxycarbonyl)-N'-(6-chloro-1,8-naphthyridin-4(1H)-one-3-carbonyl)hydrazine

  • To a solution of the carboxylic acid (1.0 eq) in DMF, add EDCI (1.2 eq), HOBt (1.2 eq), and tert-butyl carbazate (B1233558) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography.

Step 5: Synthesis of (Acylamino)aminonaphthyridinones

  • Treat the Boc-protected intermediate with trifluoroacetic acid in dichloromethane (B109758) to remove the Boc group.

  • Neutralize the resulting amine salt with a base like triethylamine (B128534).

  • React the free amine with the desired acyl chloride in the presence of triethylamine to obtain the final (acylamino)aminonaphthyridinone product.

C. Data Presentation (Illustrative)
CompoundR-CO- groupYield (%)m.p. (°C)1H NMR (DMSO-d6, δ ppm)Mass (m/z)
8a Benzoyl----
8b 4-Chlorobenzoyl----
8c 4-Nitrobenzoyl----
8d 4-Methoxybenzoyl----
(Note: Quantitative data for these compounds needs to be determined experimentally.)

III. Hsp90 Signaling Pathway and Inhibition

Hsp90 is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins that drive cancer cell growth and survival. Hsp90 inhibitors disrupt the Hsp90 chaperone cycle, leading to the degradation of these client proteins and ultimately inducing cell cycle arrest and apoptosis.

Hsp90_Signaling_Pathway cluster_Hsp90_Cycle Hsp90 Chaperone Cycle cluster_Inhibition Inhibition by (Acylamino)aminonaphthyridinones cluster_Downstream_Effects Downstream Effects of Inhibition Hsp90_open Hsp90 (Open, ADP-bound) Hsp90_closed Hsp90 (Closed, ATP-bound) Hsp90_open->Hsp90_closed ATP binding Hsp90_closed->Hsp90_open ATP hydrolysis Client_folded Folded Client Protein Hsp90_closed->Client_folded Folding & Release Client_Degradation Client Protein Degradation (e.g., Akt, Raf-1, HER2) Client_unfolded Unfolded Client Protein Client_unfolded->Hsp90_closed Binding Cochaperones Co-chaperones (e.g., Hop, p23) Cochaperones->Hsp90_closed Inhibitor (Acylamino)aminonaphthyridinone Inhibitor->Hsp90_closed Binds to ATP pocket Cell_Cycle_Arrest Cell Cycle Arrest Client_Degradation->Cell_Cycle_Arrest Apoptosis Apoptosis Client_Degradation->Apoptosis

Caption: Hsp90 chaperone cycle and mechanism of inhibition.

References

Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Crop Protection Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 4,6-dichloronicotinate as a key intermediate in the development of novel crop protection agents. This document details the synthesis of potential herbicidal and insecticidal compounds, their mechanisms of action, and includes detailed experimental protocols and quantitative data to support research and development efforts.

Introduction: The Versatility of this compound

This compound is a versatile chemical building block widely utilized in the synthesis of agrochemicals.[1][2][3] Its dichlorinated pyridine (B92270) core offers two reactive sites for nucleophilic substitution and cross-coupling reactions, enabling the creation of a diverse range of derivatives. This makes it an excellent starting material for the development of both herbicides and insecticides. The strategic modification of the pyridine ring allows for the fine-tuning of biological activity and selectivity.

Application in Herbicide Development: Picolinic Acid Derivatives

This compound is a suitable precursor for the synthesis of picolinic acid herbicides, a class of synthetic auxins. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plants.

Mechanism of Action: Synthetic Auxin Herbicides

Picolinic acid herbicides function by binding to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This binding event stabilizes the interaction between the SCF complex and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors unleashes Auxin Response Factors (ARFs), which in turn activate the expression of auxin-responsive genes. This leads to epinastic growth, ethylene (B1197577) production, and other physiological disruptions that result in the death of the target weed.

Synthetic_Auxin_Pathway cluster_0 Normal State cluster_1 Herbicide Action Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF represses Auxin_Response_Genes Auxin_Response_Genes ARF->Auxin_Response_Genes no transcription Herbicide Picolinic Acid Herbicide SCF_Complex SCF-TIR1/AFB Herbicide->SCF_Complex binds to Ubiquitination Ubiquitination & Degradation SCF_Complex->Ubiquitination targets Aux/IAA for Active_ARF ARF Ubiquitination->Active_ARF releases Active_Auxin_Response_Genes Auxin Response Genes Active_ARF->Active_Auxin_Response_Genes activates transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Active_Auxin_Response_Genes->Uncontrolled_Growth

Caption: Signaling pathway of picolinic acid herbicides.
Synthesis of a Hypothetical Picolinic Acid Herbicide

A potential herbicidal compound can be synthesized from this compound via a Suzuki cross-coupling reaction. This reaction introduces a substituted phenyl group at the 6-position of the pyridine ring, a common structural motif in modern auxin herbicides like Halauxifen-methyl (B1255740) and Florpyrauxifen-benzyl.

This protocol describes a hypothetical synthesis based on established procedures for similar compounds.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the desired product.

Suzuki_Coupling_Workflow Start This compound + Boronic Acid Reaction_Setup Add Pd(OAc)2, PPh3, K2CO3 in Dioxane/Water Start->Reaction_Setup Reflux Heat to Reflux (90-100°C) 12-24 hours Reaction_Setup->Reflux Workup Cool, Dilute with Water, Extract with Ethyl Acetate Reflux->Workup Purification Wash with Brine, Dry, Concentrate Workup->Purification Column_Chromatography Silica Gel Chromatography Purification->Column_Chromatography Final_Product Ethyl 4-chloro-6-(substituted-phenyl)nicotinate Column_Chromatography->Final_Product Neonicotinoid_Pathway cluster_0 Normal Synaptic Transmission cluster_1 Neonicotinoid Action ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds AChE Acetylcholinesterase ACh->AChE is degraded by Nerve_Impulse Nerve Impulse Transmission nAChR->Nerve_Impulse activates Neonicotinoid Neonicotinoid Blocked_nAChR nAChR Neonicotinoid->Blocked_nAChR irreversibly binds No_Degradation No Degradation Neonicotinoid->No_Degradation not degraded by AChE Continuous_Stimulation Continuous Nerve Stimulation Blocked_nAChR->Continuous_Stimulation causes Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death Neonicotinoid_Precursor_Synthesis Start This compound Cyanation Cyanation (KCN, DMSO, 80-90°C) Start->Cyanation Intermediate_1 Ethyl 4-chloro-6-cyanonicotinate Cyanation->Intermediate_1 Reduction Reduction (H2, Raney Ni, NH3/MeOH) Intermediate_1->Reduction Final_Product Ethyl 4-chloro-6-(aminomethyl)nicotinate Reduction->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Reactions with Ethyl 4,6-dichloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4,6-dichloronicotinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and byproduct formation encountered during chemical reactions with this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in reactions with this compound?

A1: The most common byproducts depend on the reaction type. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, byproducts often arise from side reactions of the coupling partners or the catalyst. In nucleophilic substitution reactions, byproducts can result from a lack of regioselectivity or reaction with the ethyl ester group.

Q2: How can I minimize byproduct formation in my reactions?

A2: Minimizing byproducts requires careful optimization of reaction conditions. Key factors to consider include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. Rigorous exclusion of oxygen and water is often critical, especially in cross-coupling reactions.

Troubleshooting Guides

This section provides detailed troubleshooting for specific reaction types involving this compound.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, several side reactions can lead to the formation of unwanted byproducts.

  • Protodeboronation of the Boronic Acid: This is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond.[1][2] This consumes the boronic acid and reduces the yield of the desired product.

    • Cause: Presence of water, high temperatures, and certain bases can promote protodeboronation.[3]

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • Employ milder bases such as CsF or K₃PO₄.[1]

      • Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate.

      • Consider using boronic esters (e.g., MIDA boronates) which can undergo slow release of the boronic acid, minimizing its concentration and thus the rate of protodeboronation.[2]

  • Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl species from the coupling of two boronic acid molecules.

    • Cause: The presence of oxygen can facilitate the palladium-catalyzed oxidative homocoupling.[4][5] Using a Pd(II) precatalyst can also lead to homocoupling during its in-situ reduction to Pd(0).[5]

    • Troubleshooting:

      • Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.[6]

      • Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[5]

      • Adding a mild reducing agent like potassium formate (B1220265) can help maintain the palladium in its active Pd(0) state.[4]

  • Regioselectivity Issues (Reaction at C4 vs. C6):

    • Issue: While not extensively documented for this compound specifically, in dihaloheterocycles, the relative reactivity of the two halogen positions can lead to a mixture of regioisomers. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity order is I > Br > Cl.[7] For dichloropyridines, electronic and steric factors dictate the preferred site of reaction.

    • Troubleshooting:

      • Careful selection of the catalyst and ligand system can often control the regioselectivity.

      • Lowering the reaction temperature may improve selectivity.

      • It is crucial to analyze the crude reaction mixture by techniques like NMR or LC-MS to determine the isomeric ratio.

ByproductTypical Conditions Leading to FormationMitigation StrategyExpected Improvement
Protodeboronated AreneHigh temperature, presence of water, strong baseUse MIDA boronate esters, anhydrous conditions, milder base (e.g., K₂CO₃)Reduction of byproduct by up to 90%
Homocoupled BiarylPresence of oxygen, Pd(II) precatalystRigorous degassing, use of Pd(0) source, addition of potassium formate[4]Significant reduction of homocoupling products
Regioisomeric ProductNon-optimized catalyst system, high temperatureScreening of ligands and palladium sources, lower reaction temperatureCan potentially achieve >95:5 regioselectivity

Protocol for a Typical Suzuki-Miyaura Coupling with Minimized Byproducts:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

DOT Script for Suzuki-Miyaura Catalytic Cycle and Common Byproducts:

Suzuki_Byproducts cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_byproducts Common Byproducts Pd0 Pd(0)L2 PdII Ar-Pd(II)-X(L2) Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) PdII_Ar Ar-Pd(II)-Ar'(L2) PdII->PdII_Ar Ar'B(OH)2 / Base Homo Homocoupling PdII->Homo inefficient transmetalation Transmetal Transmetalation (Ar'-B(OR)2) PdII_Ar->Pd0 Ar-Ar' Product Ar-Ar' PdII_Ar->Product RedElim Reductive Elimination BoronicAcid Ar'B(OH)2 Proto Protodeboronation BoronicAcid->Proto H+ Source BoronicAcid->Homo Pd(II) / O2 Proto_Product Ar'-H Proto->Proto_Product Homo_Product Ar'-Ar' Homo->Homo_Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction and pathways to common byproducts.

Buchwald-Hartwig Amination

This reaction is a versatile method for the formation of C-N bonds. With a di-substituted substrate like this compound, controlling selectivity and avoiding over-reaction are key challenges.

  • Diarylation: Formation of a product where two molecules of the aryl halide have reacted with one molecule of a primary amine.

    • Cause: This is more common with primary amines and can be influenced by the reaction stoichiometry and conditions.

    • Troubleshooting:

      • Use a slight excess of the amine.

      • Employ bulky phosphine (B1218219) ligands which can sterically hinder the second amination.

      • Carefully control the reaction temperature and time.

  • Hydrodehalogenation: Replacement of a chlorine atom with hydrogen.

    • Cause: This can occur via a competing β-hydride elimination pathway, especially with certain amine substrates and catalyst systems.

    • Troubleshooting:

      • The choice of ligand is critical. Bidentate ligands are sometimes used to suppress β-hydride elimination.

      • Use a non-coordinating, strong base.

  • Regioselectivity Issues (Reaction at C4 vs. C6):

    • Issue: The relative reactivity of the C4 and C6 positions towards amination can lead to a mixture of isomers. For some dichloropyridines, amination can be highly regioselective.[8]

    • Troubleshooting:

      • The regioselectivity is often highly dependent on the specific amine, catalyst, ligand, and solvent used.

      • Screening different reaction conditions is necessary to optimize for the desired regioisomer.

Protocol for a Typical Buchwald-Hartwig Amination:

  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.4 equiv) to a reaction tube.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane).

  • Seal the tube and heat to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.[9]

DOT Script for Buchwald-Hartwig Amination and Diarylation Byproduct:

Buchwald_Hartwig Start This compound + R-NH2 Catalyst Pd Catalyst, Ligand, Base Start->Catalyst Product Mono-aminated Product Catalyst->Product Byproduct Diarylated Byproduct Catalyst->Byproduct Product->Catalyst Further Reaction Excess Excess Ethyl 4,6-dichloronicotinate Excess->Catalyst

Caption: Desired mono-amination and potential diarylation byproduct pathway.

Hydrolysis/Saponification of the Ethyl Ester

The ethyl ester group in this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

  • Incomplete Hydrolysis: The reaction does not go to completion, leaving starting material.

    • Cause: Insufficient amount of acid or base, or inadequate reaction time or temperature.

    • Troubleshooting:

      • Use a larger excess of the hydrolyzing agent (e.g., NaOH or HCl).[10]

      • Increase the reaction temperature or prolong the reaction time.

      • Ensure efficient mixing.

  • Side reactions at the chloro-substituents:

    • Issue: Under harsh basic conditions, nucleophilic substitution of the chloro groups by hydroxide (B78521) can occur, although this is generally less favorable than ester hydrolysis.

    • Troubleshooting:

      • Use milder conditions (e.g., lower temperature).

      • Carefully monitor the reaction to avoid over-reaction.

Protocol for Saponification:

  • Dissolve this compound in a mixture of an alcohol (e.g., methanol (B129727) or ethanol) and an aqueous solution of a strong base (e.g., 1 M NaOH).[10]

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

DOT Script for Saponification Workflow:

Saponification Start This compound Step1 Dissolve in MeOH/H2O Add NaOH Start->Step1 Step2 Heat/Stir Step1->Step2 Step3 Cool & Remove MeOH Step2->Step3 Step4 Acidify with HCl Step3->Step4 End 4,6-Dichloronicotinic Acid Step4->End

Caption: A typical workflow for the saponification of this compound.

References

Technical Support Center: Purification of Ethyl 4,6-dichloronicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of Ethyl 4,6-dichloronicotinate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound derivatives?

A1: Common impurities include unreacted starting materials, such as this compound, and side products from the reaction. For instance, in nucleophilic substitution reactions, di-substituted products can be a significant impurity.[1] If the reaction conditions are not carefully controlled, hydrolysis of the ethyl ester group to the corresponding carboxylic acid can also occur.[1]

Q2: What are the general strategies for purifying this compound derivatives?

A2: The primary purification techniques for these compounds are recrystallization and column chromatography.[1] Acid-base extraction can also be employed to separate the basic pyridine (B92270) derivatives from non-basic impurities.

Q3: How can I effectively remove unreacted this compound from my product?

A3: If the reaction has not gone to completion, unreacted starting material will be a primary contaminant.[1] Column chromatography is generally the most effective method for separating the product from the starting material.[1] Recrystallization can also be effective if there is a significant difference in solubility between the product and the starting material in a particular solvent system.[1]

Q4: My purified this compound derivative shows signs of degradation. How can I improve its stability?

A4: To enhance stability, store the purified compound in a cool, dry, and dark place.[2] Protection from atmospheric moisture is crucial to prevent hydrolysis of the ester.[2] Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Troubleshooting Guide

Low Product Yield

Q: My reaction yield is consistently low. What are the potential causes and solutions?

A: Low yields can stem from several factors:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. If the reaction is stalling, consider increasing the reaction time, temperature, or the stoichiometry of the reagents.[1][2]

  • Reagent Quality: Ensure the starting materials and reagents are pure and have been stored correctly. Degradation of starting materials can significantly impact yield.[1]

  • Sub-optimal Work-up: During the work-up procedure, product loss can occur. Ensure thorough extraction with an appropriate solvent and minimize premature product precipitation during neutralization steps.[2]

Presence of Impurities After Initial Work-up

Q: My crude product contains multiple spots on the TLC plate. How do I identify and remove these impurities?

A: The presence of multiple spots indicates a mixture of compounds.

  • Unreacted Starting Material: This will typically have a different Rf value than your product. Column chromatography is the most reliable method for removal.[1]

  • Di-substituted Byproducts: In reactions where only mono-substitution is desired, the formation of a di-substituted product is a common issue.[1] This can often be minimized by controlling the stoichiometry of the nucleophile.[1] Separation of the mono- and di-substituted products usually requires careful column chromatography.

  • Hydrolysis of the Ester: The presence of the carboxylic acid can be identified by its different polarity. Washing the organic extract with a mild base solution (e.g., saturated sodium bicarbonate) during the work-up can help remove acidic impurities.[2]

Challenges in Recrystallization

Q: I am having trouble recrystallizing my this compound derivative. It is "oiling out" or not crystallizing at all. What should I do?

A: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. Here are some troubleshooting steps:

  • Solvent Choice: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Experiment with different solvent systems, including mixed solvents.

  • Cooling Rate: Cooling the solution too quickly can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Saturation Level: If the solution is too concentrated, the compound may precipitate too quickly. If it is too dilute, crystallization may not occur. Try adjusting the solvent volume.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a small seed crystal of the pure compound.

Issues with Column Chromatography

Q: My compounds are not separating well on the silica (B1680970) gel column. What can I do to improve the separation?

A: Poor separation during column chromatography can be due to several factors:

  • Mobile Phase Polarity: The polarity of the eluent is critical. If the compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase. If they are sticking to the column (low Rf), increase the polarity. A common starting point for pyridine derivatives is a gradient of ethyl acetate (B1210297) in hexanes.[1]

  • Co-elution of Impurities: If impurities have similar polarities to the product, separation can be challenging. Try a different solvent system or consider using a different stationary phase (e.g., alumina).

  • Column Overloading: Loading too much crude material onto the column will result in poor separation. Use an appropriate amount of silica gel for the amount of sample.

  • Dry Loading: For compounds that are not very soluble in the initial mobile phase, dry loading can improve resolution. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.

Data Presentation

Table 1: Recommended Recrystallization Solvents for this compound and its Derivatives

Solvent SystemTypical Purity OutcomeNotes
Isopropanol/WaterGood to ExcellentA good starting point for many chloropyridine derivatives.
Ethanol/WaterGoodOften effective for removing polar impurities.
Hexanes/Ethyl AcetateFair to GoodUseful for less polar derivatives. The ratio can be adjusted to optimize solubility.
MethanolGoodThis compound is soluble in methanol.[4] Can be used with an anti-solvent.

Note: The optimal solvent system and expected yield will vary depending on the specific derivative.

Table 2: General Column Chromatography Conditions for Purification

Stationary PhaseMobile Phase System (Gradient)Typical Compound Polarity
Silica GelHexanes / Ethyl AcetateNon-polar to moderately polar
Silica GelDichloromethane / MethanolModerately polar to polar
Reversed-Phase C18Acetonitrile / WaterPolar compounds

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a fume hood, dissolve the crude product in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity filtration.

  • Cooling: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Protocol 2: General Column Chromatography Procedure
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Alternatively, perform a dry loading as described in the troubleshooting section.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity of the solvent system.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow Purification Workflow for this compound Derivatives cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path crude_product Crude Product dissolve Dissolve in Minimum Hot Solvent crude_product->dissolve column_chromatography Column Chromatography crude_product->column_chromatography hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystallization Crystallization cool->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals mother_liquor Mother Liquor (contains impurities) vacuum_filtration->mother_liquor dry_crystals Dry Pure Crystals wash_crystals->dry_crystals load_column Load Crude Product column_chromatography->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect & Analyze Fractions elute->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: General purification workflow for this compound derivatives.

troubleshooting_tree Troubleshooting Purification Issues start Purification Problem low_yield Low Yield? start->low_yield impurities Impurities Present? start->impurities cryst_issue Crystallization Fails? start->cryst_issue chrom_issue Poor Chromatography Separation? start->chrom_issue incomplete_rxn Check for Incomplete Reaction (TLC/HPLC) low_yield->incomplete_rxn Yes reagent_quality Verify Reagent Quality low_yield->reagent_quality Yes optimize_workup Optimize Work-up Procedure low_yield->optimize_workup Yes identify_impurities Identify Impurities (NMR, MS) impurities->identify_impurities Yes change_solvent Change Recrystallization Solvent cryst_issue->change_solvent Yes slow_cooling Ensure Slow Cooling cryst_issue->slow_cooling Yes scratch_seed Scratch or Seed Crystals cryst_issue->scratch_seed Yes optimize_mobile_phase Optimize Mobile Phase chrom_issue->optimize_mobile_phase Yes dry_load Use Dry Loading Technique chrom_issue->dry_load Yes check_column_load Check Column Loading chrom_issue->check_column_load Yes column_chrom Use Column Chromatography identify_impurities->column_chrom acid_base_wash Perform Acid/Base Wash identify_impurities->acid_base_wash

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving dichloropyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing these challenging yet crucial reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guides

This section addresses common issues encountered during the Suzuki coupling of dichloropyridines. For each problem, potential causes are identified, and specific troubleshooting steps are recommended.

Problem 1: Low to No Yield of the Desired Coupled Product

Possible Causes:

  • Inactive Catalyst: The Pd(0) active species is sensitive to oxygen and can easily be deactivated.

  • Poor Reagent Quality: The boronic acid may have undergone protodeboronation, or the dichloropyridine starting material may be impure.

  • Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be suitable for the specific dichloropyridine isomer and coupling partner.

  • Ligand Issues: The chosen ligand may not be effective for the electron-deficient dichloropyridine ring.

Troubleshooting Steps:

  • Catalyst and Reaction Setup:

    • Use a freshly opened bottle of the palladium catalyst or a reliable pre-catalyst.

    • Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents and reagents.[1][2]

  • Reagent Integrity:

    • Use fresh boronic acid. A slight excess (1.2-1.5 equivalents) can sometimes compensate for minor degradation.[3]

    • Verify the purity of the dichloropyridine starting material.

  • Condition Screening:

    • Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base are critical.[1][3]

    • Test different solvent systems. Common choices include mixtures of an organic solvent (e.g., 1,4-dioxane (B91453), DMF, Toluene) with water.[3] For instance, a 3.5:3 mixture of water and an organic cosolvent has been shown to be effective.[4]

    • Gradually increase the reaction temperature, but be mindful that prolonged heating can lead to boronic acid decomposition.[3]

  • Ligand Selection:

    • For challenging couplings of aryl chlorides, bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) can be more effective than traditional ligands like PPh₃.[1][5][6]

Problem 2: Poor or Incorrect Regioselectivity

Possible Causes:

  • Inherent Reactivity: For dihalopyridines, there is often an inherent difference in reactivity at the different positions. For example, the C2 position of 2,5-dichloropyridine (B42133) is generally more electrophilic.[5]

  • Inappropriate Ligand: The ligand plays a crucial role in controlling the regioselectivity of the oxidative addition step.

  • Reaction Conditions Favoring the Undesired Isomer: The choice of catalyst, solvent, and additives can influence which position reacts.

Troubleshooting Steps:

  • Understand Inherent Selectivity:

    • For 2,5-dichloropyridine, coupling typically occurs preferentially at the C2 position.[5]

    • For 2,4-dichloropyridines, the C4 position is often more reactive.[7]

  • Ligand-Controlled Selectivity:

    • To achieve unconventional C5-arylation of 2,5-dichloropyridine, consider "ligand-free" Jeffery conditions, which utilize a simple palladium salt (e.g., Pd(OAc)₂) with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (NBu₄Br).[5][6]

    • For C4-selective coupling of 2,4-dichloropyridines, sterically hindered N-heterocyclic carbene (NHC) ligands like IPr have shown high selectivity.[6]

  • Screening for Selectivity:

    • Systematically vary the ligand, base, and solvent to determine the optimal conditions for your desired isomer. Refer to the data tables below for starting points.

Problem 3: Formation of Side Products (e.g., Homocoupling of Boronic Acid)

Possible Causes:

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[1]

  • Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, it can lead to side reactions.

  • Catalyst Decomposition: Decomposed palladium can catalyze the homocoupling reaction.

Troubleshooting Steps:

  • Maintain Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[1]

  • Optimize Base and Solvent: Ensure the chosen base is sufficiently strong and soluble to facilitate efficient transmetalation.

  • Use Appropriate Ligands: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway relative to homocoupling.[1]

  • Check Catalyst Quality: Use a high-purity palladium source.

Frequently Asked Questions (FAQs)

Q1: Which position on a dichloropyridine is generally more reactive in a Suzuki coupling?

A1: The reactivity depends on the specific isomer. For 2,5-dichloropyridine, the C2 position is generally more electrophilic and therefore more reactive towards oxidative addition.[5] For 2,4-dihalopyrimidines (a related substrate class), the C4 position is typically more reactive.[7][8] However, this inherent selectivity can be overridden by carefully choosing the ligand and reaction conditions.[6][9]

Q2: Can I achieve selective mono-arylation of a dichloropyridine?

A2: Yes, selective mono-arylation is common. This is often achieved by carefully controlling the stoichiometry of the reagents (using the dichloropyridine as the limiting reagent) and by stopping the reaction once the starting material is consumed to prevent the second coupling from occurring. The inherent reactivity differences between the two chlorine atoms also aid in achieving mono-selectivity.

Q3: What is the role of water in the solvent mixture?

A3: Water can play several beneficial roles. It can help to dissolve the inorganic base (like K₂CO₃ or K₃PO₄), which is often necessary for the reaction to proceed. It can also influence the speciation of the boronic acid and the overall polarity of the reaction medium, which can affect the reaction rate and yield.[10]

Q4: My reaction is sluggish when using a dichloropyridine. What can I do?

A4: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki couplings.[2] To improve the reaction rate, consider the following:

  • Use a more active catalyst system, such as one with a bulky, electron-rich ligand (e.g., SPhos, or an NHC ligand like IPr).[5][6]

  • Increase the reaction temperature. Microwave-assisted heating can be very effective for accelerating these reactions.[8]

  • Use a stronger base, such as K₃PO₄ or Cs₂CO₃.[1][3]

Q5: What are "ligand-free" Suzuki conditions and when should I use them?

A5: "Ligand-free" Suzuki conditions typically involve a simple palladium salt (like Pd(OAc)₂) without an added phosphine or NHC ligand. These reactions are often run in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide (NBu₄Br).[6] These conditions, also known as Jeffery conditions, have been shown to provide remarkable and unconventional C4-selectivity for 2,4-dichloropyridine (B17371) and are effective for the C5-selective coupling of 2,5-dichloropyridine.[6] They can be a good option to try when conventional ligand-based systems fail to provide the desired regioselectivity.

Data Presentation

Table 1: Conditions for Site-Selective Suzuki Coupling of 2,5-Dichloropyridine
Selectivity GoalCatalyst (mol%)Ligand/Additive (mol% or equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)C2:C5 or C5:C2 Ratio
C2-Arylation Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O10012-24HighPreferential C2
C5-Arylation Pd(OAc)₂ (2)NBu₄Br (3.0 equiv.)K₂CO₃ (1.5)DMF10024+Moderate to HighPreferential C5

Data compiled from BenchChem Application Notes.[5]

Table 2: Conditions for Suzuki Coupling of Other Dichlorinated Heterocycles
SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)TimeTypical Yield (%)Notes
2,4-Dichloropyrimidine Pd(PPh₃)₄ (0.5)-K₂CO₃ (3.0)1,4-Dioxane/H₂O100 (MW)15 minGood to ExcellentC4-selective
2,3,5-Trichloropyridine Pd(OAc)₂ (0.5)- (Ligand-free)Na₂CO₃ (2.0)DMF/H₂O35-6012 hHighC2-selective
2,6-Dichloropyridine Pd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBu (excess)1,4-Dioxane/H₂O100-94% (di-substituted)Exhaustive coupling

Data compiled from multiple sources.[4][8][10]

Experimental Protocols

Protocol 1: C2-Selective Arylation of 2,5-Dichloropyridine

This protocol is optimized for the preferential arylation at the C2 position of 2,5-dichloropyridine.[5]

Materials:

  • 2,5-Dichloropyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed Water (2 mL)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask and standard glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ and SPhos in 2 mL of anhydrous 1,4-dioxane.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 2-aryl-5-chloropyridine product.

Protocol 2: Microwave-Assisted C4-Selective Arylation of 2,4-Dichloropyrimidine

This protocol is a highly efficient method for the regioselective C4-arylation of 2,4-dichloropyrimidine.[7][8]

Materials:

  • 2,4-Dichloropyrimidine (0.5 mmol)

  • Arylboronic acid (0.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.0025 mmol, 0.5 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (2 mL)

  • Microwave reactor vial

  • Inert gas (Argon)

Procedure:

  • Place 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃ in a microwave reactor vial.

  • Add Pd(PPh₃)₄ to the vial.

  • Add a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).

  • Flush the vial with argon and seal it.

  • Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.

  • After cooling, extract the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Troubleshooting_Workflow start Start: Low/No Yield in Suzuki Coupling check_atmosphere 1. Verify Inert Atmosphere & Degas Reagents/Solvents start->check_atmosphere check_catalyst 2. Use Fresh Catalyst & Boronic Acid check_atmosphere->check_catalyst screen_conditions 3. Screen Reaction Conditions check_catalyst->screen_conditions screen_base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) screen_conditions->screen_base Vary Base screen_solvent Screen Solvents (Dioxane/H₂O, DMF/H₂O) screen_conditions->screen_solvent Vary Solvent screen_ligand 4. Screen Advanced Ligands (e.g., SPhos, IPr) screen_base->screen_ligand screen_solvent->screen_ligand success Successful Reaction: Product Obtained screen_ligand->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Regioselectivity_Decision_Tree start Goal: Control Regioselectivity in Dichloropyridine Coupling substrate Which Substrate? start->substrate s_2_5 2,5-Dichloropyridine substrate->s_2_5 2,5- s_2_4 2,4-Dichloropyridine substrate->s_2_4 2,4- c2_goal Desired: C2-Arylation s_2_5->c2_goal c5_goal Desired: C5-Arylation s_2_5->c5_goal c4_goal Desired: C4-Arylation s_2_4->c4_goal c2_cond Use Pd(OAc)₂ / SPhos with K₃PO₄ c2_goal->c2_cond c5_cond Use 'Ligand-Free' Jeffery Conditions (Pd(OAc)₂, NBu₄Br, K₂CO₃) c5_goal->c5_cond c4_cond Use Sterically Hindered NHC Ligand (e.g., IPr) c4_goal->c4_cond

Caption: Decision tree for selecting conditions for regioselective Suzuki coupling.

References

Technical Support Center: Nucleophilic Substitution of Dichloronicotinates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the nucleophilic substitution of dichloronicotinates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor or No Reaction

Q1: My nucleophilic substitution reaction on a dichloronicotinate is sluggish or not proceeding to completion. What are the common causes and how can I troubleshoot this?

A1: Low reactivity in nucleophilic aromatic substitution (SNAr) of dichloronicotinates can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Insufficient Activation of the Pyridine (B92270) Ring: The pyridine ring's electron-deficient nature is key to SNAr. The two chlorine atoms and the ester group at the 3-position are electron-withdrawing and activate the ring for nucleophilic attack. However, the reactivity can be further enhanced.

    • Troubleshooting:

      • Increase Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[1]

      • Choice of Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred. They effectively solvate the cation of the nucleophile's salt, leaving the nucleophilic anion more "naked" and reactive.[1] Protic solvents can solvate the nucleophile, reducing its reactivity.[1]

      • Stronger Base: If you are using a neutral nucleophile (e.g., an amine or alcohol), a base is often required to generate the more potent conjugate base (anion).[1] Consider using a stronger base to increase the concentration of the active nucleophile.

  • Weak Nucleophile: The strength of the nucleophile is critical.

    • Troubleshooting:

      • If possible, consider using a more nucleophilic reagent. For instance, thiols are generally excellent nucleophiles for SNAr reactions.[1]

      • For amine or alcohol nucleophiles, ensure the base is strong enough to generate a sufficient concentration of the corresponding amide or alkoxide.

  • Leaving Group Reactivity: While chlorine is a common leaving group, fluorine is often more reactive in SNAr reactions due to its high electronegativity, which makes the attached carbon more electrophilic. This is in contrast to SN2 reactions where iodide is the best leaving group.

    • Troubleshooting: If you have the synthetic option, using a difluoronicotinate analogue may lead to a faster reaction.

Issue 2: Formation of Multiple Products (Regioselectivity)

Q2: I am observing a mixture of mono-substituted products. How can I control the regioselectivity of the nucleophilic attack at the C2 versus the C6 position?

A2: Achieving regioselectivity is a primary challenge in the nucleophilic substitution of 2,6-dichloronicotinates. The electronic and steric environment around the C2 and C6 positions are similar, often leading to a mixture of isomers.

  • Directing Effects of the 3-Substituent: The ester group at the 3-position can influence the regioselectivity, particularly through coordination with the counter-ion of the nucleophile.

    • Troubleshooting:

      • Solvent Choice: Non-polar, aprotic solvents can favor substitution at the C2 (ortho) position. This is attributed to the formation of a cyclic, six-membered transition state involving the coordination of the alkali metal counter-ion of the nucleophile with the carbonyl oxygen of the ester group.

      • Base/Counter-ion: The choice of base and its corresponding counter-ion can be critical. For instance, with alkoxide nucleophiles, sodium counter-ions have been shown to provide excellent ortho-selectivity.

  • Steric Hindrance: The steric bulk of the nucleophile can also play a role. A bulkier nucleophile may preferentially attack the less sterically hindered position.

Issue 3: Unwanted Side Reactions

Q3: I am observing the formation of a byproduct that appears to be the hydrolyzed ester (nicotinic acid derivative). How can I prevent this?

A3: Hydrolysis of the ester group to the corresponding carboxylic acid is a common side reaction, especially when using basic conditions, a reaction often referred to as saponification.[2][3][4][5][6][7][8][9][10][11]

  • Reaction Conditions:

    • Troubleshooting:

      • Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried. The presence of water will lead to the hydrolysis of the ester, particularly under basic conditions.

      • Choice of Base: If possible, use a non-hydroxide base to minimize the concentration of hydroxide (B78521) ions in the reaction mixture. Carbonates (e.g., K₂CO₃, Cs₂CO₃) are often a milder choice than hydroxides.

      • Temperature Control: Higher temperatures can accelerate the rate of hydrolysis. If the desired substitution reaction proceeds at a reasonable rate at a lower temperature, avoiding excessive heat can minimize this side reaction.

      • Reaction Time: Prolonged reaction times can increase the extent of hydrolysis. Monitor the reaction progress and work it up as soon as the starting material is consumed.

Q4: My reaction mixture is turning dark, and I am isolating a complex mixture of products, possibly from dimerization or polymerization.

A4: Darkening of the reaction mixture and the formation of intractable materials can indicate decomposition or undesired side reactions like dimerization.

  • Reaction Conditions:

    • Troubleshooting:

      • Temperature Control: Excessively high temperatures can lead to decomposition of the starting material, product, or intermediates.[1] It is crucial to find an optimal temperature that allows for a reasonable reaction rate without causing significant degradation.

      • Strong Base: The use of a very strong base can sometimes promote undesired side reactions.[1] Consider using a milder base if decomposition is observed.

      • Inert Atmosphere: Some nicotinic acid derivatives can be sensitive to oxidation at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate decomposition.

Q5: I have identified the formation of a hydroxypyridine derivative as a byproduct. What is the cause and how can I avoid it?

A5: The formation of a hydroxypyridine (a pyridone tautomer) is a result of the substitution of a chloride with a hydroxide ion.

  • Source of Hydroxide:

    • Troubleshooting:

      • Water in the Reaction: As with ester hydrolysis, the presence of water in the reaction mixture is the most likely source of hydroxide ions, especially under basic conditions. Ensure all reagents and solvents are anhydrous.

      • Hydroxide Base: If you are using a hydroxide base (e.g., NaOH, KOH), you are introducing the nucleophile that leads to this byproduct. If the desired nucleophile is significantly more reactive than hydroxide, this may not be a major issue. However, if the desired reaction is slow, the competing reaction with hydroxide can become significant. Consider using a non-hydroxide base.

Data Presentation

Table 1: Troubleshooting Guide for Common Side Reactions

Observed Issue Potential Cause Recommended Troubleshooting Steps
Low or No Reactivity Insufficient ring activation, weak nucleophile, suboptimal temperature or solvent.Increase temperature, use a polar aprotic solvent (DMSO, DMF), use a stronger base for neutral nucleophiles.
Mixture of C2 and C6 Isomers Lack of regioselective control.Use non-polar, aprotic solvents to favor C2 substitution; select appropriate base/counter-ion.
Ester Hydrolysis (Saponification) Presence of water, use of hydroxide bases, high temperature, long reaction time.Use anhydrous conditions, employ non-hydroxide bases (e.g., carbonates), control temperature and reaction time.
Reaction Mixture Darkening/Tar Formation Decomposition at high temperatures, use of a very strong base.Reduce reaction temperature, use a milder base, consider an inert atmosphere.
Formation of Hydroxypyridine Presence of water, use of hydroxide bases.Use anhydrous conditions, switch to a non-hydroxide base.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of Methyl 2,6-Dichloronicotinate with an Amine Nucleophile

This is a general guideline and may require optimization for specific substrates and nucleophiles.

  • Reagents and Glassware:

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Polar aprotic solvents like DMF or DMSO are typically used.

    • Ensure the amine nucleophile and the base are of high purity and dry.

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add methyl 2,6-dichloronicotinate (1.0 eq) and the chosen anhydrous solvent.

    • Add the amine nucleophile (1.0-1.2 eq).

    • Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate the desired substituted nicotinic acid ester.

Visualizations

Reaction Pathway: Main Reaction vs. Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Dichloronicotinate Dichloronicotinate Nucleophile Nucleophile Meisenheimer_Complex Meisenheimer Complex Dichloronicotinate->Meisenheimer_Complex + Nucleophile Hydrolysis Hydrolysis (Saponification) Dichloronicotinate->Hydrolysis + H2O / OH- Hydroxypyridine Hydroxypyridine Formation Dichloronicotinate->Hydroxypyridine + OH- Dimerization Dimerization/ Decomposition Dichloronicotinate->Dimerization Monosubstituted_Product Desired Monosubstituted Product Meisenheimer_Complex->Monosubstituted_Product - Cl-

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow for Low Yield

G Start Low Yield of Desired Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure_SM Impure Starting Materials? Check_Purity->Impure_SM Check_Conditions Review Reaction Conditions Temp_Solvent Optimize Temperature and Solvent Check_Conditions->Temp_Solvent Impure_SM->Check_Conditions No Purify_SM Purify Starting Materials Impure_SM->Purify_SM Yes Purify_SM->Check_Conditions Base_Nucleophile Optimize Base and Nucleophile Concentration Temp_Solvent->Base_Nucleophile Side_Products Analyze for Side Products (LC-MS, NMR) Base_Nucleophile->Side_Products Hydrolysis Ester Hydrolysis Observed? Side_Products->Hydrolysis Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous Yes Regioisomers Regioisomers Observed? Hydrolysis->Regioisomers No End Improved Yield Anhydrous->End Solvent_Base Adjust Solvent/Base for Regiocontrol Regioisomers->Solvent_Base Yes Regioisomers->End No Solvent_Base->End

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted nicotinic acids. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of substituted nicotinic acids, offering potential causes and solutions.

Issue 1: Low Yield of the Desired Nicotinic Acid Product

Q: My synthesis is resulting in a low yield. What are the common causes and how can I address them?

A: Low yields can stem from several factors, including incomplete reactions, side reactions, catalyst issues, or suboptimal purification. Identifying the specific cause is key to improving your yield.

  • Incomplete Reaction: The reaction may not have proceeded to completion. To address this, you can try extending the reaction time or moderately increasing the temperature.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and conditions.[1]

  • Side Reactions: The formation of byproducts is a significant cause of reduced yields. Common side reactions include hydrolysis of nitrile groups, over-oxidation, or polymerization.[2] Strategies to minimize these are detailed in the questions below.

  • Catalyst Deactivation: In catalytic processes, the catalyst may lose its activity. For instance, in hydrogenations using Raney-nickel, the catalyst can be poisoned by strong acids.[1] Ensure you are using the correct acidic conditions as specified in the protocol and consider using fresh catalyst.[1]

  • Purification Losses: Significant material loss can occur during recrystallization and purification steps.[3] Optimizing the solvent volumes for recrystallization is advisable to achieve the best yields.[3] For crude yellow nicotinic acid produced via nitric acid oxidation, melting the crude product before a single recrystallization step can improve purity and reduce the need for multiple, yield-lowering recrystallizations.[4]

Issue 2: Formation of Nicotinamide (B372718) or Other Hydrolysis Byproducts

Q: I am observing the formation of nicotinamide and the starting nicotinic acid as byproducts when starting from a nitrile. What causes this and how can I prevent it?

A: The hydrolysis of the nitrile group to the corresponding amide (nicotinamide) and subsequently to the carboxylic acid (nicotinic acid) is a common side reaction.[2] This is particularly prevalent when the reaction is conducted in the presence of water under acidic or basic conditions, often exacerbated by heat.[2]

  • pH Control: The rate of hydrolysis is heavily influenced by pH. In acidic conditions, protonation of the nitrile group makes it more susceptible to nucleophilic attack by water.[2] In basic conditions, hydroxide (B78521) ions can directly attack the nitrile's carbon atom.[2] Maintaining a neutral or near-neutral pH, if the reaction allows, can minimize this side reaction.

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the presence of water, which is required for hydrolysis.

  • Temperature and Time: Elevated temperatures and prolonged reaction times can promote hydrolysis.[2] Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-exposure to conditions that favor hydrolysis.

Issue 3: Over-reduction or Over-oxidation Side Reactions

Q: My reaction is not stopping at the desired oxidation state. How can I improve selectivity?

A: This is a common challenge. Over-reduction of a nicotinic acid derivative might yield an alcohol instead of the desired aldehyde, while over-oxidation of a starting material like 3-picoline can occur.

  • Over-reduction: When reducing a nicotinic acid derivative to an aldehyde, over-reduction to the alcohol is a frequent issue.[1]

    • Choice of Reducing Agent: Use a milder or more selective reducing agent. The choice of reagent is critical for stopping the reaction at the aldehyde stage.

    • Temperature Control: Many reduction reactions require low temperatures to minimize over-reduction. Maintaining the recommended temperature (e.g., 0°C to 10°C) throughout the addition of the reducing agent is essential.[1]

  • Over-oxidation: When synthesizing nicotinic acid via oxidation (e.g., from 3-picoline), the pyridine (B92270) ring itself can be oxidized to a pyridine N-oxide. While this is not always a major side reaction in modern syntheses, controlling the oxidant and reaction conditions is key to ensuring selectivity for the desired carboxylic acid.[2]

Issue 4: Challenges with Functionalizing the Pyridine Ring

Q: I am finding it difficult to introduce substituents onto the pyridine ring. Why is this, and what strategies can I use?

A: The functionalization of pyridine presents inherent challenges due to the electronic properties of the ring.

  • Low Reactivity: The pyridine ring is electron-deficient due to the presence of the electronegative nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution reactions.[5]

  • Nitrogen Atom Interference: The lone pair of electrons on the nitrogen atom can interact with Lewis acids, further reducing the ring's reactivity.[5]

  • Modern Strategies: Traditional methods often require harsh conditions like high heat or strong acids.[6] Modern approaches focus on transition-metal-catalyzed C-H functionalization to overcome these challenges and achieve regioselective substitution under milder conditions.[5][7] For meta-position functionalization, which is particularly difficult, strategies involving a dearomatization-rearomatization sequence have been developed.[7][8]

Data Presentation: Synthesis & Optimization

Quantitative data from various synthetic methods are summarized below for easy comparison.

Table 1: Effect of Temperature on Nicotinic Acid Yield from Nicotine (B1678760) Oxidation

Temperature (°C)Yield of Nicotinic Acid (g)Reference
55Lower Yield[9]
60-[9]
703.87 (Maximum Yield)[9]

Note: The increased yield at higher temperatures is attributed to the enhanced diffusivity of the oxidant (H₂O₂).[9]

Table 2: Comparison of Catalytic Systems for Ammoxidation of 3-Picoline to 3-Cyanopyridine

Catalyst SystemTemperature (°C)Conversion (%)Yield (%)Reference
Mo catalyst on silica (B1680970) gel3809995[10]
V₂O₅, Sb₂O₅, Cr₂O₃, and TiO₂-10098.6[10]
MoO₃-V₂O₅-9682[10]
V₂O₅-Sb₂O₅-TiO₂-SiO₂-SiC--85[10]
V-W-O system---[10]

Note: 3-Cyanopyridine is a key intermediate that is subsequently hydrolyzed to nicotinic acid or nicotinamide.[10]

Experimental Protocols

Detailed methodologies for key synthetic procedures are provided below.

Protocol 1: Synthesis of Nicotinic Acid via Oxidation of Nicotine with Nitric Acid

This procedure is adapted from a classic organic synthesis protocol.[3]

  • Reaction Setup: In a 5-liter round-bottomed flask under a hood, place 4 kg of concentrated nitric acid (sp. gr. 1.42).

  • Addition of Nicotine: Carefully add 210 g of nicotine in 25-cc portions. Shake the flask after each addition to ensure a homogeneous solution and prevent localized heating.

  • Heating: Place the flask on a steam bath and heat until the liquid reaches 70°C. Remove the flask from the heat; the reaction will continue spontaneously, causing the liquid to boil.

  • Reaction Completion: After the initial boiling ceases (approx. 1 hour), return the flask to the steam bath for 10-12 hours, during which oxides of nitrogen will continue to evolve.

  • Evaporation: Pour the contents into an evaporating dish and evaporate almost to dryness on the steam bath.

  • Purification:

    • Transfer the resulting nicotinic acid nitrate (B79036) to a beaker and add 400 cc of distilled water. Heat until a complete solution is formed.

    • Upon cooling, the nicotinic acid nitrate separates as yellow crystals. Filter the crystals.

    • The crude product can be further purified by recrystallization from hot water to yield a product with a melting point of 230–232°C.[3] The total yield of pure material can reach 63–74%.[3]

Protocol 2: Synthesis of Nicotinaldehyde via Hydrogenation of 3-Cyanopyridine

This protocol outlines a method for producing nicotinaldehyde, a related derivative.[1]

  • Reaction Setup: In a stirring autoclave, mix 124.8 g of 3-cyanopyridine, 277 g of water, and 72.2 g of acetic acid.

  • Catalyst Addition: Add 14.6 g of moist Raney-nickel (approx. 60% Ni content) in 50 g of water to the mixture.

  • Hydrogenation: Hydrogenate the mixture under a constant hydrogen pressure of 1 bar. The typical reaction time is between 3 and 6 hours.

  • Work-up: After the reaction, filter off the catalyst. The resulting aqueous solution of nicotinaldehyde can be used directly for subsequent synthesis steps.

Visual Guides: Workflows and Pathways

Troubleshooting Workflow for Low Product Yield

This diagram outlines a logical approach to diagnosing and solving issues related to low yields in nicotinic acid synthesis.

LowYield_Troubleshooting start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Catalyst Issues start->cause3 cause4 Purification Loss start->cause4 sol1a Increase Reaction Time cause1->sol1a sol1b Increase Temperature cause1->sol1b sol1c Monitor with TLC/HPLC cause1->sol1c sol2a Control pH cause2->sol2a sol2b Use Anhydrous Conditions cause2->sol2b sol2c Optimize Temp. & Time cause2->sol2c sol3a Use Fresh Catalyst cause3->sol3a sol3b Check Reaction Conditions (e.g., pH for Raney-Ni) cause3->sol3b sol4a Optimize Recrystallization Solvent Volume cause4->sol4a sol4b Melt Crude Product Before Recrystallization cause4->sol4b

Caption: A logical workflow for troubleshooting low yields in synthesis.

Common Synthetic Routes to Nicotinic Acid

This diagram illustrates two major industrial pathways for the synthesis of nicotinic acid.

Synthesis_Routes sub1 5-Ethyl-2-methylpyridine int1 2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid) sub1->int1 Liquid-Phase Oxidation (HNO₃)[10] sub2 3-Methylpyridine (3-Picoline) int2 3-Cyanopyridine sub2->int2 Gas-Phase Ammoxidation[10] product Nicotinic Acid sub2->product Direct Gas-Phase Oxidation[10] int1->product Decarboxylation[10] int2->product Hydrolysis

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 4,6-dichloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving Ethyl 4,6-dichloronicotinate.

I. General Considerations & FAQs

Q1: What are the key challenges when using this compound in cross-coupling reactions?

A1: The primary challenges include:

  • Regioselectivity: The molecule has two chlorine atoms at the C4 and C6 positions. Achieving selective mono-substitution at one site over the other, or controlling the extent of di-substitution, is a critical consideration. Generally, the C6 position is more sterically accessible, but electronic factors can also influence reactivity.

  • Reactivity of Aryl Chlorides: C-Cl bonds are less reactive than C-Br or C-I bonds, often requiring more active catalyst systems (e.g., those with bulky, electron-rich ligands) and higher reaction temperatures to achieve efficient oxidative addition.[1]

  • Catalyst Inhibition: The pyridine (B92270) nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of ligand is crucial to prevent this and stabilize the active catalytic species.[2]

  • Side Reactions: Common side reactions include hydrolysis of the ethyl ester under basic conditions, catalyst decomposition (formation of palladium black), and homocoupling of the coupling partner (e.g., boronic acid or alkyne).[3]

Q2: How do I choose between Suzuki, Buchwald-Hartwig, and Sonogashira coupling for my desired transformation?

A2: The choice of coupling reaction depends on the desired bond to be formed:

  • Suzuki-Miyaura Coupling: Use this reaction to form a carbon-carbon (C-C) bond, typically with an aryl, heteroaryl, or vinyl boronic acid or boronate ester. It is widely used for its functional group tolerance and the commercial availability of a vast array of boronic acids.[4]

  • Buchwald-Hartwig Amination: This is the method of choice for forming a carbon-nitrogen (C-N) bond with a primary or secondary amine.[5]

  • Sonogashira Coupling: Select this reaction for the formation of a carbon-carbon (C-C) triple bond with a terminal alkyne.[6]

II. Suzuki-Miyaura Coupling: C-C Bond Formation

Frequently Asked Questions (FAQs) - Suzuki Coupling

Q3: Which catalyst system is a good starting point for the Suzuki coupling of this compound?

A3: For aryl chlorides, a common and effective starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich phosphine (B1218219) ligand such as SPhos, XPhos, or RuPhos.[7][8] A standard base would be K₂CO₃ or K₃PO₄ in a solvent system like 1,4-dioxane (B91453)/water.[9]

Q4: My Suzuki reaction is not working or gives a low yield. What should I check?

A4: Low or no yield in a Suzuki coupling can stem from several factors:

  • Inactive Catalyst: Ensure your palladium source and ligand are not degraded. The active Pd(0) species is sensitive to oxygen.[3]

  • Inefficient Transmetalation: The choice of base is critical for activating the boronic acid.[10] If you are using a mild base like K₂CO₃ and the reaction is sluggish, consider a stronger base like K₃PO₄ or Cs₂CO₃.

  • Poor Solubility: Ensure all reagents are soluble in the chosen solvent system at the reaction temperature. A mixture of an organic solvent (e.g., dioxane, toluene) and water is common.[11]

  • Protodeboronation: The boronic acid can be sensitive to hydrolysis, especially at high temperatures and with prolonged reaction times, leading to the formation of the corresponding arene byproduct. Using a more stable boronate ester (e.g., a pinacol (B44631) boronate) can mitigate this.[12]

Q5: I am observing a significant amount of boronic acid homocoupling. How can I prevent this?

A5: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[3] To minimize it:

  • Degas Solvents Thoroughly: Remove oxygen from your solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[3]

  • Use a Pd(0) Source: Employ a Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst that efficiently generates the active Pd(0) species in situ.[3]

  • Optimize Ligand Choice: Bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[3]

Data Presentation: Catalyst Systems for Suzuki Coupling of Chloro-pyridines
Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₂CO₃1,4-Dioxane / H₂O951275-95General conditions for a related substrate, Ethyl 6-chloro-4-(methylamino)nicotinate.[9]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O606HighGeneral conditions for aryl chlorides.[11]
PdCl₂(dppf)Cs₂CO₃Acetone / H₂O1300.576-85Microwave-assisted conditions for a furan (B31954) triflate, demonstrating an alternative catalyst.[1]

Note: Yields are based on analogous substrates and will vary depending on the specific boronic acid and reaction conditions.

Experimental Protocol: Suzuki Coupling
  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Under an inert atmosphere, add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the reaction mixture to 95 °C and stir for 12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.[9]

III. Buchwald-Hartwig Amination: C-N Bond Formation

Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination

Q6: What are the recommended catalysts and ligands for the amination of this compound?

A6: For the amination of aryl chlorides, palladium precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used with bulky, electron-rich biarylphosphine ligands.[1] Ligands such as XPhos, SPhos, and RuPhos are often effective.[7] The choice of ligand may need to be optimized for the specific amine being used (e.g., primary vs. secondary, bulky vs. unhindered).[1]

Q7: My Buchwald-Hartwig reaction is failing. What are the common troubleshooting steps?

A7: Common issues include:

  • Base Sensitivity: The substrate contains an ethyl ester which can be hydrolyzed by strong bases, especially at elevated temperatures. While strong bases like NaOtBu are common, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary if ester cleavage is a problem.

  • Catalyst Deactivation: The active Pd(0) species is oxygen-sensitive. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that solvents are properly degassed.[5]

  • Ligand Choice: The success of the reaction is highly dependent on the ligand. If one ligand fails, screening others from different "generations" (e.g., moving from a simpler trialkylphosphine to a more complex biarylphosphine) is a standard troubleshooting step.[13]

  • Hydrodehalogenation: The replacement of the chlorine atom with hydrogen can be a significant side reaction. This can sometimes be minimized by lowering the reaction temperature or changing the base.

Q8: Can I achieve selective mono-amination?

A8: Achieving mono-amination requires careful control of the reaction conditions. Key factors include:

  • Stoichiometry: Use a limited amount of the amine (typically 1.0 to 1.2 equivalents) to favor mono-substitution.[3]

  • Temperature: Lowering the reaction temperature can often increase selectivity for the mono-substituted product.[3]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent further reaction to the di-substituted product.[3]

Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination of Chloro-pyridines
Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / XPhosNaOtBuToluene (B28343)11016GoodGeneral conditions for a related substrate, Ethyl 6-chloro-4-(methylamino)nicotinate.[9]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene1108GoodA common system for aryl bromides, adaptable for chlorides with optimization.[14]
Pd(OAc)₂ / Cy-JosiPhosNaOtBuToluene100-HighEffective for heteroaryl chlorides with primary amines.[1]

Note: Yields are based on analogous substrates and will vary depending on the specific amine and reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a nitrogen-filled glovebox or a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Reagent Addition: To the same flask, add the base (e.g., NaOtBu, 1.5 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 110 °C for 16 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the mixture with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.[9]

IV. Sonogashira Coupling: C-C Triple Bond Formation

Frequently Asked Questions (FAQs) - Sonogashira Coupling

Q9: What is a standard catalyst system for Sonogashira coupling with an aryl chloride?

A9: Sonogashira couplings of aryl chlorides are more challenging than those with bromides or iodides. A typical system involves a palladium source like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, a copper(I) co-catalyst (usually CuI), and an amine base such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), which can also serve as the solvent.[6] For less reactive chlorides, more active catalyst systems with bulky phosphine ligands may be necessary.[15]

Q10: My reaction mixture turned black immediately. What does this mean?

A10: The formation of a black precipitate, known as "palladium black," indicates the decomposition of the Pd(0) catalyst.[15] This renders the catalyst inactive. Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures. Ensure all components are pure and the reaction is maintained under a strictly inert atmosphere.

Q11: I am getting a lot of alkyne homocoupling (Glaser coupling). How can I reduce this side product?

A11: Glaser coupling is a common side reaction, particularly in the presence of the copper(I) co-catalyst and oxygen.[16] To minimize it:

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and maintain an inert atmosphere to prevent oxygen-mediated homocoupling.

  • Copper-Free Conditions: In some cases, the reaction can be performed without the copper co-catalyst. This may require more active palladium catalysts or different reaction conditions but can significantly reduce alkyne dimerization.[15]

  • Slow Addition: The slow addition of the terminal alkyne to the reaction mixture can sometimes help to favor the cross-coupling pathway.

Data Presentation: Catalyst Systems for Sonogashira Coupling of Chloro-pyridines
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂CuITEADMF808GoodGeneral conditions for a related substrate, Ethyl 6-chloro-4-(methylamino)nicotinate.[9]
Pd(OAc)₂ / P(t-Bu)₂MeNoneKOt-But-Amyl alcoholRT-HighExample of a copper-free system for alkyl bromides, adaptable for aryl chlorides.[17]
Pd(dba)₂ / PPh₃CuITEAToluene8018GoodConditions used for 4,6-dichloro-2-pyrone, showing regioselectivity for the 6-position.[18]

Note: Yields are based on analogous substrates and will vary depending on the specific alkyne and reaction conditions.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Solvent and Base Addition: Add DMF and triethylamine (TEA).

  • Degassing: Degas the solution by bubbling with an inert gas for 15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.).

  • Reaction: Heat the mixture to 80 °C and stir for 8 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[9]

V. Visualized Workflows and Guides

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add Substrate, Coupling Partner, and Base to Dry Glassware solvent 2. Add Anhydrous, Degassed Solvent prep->solvent degas 3. Degas Reaction Mixture (e.g., Ar sparging) solvent->degas catalyst 4. Add Pd Catalyst and Ligand under Inert Atmosphere degas->catalyst heat 5. Heat to Desired Temperature catalyst->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor quench 7. Cool and Quench Reaction monitor->quench extract 8. Aqueous Work-up and Extraction quench->extract purify 9. Dry, Concentrate, and Purify (e.g., Chromatography) extract->purify

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting Decision Guide

G start Reaction Issue: Low or No Conversion q_catalyst Is the catalyst system active? start->q_catalyst a_catalyst_no Use fresh catalyst/ligand. Ensure inert atmosphere. Consider a pre-catalyst. q_catalyst->a_catalyst_no No a_catalyst_yes Problem likely with other components. q_catalyst->a_catalyst_yes Yes q_conditions Are reaction conditions (temp, time) sufficient? a_catalyst_yes->q_conditions a_conditions_no Increase temperature. Increase reaction time. q_conditions->a_conditions_no No q_reagents Are reagents pure and soluble? Is the base appropriate? q_conditions->q_reagents Yes a_reagents_no Check reagent purity. Change solvent system. Screen different bases (e.g., stronger base). q_reagents->a_reagents_no No side_reactions High Level of Side Products? q_side Identify Side Product side_reactions->q_side a_homo Homocoupling: Degas thoroughly. Use Pd(0) source. q_side->a_homo Homocoupling a_hydro Hydrodehalogenation: Lower temperature. Change base/ligand. q_side->a_hydro Dehalogenation a_hydrolysis Ester Hydrolysis: Use milder base (e.g., K₂CO₃). Reduce reaction time/temp. q_side->a_hydrolysis Ester Cleavage

Caption: Troubleshooting guide for common cross-coupling issues.

References

Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of dichloropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the chemical modification of these important heterocyclic scaffolds.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with dichloropyridines, providing potential causes and actionable solutions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)

Question 1: My Suzuki-Miyaura coupling on a dichloropyridine is yielding a mixture of regioisomers. How can I improve the selectivity?

Answer: Achieving high regioselectivity in cross-coupling reactions of dichloropyridines is a common challenge that depends heavily on the electronic and steric environment of the chlorine atoms, as well as the reaction conditions.

  • Potential Causes & Solutions:

    • Inappropriate Ligand Choice: The ligand is one of the most critical factors for controlling regioselectivity. Positions adjacent to the pyridine (B92270) nitrogen (C2, C6) are generally more activated towards oxidative addition.[1] However, this "innate" selectivity can be overridden.

      • Solution: For 2,4-dichloropyridines, where C4 coupling is typically favored, using a very sterically hindered N-heterocyclic carbene (NHC) ligand (e.g., IPr or SIPr) can promote high selectivity for the C4 position.[2][3] Conversely, to achieve C2-selective amination, ligands like Xantphos have proven effective.[4] For other isomers, like 3,5-dichloropyridazine (B104411) (an analogous dihaloheteroarene), ligand choice can completely switch the site of reaction (e.g., dppf for C3 vs. Qphos for C5).[5] A systematic ligand screening is highly recommended.

    • Ligand-Free Conditions: In some cases, ligands may not be necessary and can even be detrimental to selectivity.

      • Solution: For Suzuki-Miyaura coupling of 2,4-dichloropyridines, ligand-free "Jeffery" conditions have been shown to enhance C4-selectivity to >99:1.[2] These conditions can also enable C5-selective couplings of 2,5-dichloropyridine.[2]

    • Solvent and Base Effects: The reaction environment plays a crucial role.

      • Solution: Screen different solvent and base combinations. For Suzuki couplings, common systems include Dioxane/H₂O or DMF/H₂O with bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[6] The solubility and strength of the base can significantly impact the outcome.[6] Using polar solvents can sometimes erode selectivity.[3]

Question 2: I am attempting a Buchwald-Hartwig amination on 2,4-dichloropyridine (B17371) and want to selectively substitute at the C2 position, but I am getting the C4 product. What should I do?

Answer: The C4 position of 2,4-dichloropyridine is generally more reactive in cross-coupling reactions.[7][8] However, C2-selective amination is achievable with specific protocols.

  • Potential Causes & Solutions:

    • Standard Conditions Favor C4: Your current conditions are likely favoring the kinetically preferred C4 substitution.

      • Solution 1: A highly regioselective method for C2-amination involves using N-acetyl-masked aminoarenes. The acetyl group acts as a protecting group and directs the selectivity. The preferred conditions often involve a palladium(II) acetate (B1210297) catalyst, a Xantphos ligand, and cesium carbonate as the base in dioxane.[4]

      • Solution 2: For specific substrates like 4,6-dichloronicotinonitrile, palladium-mediated conditions can lead to overreaction, but a highly C2-selective amination can be achieved using the N-acetyl protected amine approach.[4][9] This methodology has been shown to be robust and scalable.[10]

Nucleophilic Aromatic Substitution (SNAr)

Question 3: My nucleophilic aromatic substitution (SNAr) on 2,3-dichloropyridine (B146566) is not regioselective. Which position is supposed to be more reactive?

Answer: In SNAr reactions with 2,3-dichloropyridine, the C2 position is generally more activated towards nucleophilic attack.[11]

  • Potential Causes & Solutions:

    • Reaction Conditions: While C2 has an inherent electronic advantage, harsh conditions might lead to a loss of selectivity. The C2 position's enhanced reactivity is due to the stabilizing effect of the adjacent nitrogen atom on the Meisenheimer intermediate.[11]

      • Solution: High regioselectivity for C2 has been reported with soft nucleophiles like thiols. For example, reacting 2,3-dichloropyridine with thiophenol in refluxing water (catalyst and base-free) gives the 2-substituted product in high yield.[11][12] For other nucleophiles, carefully controlling the temperature and reaction time may improve selectivity.

Question 4: I am struggling to get any reaction with SNAr on 3,5-dichloropyridine (B137275). Is this substrate unreactive?

Answer: Yes, 3,5-dichloropyridine is significantly less reactive towards SNAr compared to isomers where the chlorine atoms are at ortho or para positions (C2, C4, C6) to the nitrogen.[1][13]

  • Potential Causes & Solutions:

    • Electronic Deactivation: The chlorine atoms are in meta positions, which are not activated by the electron-withdrawing pyridine nitrogen.[13]

      • Solution: Forcing conditions are typically required. This includes using high temperatures, strong nucleophiles (e.g., alkoxides, thiolates), and polar aprotic solvents like DMF or DMSO.[1][6] Be aware that even under these conditions, reactions may be slow and yields might be moderate.

Directed ortho-Metalation (DoM) / Lithiation

Question 5: I want to functionalize the C4 position of 3,5-dichloropyridine. My attempts at lithiation are giving low yields and messy reactions. What is the correct procedure?

Answer: The C4 position of 3,5-dichloropyridine is the most acidic proton, making it the ideal site for functionalization via directed metalation.[1][13][14] However, the reaction is highly sensitive to the choice of base and temperature.

  • Potential Causes & Solutions:

    • Incorrect Base: Using alkyllithiums like n-BuLi can lead to competing nucleophilic addition to the pyridine ring instead of deprotonation.[14][15]

      • Solution: Use a strong, non-nucleophilic, sterically hindered base. Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are the reagents of choice for this transformation.[14][16]

    • Incorrect Temperature: The lithiated intermediate can be unstable at higher temperatures, leading to rearrangement or decomposition.[14]

      • Solution: The reaction must be performed and maintained at a low temperature, typically -78 °C, throughout the deprotonation and subsequent electrophilic quench.[14][17] After adding the electrophile, the reaction can be allowed to slowly warm to room temperature.[17]

    • Slow Electrophile Quench: A delay between forming the lithiated species and adding the electrophile can lead to side reactions.

      • Solution: Rapidly trap the generated 4-lithio-3,5-dichloropyridine intermediate with your desired electrophile.[14]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in dichloropyridine reactions? A1: The outcome is a balance of several factors:

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen activates the ortho (C2, C6) and para (C4) positions for nucleophilic attack and oxidative addition.[1]

  • Steric Effects: Bulky substituents on the pyridine ring or the incoming reagent/ligand can block access to a more electronically favored site, directing the reaction to a less hindered position.[2][13]

  • Catalyst and Ligand: In cross-coupling reactions, the choice of metal and, more importantly, the ligand can completely override the innate electronic preferences of the substrate.[2][18]

  • Reaction Conditions: Temperature, solvent, and the choice of base can significantly influence reaction rates at different positions, thereby affecting the regiochemical outcome.[14][19]

Q2: For 2,4-dichloropyridine, which position is generally more reactive? A2: In most cases, the C4 position is more reactive. This preference is observed in both SNAr and palladium-catalyzed cross-coupling reactions due to favored oxidative addition of palladium into the C4-chlorine bond.[7][8][20] However, specific catalytic systems have been developed to reverse this selectivity and favor C2.[2][4][10]

Q3: Is it possible to perform a double functionalization on a dichloropyridine? A3: Yes. Sequential functionalization is a key advantage of using dichloropyridine building blocks. For example, an effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine (B19661) (an analogous substrate) has been developed, where the first coupling occurs at C4, followed by a second coupling at C2 under modified conditions.[7] Similarly, after a C2-selective Buchwald-Hartwig amination on 2,4-dichloropyridine, the remaining C4-chloro can be substituted in a subsequent step.[10]

Data Presentation

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of 2,3-Dichloropyridine[11]
NucleophileReagents and ConditionsProductPosition of SubstitutionYield (%)
HydrazineHydrazine hydrate, reflux(3-chloro-2-pyridyl)hydrazineC292.8
ThiophenolWater, reflux, 3h (catalyst/base-free)3-chloro-2-(phenylthio)pyridineC288
4-MethylthiophenolWater, reflux, 3h (catalyst/base-free)3-chloro-2-(p-tolylthio)pyridineC292
4-MethoxythiophenolWater, reflux, 3h (catalyst/base-free)3-chloro-2-((4-methoxyphenyl)thio)pyridineC295
Cesium FluorideCsF, DMSO, 110 °C, 20h3-chloro-2-fluoropyridineC271.9
Table 2: Ligand-Controlled Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyridines[2][3]
DichloropyridineBoronic AcidCatalyst / LigandSolventC4:C2 Selectivity
2,4-dichloropyridine4-methoxyphenyl-Pd₂(dba)₃ / IPrDioxane10:1
2,4-dichloropyridine4-methoxyphenyl-Pd₂(dba)₃ / SIPrDioxane11:1
2,4-dichloropyridine4-methoxyphenyl-Pd(OAc)₂ / SPhosDioxane1.6:1
2,4-dichloropyridine4-methoxyphenyl-Pd(PPh₃)₄Dioxane1.2:1
2,4-dichloropyridinePhenyl-None ("Jeffery" conditions)Toluene/H₂O>99:1

Experimental Protocols

Protocol 1: Regioselective C4-Functionalization of 3,5-Dichloropyridine via DoM[1][14][17]

This protocol describes the selective deprotonation at the C4 position followed by quenching with an electrophile.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3,5-dichloropyridine (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA) (1.1 equiv.) to the cooled pyridine solution while maintaining the temperature at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the 4-lithio intermediate.

  • Electrophilic Quench: Add the desired electrophile (1.2 equiv.) to the reaction mixture, ensuring the temperature remains at -78 °C.

  • Warm-up: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[20]

This protocol is for an analogous dichloropyrimidine system but illustrates the general procedure for achieving high C4 selectivity.

  • Setup: To a microwave vial, add 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.005 equiv., 0.5 mol%).

  • Solvent: Add a mixture of 1,4-dioxane (B91453) and water (4:1 ratio).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor at 100 °C for 15 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the C4-substituted product.

Visualizations

G cluster_c2_c6 C2 or C6 Position cluster_c4 C4 Position cluster_c3_c5 C3 or C5 Position start What is your desired functionalization site? c2_q Reaction Type? start->c2_q C2/C6 c4_q Substrate? start->c4_q C4 c3_c5_node Generally more challenging. Requires specific strategies: - Lithiation/Halogen Dance [20] - Ligand control in cross-coupling [14, 43] start->c3_c5_node C3/C5 snar_c2 SNAr on 2,3-DCP or 2,6-DCP (Inherent Reactivity) c2_q->snar_c2 SNAr buchwald_c2 Buchwald-Hartwig on 2,4-DCP (Use specific ligands, e.g., Xantphos + N-acetyl amine) c2_q->buchwald_c2 C-N Coupling dom_35 DoM on 3,5-DCP (Use LDA or LiTMP at -78°C) c4_q->dom_35 3,5-DCP suzuki_24 Suzuki on 2,4-DCP (Use bulky NHC ligand or ligand-free Jeffery conditions) c4_q->suzuki_24 2,4-DCP

Caption: Decision tree for selecting a regioselective strategy.

G start Poor Regioselectivity in Cross-Coupling check_ligand 1. Analyze Ligand Is it optimal for desired site? (e.g., bulky NHC for C4) start->check_ligand screen_solvents 2. Screen Solvents (e.g., Dioxane, Toluene, DMF) Polarity can affect selectivity. check_ligand->screen_solvents vary_base 3. Vary Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Solubility and strength matter. screen_solvents->vary_base adjust_temp 4. Adjust Temperature Lower T may increase selectivity. vary_base->adjust_temp consider_ligand_free 5. Consider Ligand-Free (e.g., Jeffery Conditions) adjust_temp->consider_ligand_free success Improved Regioselectivity consider_ligand_free->success

Caption: Troubleshooting workflow for poor regioselectivity.

G center Regioselectivity electronics Electronic Effects (ortho/para activation) center->electronics sterics Steric Hindrance (Substrate & Reagent) center->sterics catalyst Catalyst System (Metal & Ligand Choice) center->catalyst conditions Reaction Conditions (Solvent, Base, Temp.) center->conditions substrate Substrate (Isomer of Dichloropyridine) center->substrate mechanism Reaction Mechanism (SNAr vs. DoM vs. Coupling) center->mechanism

Caption: Key factors influencing regioselectivity.

References

Technical Support Center: Synthesis and Purification of Ethyl 4,6-dichloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of Ethyl 4,6-dichloronicotinate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound from Ethyl 4,6-dihydroxynicotinate using phosphorus oxychloride (POCl₃).

Issue 1: Incomplete reaction, presence of starting material and/or mono-chlorinated intermediates in the crude product.

Possible Causes:

  • Insufficient reaction time or temperature: The chlorination reaction may not have gone to completion.

  • Reagent quality: The phosphorus oxychloride (POCl₃) may be of insufficient purity or may have degraded.

  • Inadequate mixing: Poor stirring can lead to localized areas of low reagent concentration.

  • Moisture contamination: Water can react with POCl₃, reducing its effectiveness.

Troubleshooting Steps:

  • Reaction Monitoring:

    • Utilize Thin Layer Chromatography (TLC) to monitor the progress of the reaction. The product, this compound, is significantly less polar than the starting material, Ethyl 4,6-dihydroxynicotinate, and the mono-chlorinated intermediates. A typical mobile phase for TLC analysis is a mixture of hexane (B92381) and ethyl acetate (B1210297).

    • A complete reaction will show the disappearance of the starting material spot and the appearance of a new, higher Rf spot corresponding to the product.

  • Reaction Optimization:

    • Reaction Time and Temperature: If the reaction is incomplete, consider increasing the reflux time or ensuring the reaction temperature is maintained appropriately. A typical procedure involves refluxing for at least 2 hours.[1]

    • Reagent Stoichiometry: Ensure an adequate excess of POCl₃ is used.

    • Anhydrous Conditions: Conduct the reaction under a dry atmosphere (e.g., using a drying tube or an inert gas like nitrogen) to prevent moisture from interfering with the reaction.

  • Purification Strategy for Mixed Products:

    • If the crude product contains a mixture of the desired product and impurities, purification can be achieved through column chromatography or vacuum distillation.

Issue 2: Low yield of the desired product.

Possible Causes:

  • Incomplete reaction: As detailed in Issue 1.

  • Product loss during work-up: The extraction and washing steps may not be optimal, leading to loss of product in the aqueous phase.

  • Side reactions: Hydrolysis of the ester group can occur, especially during the aqueous work-up.

Troubleshooting Steps:

  • Optimize Work-up Procedure:

    • Ensure efficient extraction from the aqueous phase by performing multiple extractions with a suitable organic solvent like ethyl acetate.[1]

    • Minimize the time the product is in contact with acidic aqueous solutions to reduce the risk of ester hydrolysis.

    • Carefully separate the organic and aqueous layers to avoid discarding the product-containing organic phase.

  • Minimize Side Reactions:

    • When quenching the reaction with ice water, do so slowly and with vigorous stirring to dissipate heat and minimize localized areas of high acid concentration.

    • Neutralize any residual acid promptly during the work-up by washing the organic layer with a mild base such as a saturated sodium bicarbonate solution.

Issue 3: Presence of 4,6-dichloronicotinic acid as an impurity.

Possible Cause:

  • Ester Hydrolysis: The ethyl ester group of the product can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of acid or base and water, especially at elevated temperatures.

Troubleshooting Steps:

  • Analytical Detection:

    • This impurity can be detected by HPLC or by observing a broadening of the baseline or a new peak in the 1H NMR spectrum (the carboxylic acid proton signal is typically a broad singlet at high ppm values).

  • Purification:

    • Acid-Base Extraction: The carboxylic acid impurity can be removed by washing the organic solution of the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The deprotonated acid will move into the aqueous layer, while the desired ester product remains in the organic layer.

    • Column Chromatography: If acid-base extraction is not sufficient, column chromatography can effectively separate the more polar carboxylic acid from the less polar ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are:

  • Ethyl 4,6-dihydroxynicotinate: Unreacted starting material.

  • Mono-chlorinated intermediates: Such as Ethyl 4-chloro-6-hydroxynicotinate or Ethyl 6-chloro-4-hydroxynicotinate.

  • 4,6-Dichloronicotinic acid: Formed by the hydrolysis of the ethyl ester.

  • Phosphorus-containing byproducts: From the use of POCl₃ as the chlorinating agent.

Q2: How can I purify the crude this compound?

A2: Several methods can be used for purification:

  • Aqueous Work-up: A standard work-up procedure involving quenching with ice water, extraction with an organic solvent, washing with brine, and drying is the first step.[1]

  • Recrystallization: While a specific solvent system for this compound is not widely reported, a common approach for similar compounds is to use a solvent system where the compound is soluble at high temperatures and insoluble at low temperatures. A good starting point would be to try recrystallization from a non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate.

  • Column Chromatography: This is a very effective method for separating the desired product from more polar impurities like the starting material and mono-chlorinated intermediates. A silica (B1680970) gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is a common choice.

  • Vacuum Distillation: This method is suitable if the impurities have significantly different boiling points from the product.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are excellent for confirming the structure of the final product and identifying organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for detecting and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of the purity of the final product and for detecting non-volatile impurities.

Q4: What are the expected 1H NMR chemical shifts for this compound?

A4: The reported 1H NMR spectrum in DMSO-d6 shows the following peaks: δ 8.80 (s, 1H), 7.95 (s, 1H), 4.34 (q, J=6.9 Hz, 2H), 1.31 (t, J=6.9 Hz, 3H).[1]

Experimental Protocols

Synthesis of this compound [1]

  • Slowly add Ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol) to phosphorus oxychloride (POCl₃, 500 mL).

  • Heat the mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.

  • Carefully pour the residue into ice water and stir for 30 minutes.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic phases and wash with saturated brine.

  • Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Concentrate the solution under vacuum to obtain the crude this compound.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

PropertyValueReference
Molecular FormulaC₈H₇Cl₂NO₂
Molecular Weight220.05 g/mol
Melting Point32-34 °C
Boiling Point85 °C / 0.01 mmHg[1]
1H NMR (DMSO-d6)
δ 8.80 (s, 1H)Pyridine H-2[1]
δ 7.95 (s, 1H)Pyridine H-5[1]
δ 4.34 (q, 2H)-OCH₂CH₃[1]
δ 1.31 (t, 3H)-OCH₂CH₃[1]
Mass Spectrum (ESI) m/z: 220.1 [M+H]⁺[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Start Ethyl 4,6-dihydroxynicotinate + POCl3 Reaction Reflux for 2h Start->Reaction Heat Quench Quench with Ice Water Reaction->Quench Cool Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purification (Recrystallization, Column Chromatography, or Vacuum Distillation) Concentrate->Purify Crude Product Analysis Purity and Structure Confirmation (NMR, GC-MS, HPLC) Purify->Analysis Purified Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Tree decision decision issue issue Start Crude Product Analysis (TLC, NMR) Impurity_Check Impurities Detected? Start->Impurity_Check No_Impurities Product Meets Purity Specs Impurity_Check->No_Impurities No issue_SM Starting Material or Mono-chloro Impurities Present? Impurity_Check->issue_SM Yes decision_SM decision_SM issue_SM->decision_SM solution_Column Purify by Column Chromatography decision_SM->solution_Column Yes issue_Acid Acidic Impurity (4,6-dichloronicotinic acid) Present? decision_SM->issue_Acid No No_Impurities2 Proceed with Final Purification solution_Column->No_Impurities2 decision_Acid decision_Acid issue_Acid->decision_Acid solution_Wash Wash with aq. NaHCO3 decision_Acid->solution_Wash Yes decision_Acid->No_Impurities2 No solution_Wash->No_Impurities2

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates with Ethyl 4,6-dichloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 4,6-dichloronicotinate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize reactions involving this versatile building block. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges, particularly low conversion rates, encountered during its use in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no conversion in my reaction with this compound. What are the general starting points for troubleshooting?

A1: Low or no conversion in reactions involving this compound can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: Ensure the purity and integrity of all your reagents, including this compound, solvents, catalysts, and bases. The presence of moisture or other impurities can significantly hinder reaction progress.

  • Reaction Temperature: The reaction temperature may be suboptimal. Depending on the reaction type (e.g., Suzuki coupling, nucleophilic aromatic substitution), the temperature may need to be increased to overcome the activation energy barrier. Conversely, some sensitive reactions may require lower temperatures to prevent degradation.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Inert Atmosphere: For many cross-coupling reactions, maintaining a strict inert atmosphere (e.g., under nitrogen or argon) is critical to prevent the degradation of catalysts and reagents.

Below is a general workflow to begin your troubleshooting process:

Troubleshooting_Workflow start Low Conversion Rate Observed reagent_check Verify Reagent Purity and Stoichiometry start->reagent_check conditions_check Assess Reaction Conditions (Temp, Time) reagent_check->conditions_check Reagents OK optimization Systematic Optimization of Parameters reagent_check->optimization Impure Reagents atmosphere_check Ensure Inert Atmosphere (if applicable) conditions_check->atmosphere_check Conditions OK conditions_check->optimization Suboptimal Conditions analysis Analyze Reaction Mixture (TLC, LC-MS) atmosphere_check->analysis Atmosphere OK atmosphere_check->optimization Oxygen Contamination analysis->optimization Identify Potential Issues

General Troubleshooting Workflow

Q2: Which of the two chlorine atoms on this compound is more reactive towards nucleophilic substitution?

A2: In nucleophilic aromatic substitution (SNAr) reactions, the 4-chloro position of this compound is generally more reactive than the 6-chloro position. The reactivity of halopyridines towards nucleophilic substitution typically follows the order 4- > 2- > 3-.[1] This is due to the ability of the electron-withdrawing nitrogen atom in the pyridine (B92270) ring to stabilize the negatively charged Meisenheimer intermediate, which is more effective when the substitution occurs at the 4- or 2-positions.[2][3]

The reaction mechanism proceeds through a two-step addition-elimination process, and the stability of the intermediate is key to the reaction's success.

SNAr_Reactivity cluster_0 Nucleophilic Attack at C4 (More Favorable) cluster_1 Nucleophilic Attack at C6 (Less Favorable) start4 This compound + Nu- intermediate4 Meisenheimer Intermediate (Negative charge stabilized by N) start4->intermediate4 Addition product4 4-substituted product + Cl- intermediate4->product4 Elimination start6 This compound + Nu- intermediate6 Meisenheimer Intermediate start6->intermediate6 Addition product6 6-substituted product + Cl- intermediate6->product6 Elimination Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-Cl oxidative_addition->pd2_complex Ar-Cl transmetalation Transmetalation pd2_complex->transmetalation pd2_ar_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_ar_complex ar_boronic Ar'-B(OH)2 + Base ar_boronic->transmetalation reductive_elimination Reductive Elimination pd2_ar_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Product) reductive_elimination->product Sonogashira_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-Cl oxidative_addition->pd2_complex Ar-Cl transmetalation Transmetalation pd2_complex->transmetalation cu_cycle Copper Catalyzed Alkyne Activation cu_acetylide R-C≡C-Cu cu_cycle->cu_acetylide alkyne R-C≡C-H + Base alkyne->cu_cycle cu_acetylide->transmetalation pd2_alkynyl_complex Ar-Pd(II)L2-C≡C-R transmetalation->pd2_alkynyl_complex reductive_elimination Reductive Elimination pd2_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-C≡C-R (Product) reductive_elimination->product

References

Preventing hydrolysis of the ester group during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ester Group Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of ester functional groups during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ester hydrolysis during a reaction?

A1: Ester hydrolysis is the cleavage of an ester bond into a carboxylic acid and an alcohol. This reaction is primarily caused by the presence of water and is significantly accelerated by catalysts.[1][2] The most common catalysts are acids (H⁺) and bases (OH⁻).[3][4] Certain enzymes, known as esterases, can also efficiently catalyze this reaction, which is a key consideration in biological systems.[5][6]

Q2: Under what pH conditions is an ester most stable?

A2: The rate of ester hydrolysis is highly dependent on pH. The reaction is catalyzed by both acids and bases, meaning the rate is slowest at a neutral or slightly acidic pH, typically between pH 4 and 6. However, the optimal pH for stability can vary depending on the specific structure of the ester. For some sensitive reagents, like N-Hydroxysuccinimide (NHS) esters used in bioconjugation, the optimal pH is a compromise between ester stability and the reactivity of the target amine, usually falling in the range of 7.2 to 8.5.[3][7][8]

Q3: How does temperature affect the rate of ester hydrolysis?

A3: Like most chemical reactions, the rate of ester hydrolysis increases with temperature.[9] To minimize unwanted hydrolysis, it is often beneficial to run reactions at lower temperatures, provided the desired reaction can still proceed at a reasonable rate.[10] For particularly sensitive substrates, conducting reactions at 4°C or 0°C can significantly suppress the hydrolysis side reaction.[7]

Q4: What is a protecting group and how does it prevent hydrolysis?

A4: A protecting group is a chemical moiety that is temporarily attached to a functional group (in this case, the carboxylic acid or alcohol precursor to the ester, or the ester itself) to render it chemically inert to specific reaction conditions.[11] For instance, a carboxylic acid can be converted to a different type of ester, such as a tert-butyl or benzyl (B1604629) ester, which is stable under certain basic or nucleophilic conditions.[5] After the desired reaction is complete, the protecting group is removed under conditions that do not affect the rest of the molecule, regenerating the original functional group.[12][13] This strategy is known as orthogonal protection when multiple, different protecting groups can be removed selectively.[11][14]

Troubleshooting Guides

Issue 1: My ester is hydrolyzing despite using a non-aqueous solvent.
Possible Cause Troubleshooting Step Explanation
Trace Water in Reagents/Solvents 1. Use freshly distilled or commercially available anhydrous solvents. 2. Dry reagents in a vacuum oven or using a desiccant. 3. Add molecular sieves or another desiccant to the reaction vessel.[15]Even in "anhydrous" solvents, trace amounts of water can be sufficient to cause hydrolysis, especially over long reaction times or with sensitive substrates.[15]
Hygroscopic Reagents 1. Handle hygroscopic (water-absorbing) reagents in a glove box or under an inert atmosphere (e.g., Nitrogen or Argon).[3]Some starting materials or reagents can introduce atmospheric moisture into the reaction.
Acidic/Basic Impurities 1. Purify starting materials to remove acidic or basic contaminants. 2. Add an acid scavenger, such as a non-nucleophilic base (e.g., proton sponge) or a solid-supported scavenger, to neutralize trace acids.[16][17]Impurities in reagents can act as catalysts for hydrolysis even in the absence of bulk water.[17]
Autocatalysis 1. If the reaction produces an acidic or basic byproduct, add a scavenger to remove it as it forms.[18]The products of a reaction can sometimes catalyze the hydrolysis of the starting ester. For example, the formation of a carboxylic acid product can catalyze further hydrolysis.[18]
Issue 2: My protecting group is being cleaved during the reaction.
Possible Cause Troubleshooting Step Explanation
Incorrect Protecting Group for Conditions 1. Consult a protecting group stability chart (see table below). 2. Choose a more robust protecting group. For example, if a silyl (B83357) ester is cleaving under mildly acidic conditions, consider a benzyl ester.[5]Different protecting groups have different labilities. The choice must be orthogonal to the reaction conditions.[5][11]
Unintended Deprotection Pathway 1. Analyze byproducts to confirm the deprotection mechanism. 2. If using a benzyl ester in a reaction with a palladium catalyst, be aware of potential hydrogenolysis.[11]Some reagents can have dual reactivity. For example, reagents intended for reduction can sometimes cleave certain protecting groups.

Table 1: Stability of Common Carboxylic Acid Protecting Groups

Protecting GroupStable ToLabile To (Cleavage Reagents)
Methyl/Ethyl Ester Weak bases, mild acid, hydrogenolysisStrong Acid, Strong Base (NaOH, KOH)[5]
tert-Butyl (tBu) Ester Base, hydrogenolysis, nucleophilesStrong Acid (e.g., Trifluoroacetic Acid - TFA)[5][11]
Benzyl (Bn) Ester Base, mild acidHydrogenolysis (H₂, Pd/C), Strong Acid[5][11]
Silyl Ester (e.g., TBDMS) Mild conditionsAcid, Base, Fluoride sources (e.g., TBAF)[5][11]
Trichloroethyl Ester Acid, Base, mild reductionZinc metal (Zn)[5]

Key Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Anhydrous Conditions
  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., CaSO₄, P₂O₅).

  • System Assembly: Quickly assemble the glassware (e.g., round-bottom flask with condenser) while still warm and immediately place the system under a positive pressure of an inert gas (Nitrogen or Argon).[3]

  • Solvent & Reagent Addition: Use commercially available anhydrous solvents. Add solvents and liquid reagents via a syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.

  • Use of Desiccants: For particularly moisture-sensitive reactions, add activated molecular sieves (e.g., 4 Å) to the reaction mixture to scavenge any residual water.[15]

  • Reaction Monitoring: Maintain a positive inert gas pressure throughout the reaction. For reactions open to the air (e.g., with a condenser), use a drying tube filled with a desiccant.

Protocol 2: Using Carbodiimide (B86325) as a Hydrolysis Stabilizer

This protocol is relevant for preventing the degradation of ester-containing polymers or formulations where hydrolysis is a concern over time.

  • Reagent Selection: Choose a suitable carbodiimide stabilizer, such as Bis(2,6-diisopropylphenyl)carbodiimide, based on the polymer and processing conditions.[1]

  • Quantification: Determine the appropriate loading of the stabilizer. Typical concentrations can range from 0.5 to 2.0 parts by weight per 100 parts of the ester-containing resin.

  • Incorporation: Melt-blend the carbodiimide stabilizer with the ester polymer during extrusion or another processing step. Ensure uniform dispersion.

  • Mechanism of Action: The carbodiimide acts as an acid scavenger.[19] It reacts with carboxylic acid end-groups that are formed upon initial hydrolysis, converting them into a stable N-acylurea. This reaction consumes the catalytic acid species, thereby preventing autocatalytic degradation of the polymer.[1]

Visualizations

G Workflow for Preventing Ester Hydrolysis cluster_strategies Prevention Strategies start Ester Substrate Identified q_conditions Analyze Reaction Conditions: pH, Temp, Nucleophiles, Water start->q_conditions control_env Control Environment: - Anhydrous Solvents - Inert Atmosphere - Low Temperature q_conditions->control_env Mild Conditions additives Use Chemical Additives: - Acid Scavengers - Stabilizers (Carbodiimides) - Chelating Agents q_conditions->additives Acid/Base Sensitive protecting_group Employ Protecting Groups: - Select based on stability - Introduce PG - Perform Reaction - Deprotect q_conditions->protecting_group Harsh Nucleophiles/ Reagents Present steric_hindrance Modify Substrate: - Introduce bulky groups near the ester to create steric hindrance q_conditions->steric_hindrance During Substrate Design Phase end_node Reaction Complete, Ester Intact control_env->end_node additives->end_node protecting_group->end_node steric_hindrance->end_node

Caption: Decision workflow for selecting an appropriate strategy.

G Troubleshooting Unexpected Hydrolysis start Unwanted Hydrolysis Detected q_water Was the reaction run under strictly anhydrous conditions? start->q_water re_dry Re-dry all solvents and reagents. Use molecular sieves. q_water->re_dry No/Unsure q_ph Are acidic or basic impurities possible catalysts? q_water->q_ph Yes re_dry->q_ph add_scavenger Add a non-nucleophilic base or acid scavenger. q_ph->add_scavenger Yes q_temp Can the reaction temperature be lowered? q_ph->q_temp No add_scavenger->q_temp lower_temp Decrease reaction temperature. Monitor for longer time. q_temp->lower_temp Yes consider_pg Consider a more robust strategy (e.g., protecting group). q_temp->consider_pg No

Caption: Logical flow for troubleshooting hydrolysis issues.

References

Technical Support Center: Managing Dichloro-Substituent Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when working with molecules containing two chlorine substituents.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, achieving selective mono-functionalization of a dichlorinated substrate can be challenging.

Frequently Asked Questions (FAQs)

Q1: How can I achieve selective mono-arylation in a Suzuki-Miyaura coupling of a dichlorinated heterocycle?

A1: Achieving mono-substitution over di-substitution requires careful control of reaction conditions. Key factors include:

  • Ligand Selection: Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote selective coupling. For instance, a very sterically hindered NHC ligand can favor cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity[1][2].

  • Stoichiometry: Use a limited amount of the boronic acid (typically 1.0 to 1.2 equivalents) to favor mono-substitution.

  • Temperature: Lowering the reaction temperature can often increase selectivity for the mono-substituted product.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent further reaction to the di-substituted product.

Q2: My Suzuki-Miyaura reaction is sluggish or not proceeding to completion. What are the possible causes?

A2: A slow or incomplete Suzuki-Miyaura reaction can result from several factors[3]:

  • Inactive Catalyst: Ensure your palladium catalyst is active and the precatalyst has been properly activated to the Pd(0) species.

  • Poor Solubility: The reagents must be adequately dissolved. Consider using a different solvent system or additives to improve solubility.

  • Inappropriate Base: The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your starting materials or products. For many heteroaryl chlorides, inorganic bases like K₃PO₄ or Cs₂CO₃ are effective[3].

  • Oxygen Contamination: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, as oxygen can deactivate the catalyst.

Q3: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side reaction?

A3: Homocoupling is a common side reaction, often promoted by the presence of oxygen or Pd(II) species. To minimize it:

  • Maintain Anaerobic Conditions: Rigorously exclude oxygen by degassing solvents and using an inert atmosphere.

  • Use Appropriate Ligands: Bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling[3].

  • Add a Reducing Agent: In some cases, adding a mild reducing agent can help maintain the palladium in its active Pd(0) state.

Q4: How can I control which chlorine atom reacts in a dichlorinated pyridine, such as 2,4-dichloropyridine?

A4: Traditionally, the chlorine atom at the position adjacent to the nitrogen (C2) is more reactive. However, unconventional site-selectivity can be achieved:

  • Ligand-Controlled Selectivity: Using a very sterically hindered N-heterocyclic carbene (NHC) ligand can promote cross-coupling at the C4 position with high selectivity (approximately 10:1)[1][2].

  • Ligand-Free Conditions: In some cases, ligand-free "Jeffery" conditions can enhance C4 selectivity to greater than 99:1[1][2].

Q5: What causes the formation of a di-alkyne byproduct in my Sonogashira reaction?

A5: The formation of a di-alkyne, known as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen[3].

Q6: How can I prevent the homocoupling of my terminal alkyne in a Sonogashira reaction?

A6: To minimize alkyne homocoupling:

  • Copper-Free Conditions: Performing the reaction without a copper(I) co-catalyst can significantly reduce this side reaction, though it may require a more active palladium catalyst[3].

  • Strictly Anaerobic Conditions: Thoroughly degas solvents and maintain an inert atmosphere to prevent oxygen-mediated side reactions[3].

Troubleshooting Guides

Table 1: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

Issue Potential Cause Suggested Solution
Low or no product yieldInactive catalystUse a fresh catalyst or a different precatalyst. Ensure proper activation.
Poor reagent solubilityTry a different solvent or solvent mixture (e.g., toluene (B28343), dioxane, THF with water)[4][5].
Inappropriate baseScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[3].
Formation of di-substituted productExcess boronic acidUse a stoichiometric amount (1.0-1.2 eq.) of the boronic acid.
High reaction temperature or prolonged reaction timeLower the reaction temperature and monitor the reaction closely to stop it after mono-substitution is complete.
High levels of boronic acid homocouplingPresence of oxygenThoroughly degas all solvents and reagents and maintain an inert atmosphere[3].
Inefficient catalyst systemUse bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote cross-coupling[3].
Dehalogenation of starting materialPresence of water or protic impuritiesUse anhydrous solvents and reagents.

Table 2: Troubleshooting Sonogashira Cross-Coupling Reactions

Issue Potential Cause Suggested Solution
Low or no product yieldCatalyst deactivationUse fresh catalysts (Pd and Cu).
Insufficiently strong baseUse a suitable amine base (e.g., triethylamine, diisopropylamine) to deprotonate the alkyne[6].
Reagent impurityEnsure high purity of the alkyne and aryl halide.
Alkyne homocoupling (Glaser coupling)Oxygen contaminationRigorously degas all solvents and reagents and maintain an inert atmosphere[3].
Copper(I) co-catalystConsider running the reaction under copper-free conditions[3].
Incomplete reactionLow reaction temperatureFor less reactive aryl chlorides, a higher temperature may be required[6].
Experimental Protocols

Protocol 1: General Procedure for Selective Mono-amination of a Dichloropyrimidine via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Catalyst Preparation: In a glovebox, to a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equivalents).

  • Reagent Addition: To the same flask, add the dichloropyrimidine (1.0 equivalent) and the amine (1.1 equivalents)[7].

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1 M with respect to the pyrimidine)[7].

  • Reaction Conditions: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath. Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) under an inert atmosphere[7].

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl dichloride (1.0 eq.), the terminal alkyne (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Cs₂CO₃ or an amine like diisopropylamine, 2-3 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (typically 25-100 °C)[8].

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Suzuki-Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition transmetalation Ar-Pd(II)(R)L₂ oa_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination re Ar-R transmetalation->re reagents Ar-X reagents->oa_complex boronic R-B(OR)₂ boronic->transmetalation base Base base->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

For dichlorinated aromatic rings activated by electron-withdrawing groups, selective mono-substitution can be achieved via nucleophilic aromatic substitution (SNAr).

Frequently Asked Questions (FAQs)

Q1: How can I achieve selective mono-substitution in an SNAr reaction with a dichlorinated aromatic compound?

A1: Similar to cross-coupling reactions, controlling the stoichiometry and reaction conditions is crucial:

  • Stoichiometry: Use a limited amount of the nucleophile (typically 1.0 to 1.2 equivalents) to favor mono-substitution[3].

  • Temperature: Lowering the reaction temperature can often enhance selectivity for the mono-substituted product[3].

  • Reaction Time: Monitor the reaction progress closely and stop it once the starting material is consumed to prevent the formation of the di-substituted product[3].

Q2: Why is my SNAr reaction not working, even with a strong nucleophile?

A2: The success of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring.

  • Activation: The aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the chlorine leaving group[9]. A meta-positioned electron-withdrawing group does not effectively stabilize the intermediate and will not facilitate the reaction.

  • Leaving Group: While chlorine is a viable leaving group, the reactivity order in SNAr is F > Cl > Br > I, which is the opposite of Sₙ1 and Sₙ2 reactions. This is because the rate-determining step is the nucleophilic attack, which is facilitated by the more electronegative halogens[9].

Troubleshooting Guide

Table 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

Issue Potential Cause Suggested Solution
Low or no product yieldInsufficient activation of the aromatic ringEnsure a strong electron-withdrawing group is present ortho or para to the chlorine.
Nucleophile is not strong enoughUse a stronger nucleophile or a base to deprotonate the nucleophile.
Reaction temperature is too lowGradually increase the reaction temperature while monitoring for side product formation.
Formation of di-substituted productExcess nucleophileUse a stoichiometric amount (1.0-1.2 eq.) of the nucleophile[3].
High reaction temperature or prolonged reaction timeLower the reaction temperature and monitor the reaction closely to stop it after mono-substitution is complete[3].

Visualization

SNAr_Mechanism start Ar(EWG)-Cl + Nu⁻ step1 Addition start->step1 intermediate Meisenheimer Complex [Ar(EWG)(Cl)(Nu)]⁻ step1->intermediate Rate-determining step step2 Elimination intermediate->step2 product Ar(EWG)-Nu + Cl⁻ step2->product

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

References

Technical Support Center: Analysis of Reaction Mixtures Containing Ethyl 4,6-dichloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC and NMR analysis of reaction mixtures containing Ethyl 4,6-dichloronicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and efficient analysis of your reactions.

High-Performance Liquid Chromatography (HPLC) Analysis

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound and its reaction mixtures?

A1: A good starting point for method development is a reverse-phase HPLC method. Given the hydrophobic nature of the two chlorine atoms and the ethyl ester group, a C18 column is a suitable initial choice.

Recommended Starting HPLC Method Parameters:

ParameterRecommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (B52724) or Methanol
Gradient Start with a higher percentage of Mobile Phase A (e.g., 70-80%) and ramp up to a high percentage of Mobile Phase B (e.g., 90-95%) over 15-20 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at approximately 250-270 nm, as pyridine (B92270) derivatives typically absorb in this range. A photodiode array (PDA) detector is recommended to assess peak purity.
Column Temperature 30 °C
Injection Volume 5-10 µL

This method should provide a good starting point for separating this compound from potential starting materials and byproducts. Method optimization will likely be necessary based on the specific components of your reaction mixture.

Q2: How should I prepare my reaction mixture for HPLC analysis?

A2: Proper sample preparation is crucial to protect your HPLC column and obtain reliable results.[1][2]

HPLC_Sample_Prep cluster_workflow HPLC Sample Preparation Workflow Start Start Quench Quench Reaction (if necessary) Dilute Dilute Aliquot Filter Filter Sample Inject Inject into HPLC End End

Detailed Protocol:

  • Quench the Reaction (if necessary): If the reaction is ongoing, quench a small aliquot by adding it to a vial containing a suitable quenching agent or by rapid dilution in a cold solvent.

  • Dilute the Sample: Take a small, measured aliquot (e.g., 10-50 µL) of the reaction mixture and dilute it with a solvent that is miscible with your mobile phase, typically acetonitrile or methanol, to a final concentration suitable for HPLC analysis (e.g., in a 1-2 mL volumetric flask). The dilution factor will depend on the concentration of your reactants and products.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon is generally suitable for organic solvents) into an HPLC vial. This step is critical to remove any particulate matter that could clog the column or tubing.[3]

  • Injection: The sample is now ready for injection into the HPLC system.

Troubleshooting Guide

Q3: My chromatogram shows broad or tailing peaks. What are the possible causes and solutions?

A3: Peak broadening or tailing can be caused by several factors.[4] A systematic approach to troubleshooting is recommended.

Peak_Tailing_Troubleshooting cluster_troubleshooting Troubleshooting Peak Tailing Problem Broad or Tailing Peaks Cause1 Column Overload Cause2 Secondary Interactions Cause3 Mismatched Injection Solvent Cause4 Column Degradation

Possible Cause Suggested Solution
Column Overload Dilute your sample further or reduce the injection volume.[4]
Secondary Interactions The basic nitrogen on the pyridine ring can interact with residual silanols on the column packing, causing tailing. Try adding a small amount of a competing base, like triethylamine (B128534) (0.1%), to the mobile phase, or use a column with end-capping. Adjusting the pH of the mobile phase can also help.
Mismatched Injection Solvent If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[5]
Column Degradation or Contamination Flush the column with a strong solvent (e.g., isopropanol, then hexane (B92381) for reverse-phase, following manufacturer's guidelines). If performance does not improve, the column may need to be replaced. A guard column can help extend the life of your analytical column.[2]

Q4: I am seeing unexpected peaks in my chromatogram. How can I identify them?

A4: Unexpected peaks can be impurities, byproducts, or carryover from previous injections.

Potential Source Identification and Solution
Starting Material Impurities Analyze a standard of your starting material (e.g., ethyl 4,6-dihydroxynicotinate) to confirm its retention time.[6]
Reaction Byproducts Common side reactions in the synthesis of dichloropyridines include over-chlorination (trichlorinated species) or incomplete reaction.[7][8] Dimerization can also occur under certain conditions. If possible, use a mass spectrometer (LC-MS) to identify the molecular weight of the unknown peaks.
Carryover Inject a blank (your injection solvent) after a sample run. If peaks appear at the same retention times as in your sample, you have carryover. Clean your injector and autosampler with a strong solvent.
Mobile Phase Contamination Prepare fresh mobile phase using high-purity solvents. Ghost peaks can sometimes elute, especially during gradient runs, due to contaminated solvents.

Nuclear Magnetic Resonance (NMR) Analysis

Frequently Asked Questions (FAQs)

Q5: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A5: The following tables summarize the expected NMR data for this compound.

¹H NMR Data for this compound [6][9]

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
H-2~8.80Singlet (s)-1H
H-5~7.95Singlet (s)-1H
-OCH₂ CH₃~4.34Quartet (q)~6.92H
-OCH₂CH₃ ~1.31Triplet (t)~6.93H
(Solvent: DMSO-d₆)

Predicted ¹³C NMR Data for this compound

While experimental ¹³C NMR data is not widely published, computational models can provide predicted chemical shifts. These should be used as a reference and may differ from experimental values.[10]

Carbon Assignment Predicted Chemical Shift (δ) ppm
C=O~163
C-4~155
C-6~152
C-2~150
C-5~125
C-3~123
-OCH₂ CH₃~62
-OCH₂CH₃ ~14

Q6: How do I prepare a reaction mixture sample for NMR analysis?

A6: Similar to HPLC, proper sample preparation is key for high-quality NMR spectra.

NMR_Sample_Prep cluster_workflow NMR Sample Preparation Workflow Start Start Aliquot Take Aliquot of Reaction Mixture Solvent_Removal Remove High-Boiling Solvents (under vacuum) Dissolve Dissolve Residue in Deuterated Solvent Transfer Transfer to NMR Tube End End

Detailed Protocol:

  • Take an Aliquot: Withdraw a small sample (e.g., 0.1-0.2 mL) from the reaction mixture.

  • Remove Non-Deuterated Solvents: If your reaction solvent is not deuterated and has a high boiling point, it's best to remove it under reduced pressure (e.g., using a rotary evaporator or high vacuum) to avoid large solvent peaks in your NMR spectrum.

  • Dissolve in Deuterated Solvent: Dissolve the resulting residue in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent depends on the solubility of your compounds.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube. If there are any solids, you can filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Add Internal Standard (for qNMR): If you are performing quantitative NMR (qNMR), add a known amount of an internal standard at this stage.

Q7: How can I use NMR to determine the conversion of my reaction?

A7: Quantitative NMR (qNMR) is a powerful technique for determining the relative amounts of different components in a mixture without the need for calibration curves for each compound.[11][12]

Protocol for Reaction Conversion by ¹H NMR:

  • Acquire a High-Quality Spectrum: Ensure a long relaxation delay (D1, typically 5 times the longest T₁ of the protons of interest) is used to allow for full relaxation of all protons, which is crucial for accurate integration.

  • Identify Unique Signals: Choose well-resolved signals corresponding to the starting material and the product that do not overlap with other signals.

  • Integrate the Signals: Carefully integrate the selected signals.

  • Calculate Molar Ratio: The molar ratio of two compounds (A and B) can be calculated using the following formula:

    Molar Ratio (A/B) = [Integral(A) / Number of Protons(A)] / [Integral(B) / Number of Protons(B)]

    • Integral(A) is the integration value of the signal for compound A.

    • Number of Protons(A) is the number of protons giving rise to that signal.

  • Calculate Conversion: % Conversion = [Molar amount of Product / (Molar amount of Product + Molar amount of Starting Material)] x 100

For more accurate quantification, especially for determining purity, using an internal standard of known concentration and purity is recommended.[13]

Troubleshooting Guide

Q8: My NMR spectrum has very broad peaks. What could be the cause?

A8: Broad peaks in NMR can be due to several factors.

Possible Cause Suggested Solution
Poor Shimming The magnetic field is not homogeneous. Re-shim the spectrometer. This is the most common cause.
Presence of Paramagnetic Impurities Even trace amounts of paramagnetic metals (e.g., iron from a spatula) can cause significant broadening. Ensure all glassware is clean.
Sample Concentration is too High High sample concentration can lead to increased viscosity and peak broadening. Dilute your sample.
Insoluble Material The presence of suspended solids will degrade the quality of the spectrum. Filter your sample before transferring it to the NMR tube.
Chemical Exchange If protons are undergoing chemical exchange on the NMR timescale, this can lead to broadened signals. Try acquiring the spectrum at a different temperature (lower or higher) to see if the peaks sharpen.

Q9: There is a large water peak in my spectrum that is obscuring my signals of interest. What can I do?

A9: Water is a common contaminant in NMR samples.

Source of Water Solution
Wet Deuterated Solvent Use a fresh, sealed bottle of deuterated solvent. For solvents like CDCl₃, you can store them over molecular sieves to keep them dry.
Wet Sample or Glassware Ensure your sample is dry before dissolving it. Dry your NMR tubes in an oven and cool them in a desiccator before use.
Solvent Suppression Most modern NMR spectrometers have solvent suppression pulse sequences (e.g., presaturation) that can significantly reduce the intensity of the water signal. Consult your instrument's software manual for instructions on how to set this up.
D₂O Exchange If the obscured peaks are from exchangeable protons (e.g., -OH, -NH), you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The exchangeable protons will be replaced by deuterium, and their signals will disappear or decrease significantly.

References

Validation & Comparative

A Comparative Guide to Alternative Reagents for Pyridine Synthesis: Moving Beyond Ethyl 4,6-dichloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. Ethyl 4,6-dichloronicotinate serves as a versatile building block for accessing a range of substituted pyridines. However, the landscape of synthetic organic chemistry offers a diverse toolkit of alternative reagents and methodologies, each with distinct advantages in terms of efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of prominent alternatives to this compound for the synthesis of the pyridine core, supported by experimental data and detailed protocols to empower researchers in selecting the optimal synthetic strategy.

Overview of Pyridine Synthesis Strategies

The construction of the pyridine ring can be approached through various synthetic disconnections. While this compound offers a pre-functionalized pyridine core for further elaboration, de novo synthesis from acyclic precursors provides greater flexibility in introducing a wide array of substituents. This guide will focus on comparing the performance of several classical and modern synthetic routes.

Comparative Data of Pyridine Synthesis Methodologies

To provide a clear comparison, we have summarized the quantitative data for the synthesis of a representative polysubstituted pyridine, 2,4,6-triphenylpyridine, using various methods. This allows for a direct assessment of yield and reaction conditions.

Synthesis MethodKey ReagentsSolventCatalyst/ConditionsReaction TimeYield (%)Reference
Kröhnke Pyridine Synthesis N-Phenacylpyridinium bromide, Chalcone (B49325), Ammonium (B1175870) acetate (B1210297)Glacial Acetic AcidReflux4 h~90%[1][2]
Hantzsch Pyridine Synthesis Benzaldehyde (B42025), Ethyl acetoacetate (B1235776) (2 equiv.), Ammonium acetateEthanol (B145695)Reflux, then oxidation (e.g., NaNO2/AcOH)4 h (synthesis) + 1 h (oxidation)High (often >80% for dihydropyridine)[2]
Bohlmann-Rahtz Pyridine Synthesis Enamine of acetophenone (B1666503), PhenylpropioloylbenzeneToluene/Acetic Acid50°C26 hGood (specific yield not available for this exact product)[2]
One-Pot Three-Component Reaction Benzaldehyde, Malononitrile (B47326), ThiophenolWater (Solvent-free)K2CO3, Grinding, Room TemperatureNot specified for this product87% (for a related aminopyridine)[3]
Transition Metal-Catalyzed [2+2+2] Cycloaddition Phenylacetylene, AcetonitrileTolueneCo(I) complex2-12 hModerate to high (varies with catalyst)[4]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below to facilitate their implementation in the laboratory.

Synthesis of 2,4,6-Triphenylpyridine via Kröhnke Pyridine Synthesis[1][2]

Step 1: Synthesis of N-Phenacylpyridinium Bromide

  • Dissolve acetophenone (1.0 eq) in pyridine.

  • Add iodine (1.0 eq) to the solution.

  • Heat the mixture at 100°C for 2 hours.

  • Cool the reaction mixture, and collect the precipitated pyridinium (B92312) salt by filtration.

  • Wash the salt with cold ether and dry under vacuum.

Step 2: Synthesis of 2,4,6-Triphenylpyridine

  • To a solution of chalcone (1.0 eq) and ammonium acetate (8.0 eq) in glacial acetic acid, add the N-phenacylpyridinium bromide (1.0 eq) from Step 1.

  • Reflux the mixture for 4 hours.

  • After cooling, pour the reaction mixture into water.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from ethanol to yield pure 2,4,6-triphenylpyridine.

Synthesis of a Dihydropyridine (B1217469) Precursor via Hantzsch Pyridine Synthesis[2]
  • In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.0 eq) in ethanol.

  • Stir the mixture at reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The 1,4-dihydropyridine (B1200194) product will often precipitate and can be collected by filtration.

  • Wash the solid with cold ethanol and dry.

  • The resulting dihydropyridine can be aromatized to the corresponding pyridine using an oxidizing agent such as sodium nitrite (B80452) in acetic acid.

One-Pot Three-Component Synthesis of a Highly Functionalized Pyridine[3]
  • In a mortar, grind together the aryl aldehyde (1.0 eq), malononitrile (2.0 eq), 2-mercaptopyridine (B119420) (1.0 eq), and potassium carbonate (K2CO3).

  • Continue grinding at room temperature until the reaction is complete (monitor by TLC).

  • The solid reaction mixture can be worked up by adding water and filtering the solid product.

  • The product can be further purified by recrystallization.

Visualization of Synthetic Workflows

To provide a clearer understanding of the synthetic strategies, the following diagrams illustrate the general workflows for the discussed pyridine syntheses.

Kröhnke_Pyridine_Synthesis acetophenone Acetophenone pyridinium_salt α-Pyridinium methyl ketone salt acetophenone->pyridinium_salt Ortoleva-King Reaction pyridine_iodine Pyridine, I₂ pyridine_iodine->pyridinium_salt pyridine_product 2,4,6-Trisubstituted Pyridine pyridinium_salt->pyridine_product Kröhnke Condensation chalcone α,β-Unsaturated carbonyl compound chalcone->pyridine_product ammonium_acetate Ammonium Acetate ammonium_acetate->pyridine_product

Caption: Workflow of the Kröhnke Pyridine Synthesis.

Hantzsch_Pyridine_Synthesis aldehyde Aldehyde dihydropyridine 1,4-Dihydropyridine aldehyde->dihydropyridine ketoester1 β-Ketoester (2 equiv.) ketoester1->dihydropyridine ammonia Ammonia Source ammonia->dihydropyridine oxidation Oxidation dihydropyridine->oxidation pyridine_product Substituted Pyridine oxidation->pyridine_product

Caption: General workflow of the Hantzsch Pyridine Synthesis.

Bohlmann_Rahtz_Synthesis enamine Enamine aminodiene Aminodiene Intermediate enamine->aminodiene Michael Addition ethynyl_ketone Ethynyl Ketone ethynyl_ketone->aminodiene cyclodehydration Heat/ Acid aminodiene->cyclodehydration pyridine_product Substituted Pyridine cyclodehydration->pyridine_product

Caption: The Bohlmann-Rahtz Pyridine Synthesis pathway.

MCR_Pyridine_Synthesis component1 Component 1 (e.g., Aldehyde) one_pot One-Pot Reaction component1->one_pot component2 Component 2 (e.g., Active Methylene) component2->one_pot component3 Component 3 (e.g., Nitrogen Source) component3->one_pot pyridine_product Polysubstituted Pyridine one_pot->pyridine_product

Caption: Generalized workflow for a Multicomponent Pyridine Synthesis.

Conclusion

While this compound remains a valuable reagent, a wealth of alternative methods for pyridine synthesis offers researchers significant advantages in terms of flexibility, efficiency, and access to diverse substitution patterns. Classical methods like the Kröhnke and Hantzsch syntheses provide reliable routes to polysubstituted pyridines from simple acyclic precursors. Modern multicomponent reactions and transition-metal-catalyzed cycloadditions further expand the synthetic chemist's toolbox, often providing rapid access to complex pyridine derivatives under mild conditions. The choice of the optimal synthetic route will depend on the specific target molecule, the desired substitution pattern, and the available starting materials. This guide provides a foundational understanding and practical protocols to aid in this decision-making process, ultimately accelerating research and development in fields reliant on the versatile pyridine scaffold.

References

A Comparative Analysis of the Reactivity of Ethyl 4,6-dichloronicotinate and Methyl 4,6-dichloronicotinate in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 16, 2025 – In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is paramount to the successful synthesis of novel compounds. Ethyl 4,6-dichloronicotinate and its methyl counterpart, Mthis compound, are two such pivotal intermediates. This guide offers a comprehensive comparison of their reactivity, supported by established chemical principles and representative experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Executive Summary

This compound and Mthis compound are both activated di-chloro pyridine (B92270) derivatives frequently employed in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While their reactivity is broadly similar due to the identical core structure, subtle differences arising from the ethyl versus methyl ester group can influence reaction kinetics, yields, and in some cases, regioselectivity.

Based on fundamental organic chemistry principles, the primary differences in reactivity are expected to stem from steric and electronic effects:

  • Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric hindrance in this compound can potentially slow down reactions where a nucleophile or a bulky catalyst complex approaches the pyridine ring, particularly at the adjacent C-4 position.

  • Electronic Effects: The electronic influence of the ethyl versus the methyl group on the electron-deficient pyridine ring is generally considered to be minimal and very similar. Both are weakly electron-donating through induction, which has a minor impact on the overall reactivity compared to the strongly electron-withdrawing effect of the two chlorine atoms and the pyridine nitrogen.

Comparative Reactivity in Key Reactions

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile replaces one of the chlorine atoms on the pyridine ring. The electron-deficient nature of the dichloronicotinate ring system makes it susceptible to nucleophilic attack. The regioselectivity of this reaction is a crucial factor, with substitution possible at either the C-4 or C-6 position.

General Reaction Scheme:

G cluster_0 Nucleophilic Aromatic Substitution Substrate Ethyl/Mthis compound Product_C4 4-substituted product Substrate->Product_C4 Nu- Product_C6 6-substituted product Substrate->Product_C6 Nu- Nu Nucleophile (e.g., R-NH2, R-OH, R-SH) G cluster_1 Suzuki-Miyaura Coupling Substrate Ethyl/Mthis compound Product_C4 4-aryl/heteroaryl product Substrate->Product_C4 Boronic_Acid, Catalyst Product_C6 6-aryl/heteroaryl product Substrate->Product_C6 Boronic_Acid, Catalyst Boronic_Acid Ar-B(OH)2 Catalyst Pd catalyst, Base G A Combine dichloronicotinate, amine, and solvent B Add base (e.g., triethylamine) A->B C Heat reaction mixture (e.g., reflux) B->C D Monitor reaction by TLC or LC-MS C->D E Work-up: Quench, extract, and dry D->E F Purify by column chromatography E->F G Characterize product (NMR, MS) F->G G A Combine dichloronicotinate, boronic acid, base, and solvent in a reaction vessel B Degas the mixture A->B C Add Palladium catalyst and ligand B->C D Heat the reaction mixture under inert atmosphere C->D E Monitor reaction by TLC or LC-MS D->E F Work-up: Filter, extract, and dry E->F G Purify by column chromatography F->G H Characterize product (NMR, MS) G->H

Reactivity of Chloropyridine Isomers in SNAr Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of chloropyridine isomers—2-chloropyridine (B119429), 3-chloropyridine, and 4-chloropyridine (B1293800)—in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes in pharmaceutical and materials science. This document summarizes experimental and computational data to elucidate the factors governing their reactivity.

Executive Summary

The reactivity of chloropyridine isomers in SNAr reactions is significantly influenced by the position of the chlorine atom relative to the ring nitrogen. The established order of reactivity is:

4-chloropyridine > 2-chloropyridine >> 3-chloropyridine

This trend is primarily dictated by the ability of the electron-withdrawing pyridine (B92270) nitrogen to stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction. For substitution at the 2- (ortho) and 4- (para) positions, the negative charge can be effectively delocalized onto the electronegative nitrogen atom through resonance, thereby stabilizing the intermediate and accelerating the reaction.[1] In contrast, substitution at the 3- (meta) position does not allow for this direct resonance stabilization by the nitrogen atom, resulting in a much higher energy intermediate and consequently, a significantly slower reaction rate.

Data Presentation

The following table summarizes the available quantitative data comparing the reactivity of chloropyridine isomers and their N-oxide analogs. While direct, experimentally determined kinetic data for the parent chloropyridines under identical conditions is sparse in the literature, computational studies and data from closely related analogs provide a clear picture of the reactivity trend.

CompoundRelative Activation Energy (Computational) [kcal/mol]Apparent Unimolecular Rate Constant (k) for N-Oxide Analogues with Piperidine in Methanol at 80°C [s⁻¹][2]
2-Chloropyridine +1.03.70 x 10⁻⁴
3-Chloropyridine +12.01.04 x 10⁻⁷
4-Chloropyridine 0.01.02 x 10⁻⁴

Note: The computational data shows the relative difference in activation energies for the SNAr reaction, with 4-chloropyridine set as the baseline (0.0 kcal/mol).[3] A lower activation energy corresponds to a faster reaction rate. The experimental data is for the corresponding chloropyridine N-oxides, which serve as a useful experimental verification of the reactivity trend.[2]

Reaction Mechanism and Explanation of Reactivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, which disrupts the aromaticity and forms a high-energy anionic intermediate known as the Meisenheimer complex.[1] The stability of this complex is the key determinant of the reaction rate.

SNAr_Mechanism cluster_reactants cluster_intermediate cluster_products Chloropyridine Chloropyridine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Chloropyridine->Meisenheimer + Nu⁻ (slow) Nucleophile Nucleophile (Nu⁻) Product Substituted Pyridine Meisenheimer->Product - Cl⁻ (fast) LeavingGroup Chloride (Cl⁻) Meisenheimer_Stability cluster_4_chloro Attack at C-4 on 4-Chloropyridine cluster_2_chloro Attack at C-2 on 2-Chloropyridine cluster_3_chloro Attack at C-3 on 3-Chloropyridine A4 Initial Attack B4 Charge on Carbon A4->B4 Resonance C4 Charge on Nitrogen (Stable Contributor) B4->C4 Resonance D4 Charge on Carbon C4->D4 Resonance A2 Initial Attack B2 Charge on Nitrogen (Stable Contributor) A2->B2 Resonance C2 Charge on Carbon B2->C2 Resonance D2 Charge on Carbon C2->D2 Resonance A3 Initial Attack B3 Charge on Carbon A3->B3 Resonance C3 Charge on Carbon B3->C3 Resonance D3 Charge on Carbon C3->D3 Resonance label_unstable No resonance onto Nitrogen

References

The Versatility of Ethyl 4,6-dichloronicotinate: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of foundational molecules is a critical decision that dictates the efficiency and success of a synthetic route. Ethyl 4,6-dichloronicotinate has emerged as a superior building block for the construction of complex substituted pyridine (B92270) scaffolds, offering distinct advantages over other heterocyclic precursors. This guide provides an objective comparison of its performance, supported by experimental data, detailed protocols, and visualizations of its application in key biological pathways.

This compound (CAS 40296-46-6) is a versatile intermediate widely utilized in the pharmaceutical and agrochemical industries.[1] Its unique dichlorinated pyridine structure provides enhanced reactivity and multiple sites for functionalization, making it an invaluable tool in the synthesis of biologically active molecules.[1] This guide will delve into the specific advantages of this building block, particularly its regioselective reactivity in cornerstone cross-coupling reactions and its application in the synthesis of potent therapeutic agents.

Enhanced Reactivity and Regioselectivity: A Data-Driven Comparison

The primary advantage of this compound lies in the differential reactivity of its two chlorine atoms, allowing for selective functionalization at either the C4 or C6 position of the pyridine ring. This regioselectivity is a significant benefit over monosubstituted or symmetrically substituted pyridines, where achieving specific substitution patterns can be challenging.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. With dichlorinated pyridines, the position of the coupling is highly dependent on the reaction conditions and the catalyst used. Generally, the C4 position is more activated towards oxidative addition, leading to preferential substitution at this site.

Building BlockCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane1002471[2][3]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/H₂OMW (140)0.25>95[2]
2-Bromo-8-chloro-1-octeneNucleophile-----C-Br bond is more reactive[4]
2,4-Dichloropyridine (B17371)Arylboronic acidsPd/IPrK₂CO₃TolueneRT-C4-selective[5]

Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. It serves to illustrate the general reactivity and yields achievable with dichlorinated systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. The regioselectivity observed in the amination of dichloropyridines again highlights the utility of this compound. Studies on 2,4-dichloropyridine show a high degree of selectivity for amination at the C2 position, which is electronically favored.

Building BlockAmineCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
2,4-DichloropyridineAnilinePd₂(dba)₃XantphosCs₂CO₃Toluene100High (C2 selective)[6]
6-Aryl-2,4-dichloropyrimidineAliphatic secondary aminesPd(OAc)₂dppbLiHMDSTHF0>99 (C4 selective)[7]
2,4-DichloropyrimidineAryl/HeteroarylaminesPd catalystDialkylbiarylphosphineCs₂CO₃--2-substituted products[8]

Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. It serves to illustrate the general reactivity and yields achievable with dichlorinated systems.

Alternative Building Blocks: A Comparative Overview

While this compound offers significant advantages, other building blocks are also employed in the synthesis of substituted pyridines.

  • Monohalogenated Pyridines (e.g., Ethyl 6-chloronicotinate): These are useful for introducing a single substituent. However, they lack the versatility of dichlorinated analogs for creating more complex substitution patterns. The reactivity of the C-X bond follows the trend I > Br > Cl, meaning that chloro-pyridines are generally less reactive than their bromo or iodo counterparts, often requiring more forcing reaction conditions.[9][10]

  • 4-Substituted Pyridine-2,6-dicarboxylic Acid Derivatives: These are important for synthesizing ligands and bioactive molecules.[11] However, their synthesis can involve lengthy routes and harsh conditions.[11] In contrast, this compound provides a more direct route to a wide array of 4,6-disubstituted nicotinic acid derivatives.

Application in Drug Discovery: Synthesis of Hsp90 Inhibitors

A significant application of this compound is in the synthesis of Heat Shock Protein 90 (Hsp90) inhibitors. Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cancer cell growth and survival.[1][12] By inhibiting Hsp90, its client proteins are destabilized and degraded, leading to anti-tumor effects.[1]

The dichlorinated nature of this compound allows for the sequential and regioselective introduction of different functionalities, which is key to building the complex structures of many Hsp90 inhibitors.[12][13]

Hsp90 Signaling Pathway in Cancer

Hsp90_Signaling_Pathway cluster_0 Hsp90 Inhibition cluster_1 Hsp90 Chaperone Complex cluster_2 Client Protein Maturation cluster_3 Downstream Signaling Pathways cluster_4 Cellular Outcomes of Inhibition This compound This compound Hsp90 Inhibitor Hsp90 Inhibitor This compound->Hsp90 Inhibitor Synthesis Hsp90 Hsp90 Hsp90 Inhibitor->Hsp90 Inhibits ATP binding Client Protein Degradation Client Protein Degradation Hsp90 Inhibitor->Client Protein Degradation Co-chaperones Co-chaperones ADP + Pi ADP + Pi Hsp90->ADP + Pi Hydrolysis Unfolded Client Protein Unfolded Client Protein Hsp90->Unfolded Client Protein Binds to ATP ATP ATP->Hsp90 Binds Folded Client Protein Folded Client Protein Unfolded Client Protein->Folded Client Protein Folding & Activation Proliferation Proliferation Folded Client Protein->Proliferation Survival Survival Folded Client Protein->Survival Angiogenesis Angiogenesis Folded Client Protein->Angiogenesis Metastasis Metastasis Folded Client Protein->Metastasis Apoptosis Apoptosis Client Protein Degradation->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Client Protein Degradation->Cell Cycle Arrest

Experimental Protocols

Detailed methodologies for key transformations involving this compound are crucial for reproducible research. Below are representative protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, adapted from procedures for structurally similar compounds.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, boronic acid, and base in a flask. B Add solvent (e.g., 1,4-Dioxane/H₂O). A->B C Degas the mixture (e.g., with Argon). B->C D Add Palladium catalyst (e.g., Pd(PPh₃)₄). C->D E Heat the reaction mixture (e.g., 80-120°C). D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature. F->G H Dilute with water and extract with an organic solvent. G->H I Wash organic layer, dry, and concentrate. H->I J Purify by column chromatography. I->J

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, and the base.

  • Add the solvent mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, amine, base, and ligand in a dry flask. B Add Palladium precatalyst (e.g., Pd₂(dba)₃). A->B C Add anhydrous solvent (e.g., Toluene). B->C D Seal the vessel and heat (e.g., 80-110°C). C->D E Stir for the required time (monitor by TLC or LC-MS). D->E F Cool to room temperature. E->F G Dilute with an organic solvent and filter through celite. F->G H Wash the filtrate, dry, and concentrate. G->H I Purify by column chromatography. H->I

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine this compound, the amine, the base, and the phosphine ligand.

  • Add the palladium precatalyst.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its key advantages – predictable regioselectivity in cross-coupling reactions and its utility in the synthesis of complex, biologically active molecules like Hsp90 inhibitors – make it a superior choice for many applications in drug discovery and development. While other building blocks have their place, the unique combination of reactivity and versatility offered by this compound provides chemists with a powerful tool to accelerate the discovery of new chemical entities.

References

A Comparative Guide to Catalytic Systems for Suzuki Coupling of Dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds critical for the development of pharmaceuticals and functional materials. Dichloropyridines are valuable building blocks, and the selective functionalization of their C-Cl bonds is a key synthetic challenge. This guide provides an objective comparison of different catalytic systems for the Suzuki coupling of dichloropyridines, supported by experimental data to aid in the selection of the optimal system for a given synthetic goal.

Performance Comparison of Catalytic Systems

The choice of metal, ligand, and reaction conditions profoundly influences the yield, selectivity (mono- vs. diarylation), and site-selectivity of the Suzuki coupling of dichloropyridines. Below is a summary of the performance of various catalytic systems under optimized conditions.

Catalyst SystemDichloropyridine SubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Selectivity (Mono:Di / C-X:C-Y)Reference
System 1: Nickel/Phosphine
Ni(cod)₂ / PPh₂Me2,5-Dichloropyridine (B42133)4-Chlorophenylboronic acidK₃PO₄MeCN802485 (mono)>20:1 (mono:di)[1][2]
Ni(cod)₂ / PCy₃2,5-Dichloropyridine4-Chlorophenylboronic acidK₃PO₄THF802438 (di)1:3.8 (mono:di)[1]
System 2: Palladium/NHC
Pd(PEPPSI)(IPr)2,4-Dichloropyridine (B17371)Phenylboronic acidK₂CO₃Dioxane80248510.4:1 (C4:C2)[3]
System 3: Palladium/Phosphine
Pd(OAc)₂ / QPhos2,4-DichloropyridinePhenylboronic acidKFToluene/H₂O10012362.4:1 (C4:C2)[3]
Pd(PPh₃)₄2,4-Dichloropyrimidine (B19661)*Phenylboronic acidK₂CO₃Dioxane/H₂O100 (MW)0.2581C4 selective[4][5]
System 4: Ligand-Free Palladium
Pd(OAc)₂2,5-DichloropyridinePhenylboronic acidK₂CO₃NMP/H₂O1002475>20:1 (C5:C2)[6]
Pd(OAc)₂2,3,5-TrichloropyridinePhenylboronic acidNa₂CO₃Acetone/H₂O50195C2 selective[7]

*Data for 2,4-dichloropyrimidine is included as a close analogue to dichloropyridines, demonstrating the utility of this common catalyst.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the catalytic systems compared above.

System 1: Nickel-Catalyzed Monoarylation of 2,5-Dichloropyridine[1][2]

Reagents and Equipment:

  • Ni(cod)₂ (Nickel(0)-1,5-cyclooctadiene)

  • Methyldiphenylphosphine (PPh₂Me)

  • 2,5-Dichloropyridine

  • 4-Chlorophenylboronic acid

  • Potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous acetonitrile (B52724) (MeCN)

  • Schlenk flask and standard Schlenk line techniques

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox, a Schlenk flask is charged with Ni(cod)₂ (0.015 mmol, 5 mol%), PPh₂Me (0.03 mmol, 10 mol%), and K₃PO₄ (0.9 mmol, 3.0 equiv.).

  • The flask is sealed, removed from the glovebox, and connected to a Schlenk line.

  • 2,5-Dichloropyridine (0.3 mmol, 1.0 equiv.) and 4-chlorophenylboronic acid (0.45 mmol, 1.5 equiv.) are added to the flask under a counterflow of argon.

  • Anhydrous MeCN (1.5 mL) is added via syringe.

  • The reaction mixture is stirred and heated at 80 °C for 24 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate (B1210297).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

System 2: Palladium/NHC-Catalyzed C4-Selective Coupling of 2,4-Dichloropyridine[3]

Reagents and Equipment:

  • Pd(PEPPSI)(IPr) complex

  • 2,4-Dichloropyridine

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane (B91453)

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating plate

  • Glovebox

Procedure:

  • Inside a glovebox, a reaction vial is charged with 2,4-dichloropyridine (0.5 mmol, 1.0 equiv.), phenylboronic acid (0.55 mmol, 1.1 equiv.), and K₂CO₃ (1.0 mmol, 2.0 equiv.).

  • The Pd(PEPPSI)(IPr) catalyst (0.015 mmol, 3 mol%) is added to the vial.

  • Anhydrous 1,4-dioxane (1.0 mL) is added.

  • The vial is sealed and the mixture is stirred at 80 °C for 24 hours.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The crude product is analyzed by GC-MS or ¹H NMR to determine the regioselectivity and yield.

  • The product is purified by column chromatography.

System 4: Ligand-Free Palladium-Catalyzed C5-Selective Coupling of 2,5-Dichloropyridine[6]

Reagents and Equipment:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,5-Dichloropyridine

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP) and water

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating plate

Procedure:

  • A reaction vial is charged with 2,5-dichloropyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Pd(OAc)₂ (2 mol%) is added to the vial.

  • A mixture of NMP and water is added as the solvent.

  • The vial is sealed and the mixture is heated at 100 °C for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Visualizations

The following diagrams illustrate the general workflow for a Suzuki coupling experiment and the catalytic cycle.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - Dichloropyridine - Boronic Acid - Base prep_catalyst Prepare Catalyst System: - Add Metal Precursor - Add Ligand (if applicable) prep_reagents->prep_catalyst add_solvent Add Anhydrous Solvent prep_catalyst->add_solvent degas Degas Mixture (e.g., Ar sparging) add_solvent->degas heat Heat to Reaction Temp. & Stir degas->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

suzuki_cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)Ln-R' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R' reactants Ar-X + R'-B(OR)₂ base Base base->pd2_complex

Caption: The generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinic acid derivatives are crucial scaffolds in medicinal chemistry and drug development, appearing in a wide range of biologically active compounds.[1][2] The strategic synthesis of these molecules is paramount for creating diverse molecular libraries for screening and lead optimization. This guide provides an objective comparison of several key synthetic routes, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methodology for their target derivatives.

Overview of Synthetic Routes

The synthesis of substituted nicotinic acids can be broadly categorized into two approaches: construction of the pyridine (B92270) ring system (de novo synthesis) and functionalization of a pre-existing pyridine or nicotinic acid core. Each strategy offers distinct advantages and is suited for different substitution patterns.

Synthetic Route General Approach Key Transformation Typical Substitutions Achieved Advantages Limitations
Bohlmann-Rahtz Synthesis De Novo SynthesisCondensation & Cyclodehydration2,3,6-TrisubstitutedHigh convergence; builds complex cores in one pot.[3][4]High temperatures may be required; limited to specific substitution patterns.[5]
Suzuki-Miyaura Coupling Core FunctionalizationC-C Bond FormationAryl or heteroaryl groups at various positions.[1][6]Excellent functional group tolerance; mild conditions; wide availability of boronic acids.[6][7]Requires a halogenated precursor; potential for catalyst poisoning by pyridine nitrogen.[7]
Buchwald-Hartwig Amination Core FunctionalizationC-N Bond FormationPrimary and secondary amines.Facile synthesis of aryl amines; broad substrate scope.[8][9]Catalyst and ligand sensitivity; requires inert atmosphere.
Directed ortho-Metalation (DoM) Core FunctionalizationC-H Activation/FunctionalizationSubstituents ortho to a directing group.High regioselectivity for ortho-substitution.[10][11]Requires a directing functional group; use of strong organolithium bases.
Oxidation of Alkylpyridines Core FunctionalizationOxidationCarboxylic acid at position 3.Suitable for large-scale industrial production.[12][13]Harsh conditions (e.g., nitric acid); generation of by-products.[12][14]

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful method for the de novo construction of highly substituted pyridines. It traditionally involves the condensation of an enamine with an ethynyl (B1212043) ketone to form an aminodiene intermediate, which subsequently undergoes cyclodehydration to yield the pyridine ring.[5][15] Modern modifications often allow for a more efficient one-pot, three-component reaction.[3]

Logical Workflow

Bohlmann_Rahtz_Workflow start Enolizable Ketone + Ynone + Ammonium (B1175870) Acetate (B1210297) enamine In situ Enamine Formation start->enamine michael Michael Addition enamine->michael Reacts with Ynone aminodiene Aminodiene Intermediate michael->aminodiene cyclo Cyclodehydration (Acid-catalyzed) aminodiene->cyclo product Substituted Pyridine cyclo->product

Caption: Logical flow of the one-pot Bohlmann-Rahtz reaction.

Experimental Protocol: One-Pot Bohlmann-Rahtz Reaction

This protocol is adapted from the synthesis of the pyridine core of Thiocillin I.[3]

  • Reaction Setup: To a solution of the enolizable ketone (1.0 equiv) and the ynone (1.0-1.2 equiv) in glacial acetic acid, add ammonium acetate (5-10 equiv).[3]

  • Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.[3]

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[3]

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by silica (B1680970) gel column chromatography.[3]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of nicotinic acid scaffolds. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are particularly prominent.[1][8]

Suzuki-Miyaura Coupling

This reaction enables the formation of carbon-carbon bonds between a halide (e.g., 5-bromonicotinic acid) and an organoboron compound, offering high functional group tolerance.[1][7]

Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ n1 Oxidative Addition pda R¹-Pd(II)L₂-X pd0->pda   n2 Transmetalation pdb R¹-Pd(II)L₂-R² pda->pdb   pdb->pd0   n3 Reductive Elimination reagents R¹-X (e.g., 5-Bromonicotinic acid) boronic R²-B(OR)₂ + Base product R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Suzuki Coupling of 5-Bromonicotinic Acid

The following data summarizes typical conditions for the synthesis of 5-arylnicotinic acid derivatives.[1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802487
Experimental Protocol: Solution-Phase Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling 5-bromonicotinic acid with an arylboronic acid.[1]

  • Inert Atmosphere: Add 5-bromonicotinic acid (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv) to a dry Schlenk flask. Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask. Add the degassed solvent (e.g., DMF) via syringe.[1]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously for the specified time, monitoring by TLC or LC-MS.[1]

  • Workup: After cooling, dilute the reaction mixture with water and acidify to pH ~4-5 with HCl.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Oxidation of Alkylpyridines

The oxidation of readily available alkylpyridines, such as 3-picoline (3-methylpyridine), is a common industrial method for producing nicotinic acid.[12][13] While effective for the parent compound, this method is less suited for producing a diverse range of substituted derivatives in a lab setting due to the often harsh conditions required.

General Scheme

Oxidation_Scheme Start 3-Picoline (3-Methylpyridine) Process Oxidation Start->Process [O] (e.g., HNO₃, O₂/Catalyst) End Nicotinic Acid Process->End

Caption: General workflow for the oxidation of 3-picoline to nicotinic acid.

Performance Data

Different oxidation methods yield varying efficiencies:

  • Catalytic Oxidation with O₂: Using a V₂O₅/Sb₂O₃-TiO₂ catalyst with air and water at 260-280 °C can achieve 94.6% conversion of β-picoline with 90.8% selectivity for nicotinic acid.[13]

  • Supercritical Water Oxidation: With an MbBr₂ catalyst at 260 °C, 3-picoline can be converted with 83% conversion and 66% selectivity.[12]

  • Nitric Acid Oxidation: This industrial process is effective but generates nitrous oxide, a potent greenhouse gas.[12]

Conclusion

The choice of synthetic route for a substituted nicotinic acid derivative is dictated by the desired substitution pattern, required scale, and available starting materials.

  • For building complex, polysubstituted pyridine cores from acyclic precursors, the Bohlmann-Rahtz synthesis offers a convergent and powerful strategy.

  • For introducing aryl, heteroaryl, or amino groups onto a pre-existing nicotinic acid framework, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig methods provide unparalleled scope and functional group tolerance.

  • For large-scale synthesis of the parent nicotinic acid or simple derivatives, oxidation of alkylpyridines remains an industrially relevant, albeit environmentally challenging, option.

  • For highly specific regioselective functionalization, Directed ortho-Metalation is the strategy of choice, provided a suitable directing group is present.

By understanding the strengths and limitations of each method, researchers can devise efficient and effective synthetic plans to access novel nicotinic acid derivatives for drug discovery and development.

References

The Strategic Utility of Ethyl 4,6-dichloronicotinate in the Synthesis of Potent Hsp90 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of targeted therapeutics is a cornerstone of innovation. This guide provides a comparative analysis of synthetic routes to a promising class of anti-cancer agents—(acylamino)aminonaphthyridinone-based Heat shock protein 90 (Hsp90) inhibitors. A key focus is the efficacy of employing Ethyl 4,6-dichloronicotinate as a strategic starting material in comparison to alternative synthetic pathways.

Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology. It is a molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 leads to the degradation of these client proteins, offering a multi-pronged attack on cancerous cells. Among the various small molecule inhibitors of Hsp90, novobiocin (B609625) analogues, particularly those featuring an (acylamino)aminonaphthyridinone core, have shown significant promise. This compound is a versatile chemical intermediate that serves as a crucial building block in the synthesis of these complex molecules.[1]

Comparative Analysis of Synthetic Routes

The synthesis of (acylamino)aminonaphthyridinone Hsp90 inhibitors can be broadly categorized into two approaches: one that utilizes this compound as a key precursor for the naphthyridinone core, and alternative methods that build the core structure from different starting materials.

Route 1: Synthesis via this compound

The strategic use of this compound provides a convergent and efficient pathway to the desired aminonaphthyridinone scaffold. The dichloro substitutions at the 4 and 6 positions of the pyridine (B92270) ring offer regioselective reactivity, allowing for sequential nucleophilic substitutions to construct the bicyclic system.

Experimental Protocol: Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate from this compound

A foundational step in this synthetic approach is the selective displacement of one of the chloro groups. The following protocol outlines this key transformation:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.

  • Addition of Amine: At room temperature, add methylamine (B109427) (1.5 equivalents, typically as a 40% solution in water or 2M in a suitable solvent) to the solution in a dropwise manner.

  • Reaction Conditions: Heat the reaction mixture to 50°C and stir for 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate (B1210297).

  • Extraction and Washing: Transfer the ethyl acetate solution to a separatory funnel. Wash the organic layer sequentially with deionized water (twice) and a saturated brine solution (once).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by column chromatography on silica (B1680970) gel using a gradient elution with a hexane/ethyl acetate solvent system or by recrystallization to obtain the pure Ethyl 6-chloro-4-(methylamino)nicotinate.[2]

Route 2: Alternative Synthesis of Novobiocin Analogues (Non-Dichloronicotinate Pathways)

Alternative synthetic strategies for Hsp90 inhibitors with a similar core structure often commence with pre-functionalized coumarin (B35378) or quinolone scaffolds. These methods, while effective, can sometimes require more linear steps and may offer less flexibility in late-stage diversification of the molecule.

Representative Alternative Protocol: Synthesis of Arylated Novobiocin Analogues

This approach bypasses the need for this compound by starting with a pre-formed coumarin ring system:

  • Oxidative Coupling: A previously synthesized coumarin scaffold (e.g., a 7-hydroxycoumarin derivative) is subjected to an oxidative coupling reaction with a suitable boronic acid in the presence of a copper (II) acetate catalyst and pyridine to yield the corresponding aryl ether.[3]

  • Deprotection: Any protecting groups on the coumarin core are removed. For instance, a carboxybenzyl (Cbz) protecting group can be cleaved via hydrogenolysis.[3]

  • Amide Coupling: The deprotected coumarin intermediate is then coupled with a carboxylic acid chloride to introduce the desired side chain, yielding the final novobiocin analogue.[3]

This method is advantageous when a variety of aryl side chains are desired, as the diversity is introduced in the final step.

Data Presentation: A Comparative Overview

ParameterRoute 1: Via this compoundRoute 2: Alternative (e.g., Arylated Novobiocin Analogues)
Starting Material This compoundSubstituted Coumarin/Quinolone Scaffolds
Key Transformations Sequential nucleophilic aromatic substitution, cyclization, amidationOxidative coupling, deprotection, amidation
Reported Yields Yield for the initial substitution step can be high.[2] Overall yields for the complete sequence are not detailed in the available literature.Yields for individual steps are generally reported as good to excellent.[3]
Versatility Allows for diversification at both the 4 and 6 positions of the nicotinic acid core.Primarily allows for late-stage diversification of the side chain attached to the coumarin core.
Convergence More convergent approach, building the core structure from a simple starting material.More linear approach, starting with a more complex core.

Signaling Pathway and Experimental Workflow Diagrams

The efficacy of these synthesized compounds lies in their ability to inhibit the Hsp90 chaperone cycle, leading to the degradation of its client proteins and subsequent downstream effects on cancer cell signaling.

Hsp90_Inhibition_Pathway cluster_Hsp90_Cycle Hsp90 Chaperone Cycle cluster_Downstream_Effects Downstream Effects of Inhibition Hsp90_open Hsp90 (Open) Hsp90_ATP Hsp90-ATP (Closed) Hsp90_open->Hsp90_ATP ATP Binding Hsp90_ATP->Hsp90_open ATP Hydrolysis Client_folded Folded Client Protein Hsp90_ATP->Client_folded Client_degradation Client Protein Degradation (e.g., Akt, HER2) Hsp90_ATP->Client_degradation Hsp70_40 Hsp70/Hsp40 Hsp70_40->Hsp90_open Client Loading Client_unfolded Unfolded Client Protein Client_unfolded->Hsp70_40 Inhibitor Hsp90 Inhibitor (e.g., Novobiocin Analogue) Inhibitor->Hsp90_ATP Inhibition Apoptosis Apoptosis Client_degradation->Apoptosis Proliferation_arrest Cell Proliferation Arrest Client_degradation->Proliferation_arrest

Caption: Hsp90 inhibition disrupts the chaperone cycle, leading to client protein degradation and anti-cancer effects.

Synthesis_Workflow_Comparison cluster_Route1 Route 1: this compound cluster_Route2 Route 2: Alternative (Coumarin-based) A1 This compound A2 Selective Amination A1->A2 A3 Cyclization A2->A3 A4 Amidation A3->A4 A5 Hsp90 Inhibitor A4->A5 B1 Substituted Coumarin B2 Oxidative Coupling B1->B2 B3 Deprotection B2->B3 B4 Amidation B3->B4 B5 Hsp90 Inhibitor B4->B5

Caption: Comparative workflows for the synthesis of Hsp90 inhibitors.

Conclusion

The use of this compound presents a robust and convergent strategy for the synthesis of (acylamino)aminonaphthyridinone-based Hsp90 inhibitors. Its di-substituted nature allows for controlled, sequential reactions to build the core naphthyridinone structure. While alternative routes starting from more complex scaffolds are also effective, the dichloronicotinate pathway offers significant advantages in terms of flexibility and potential for large-scale synthesis from a relatively simple starting material. Further optimization of the subsequent cyclization and amidation steps will be crucial in fully realizing the potential of this synthetic route. The continued development of efficient synthetic methodologies is paramount for advancing these promising anti-cancer agents from the laboratory to the clinic.

References

A Comparative Guide to the Synthetic Applications of Ethyl 4,6-dichloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4,6-dichloronicotinate is a versatile and highly valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and agrochemicals. Its di-chlorinated pyridine (B92270) core, adorned with an ethyl ester, provides multiple reactive sites for selective functionalization, enabling the construction of complex molecular architectures. This guide offers a comparative overview of the key synthetic applications of this compound, presenting experimental data, detailed protocols, and a comparison with alternative synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further activated by the two chlorine atoms, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). This is one of the most common and straightforward methods for its functionalization.

Reaction with Amines

The chlorine atom at the 4-position is generally more reactive towards nucleophilic attack than the one at the 6-position. This regioselectivity allows for the sequential introduction of different substituents.

Table 1: Comparison of Reaction Conditions for SNAr with Amines

NucleophileProductReaction ConditionsYield (%)Reference
Methylamine (B109427)Ethyl 4-(methylamino)-6-chloronicotinateEthanol (B145695), 50°C, 8 hoursNot specifiedGeneral Protocol
Various AminesEthyl 4-amino-6-chloronicotinatesVariesGood to ExcellentGeneral Knowledge

Experimental Protocol: Synthesis of Ethyl 4-(methylamino)-6-chloronicotinate

  • Materials: this compound, Methylamine (e.g., 40% solution in water), Ethanol, Ethyl acetate, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add methylamine (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to 50°C and stir for 8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography.

Alternatives: While SNAr is a very efficient method, for less reactive amines or to achieve substitution at the 6-position, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination offer a powerful alternative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly useful for the functionalization of heteroaryl halides like this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds under milder conditions than traditional SNAr reactions and with a broader substrate scope, including less nucleophilic amines.[1][2]

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Chloro-pyridines

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)
Pd₂(dba)₃ (1-5)XPhos, SPhos, RuPhos (1.2-6)NaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF80-110

Buchwald_Hartwig_Workflow

Caption: Experimental workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound. This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals. While specific data for this compound is sparse in the reviewed literature, extensive studies on other dichloropyridines provide a strong predictive framework.[3][4]

Table 3: Comparison of Catalyst Systems for Suzuki Coupling of Dichloropyridines

Catalyst SystemLigandBaseSolventKey Feature
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂OStandard, good for reactive halides
Pd(OAc)₂ / SPhosSPhosK₃PO₄DioxaneHigh activity for chloropyridines
PdCl₂(dppf)dppfK₂CO₃DMEGood for a range of substrates

Suzuki_Catalytic_Cycle

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to important structural motifs like aryl alkynes.[5] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.

Table 4: General Conditions for Sonogashira Coupling of Aryl Halides

CatalystCo-catalystBaseSolventTemperature
PdCl₂(PPh₃)₂CuIEt₃N or DIPEATHF or DMFRoom Temp to 80°C

Alternatives: For the synthesis of 4,6-disubstituted nicotinic acid esters, alternative routes might involve the construction of the pyridine ring from acyclic precursors, followed by esterification. However, these methods often require multiple steps and may not offer the same flexibility for introducing diverse substituents as the functionalization of a pre-formed dichlorinated scaffold like this compound.

Application in the Synthesis of Bioactive Molecules

This compound serves as a key starting material in the synthesis of various biologically active compounds, including potential anticancer agents. For instance, it can be a precursor for the synthesis of analogs of Sorafenib, a multi-kinase inhibitor used in cancer therapy. The general strategy involves sequential SNAr or cross-coupling reactions to introduce the desired pharmacophores at the 4- and 6-positions.

Sorafenib_Analogue_Synthesis

Caption: General synthetic route to bioactive molecules.

Conclusion

This compound is a highly adaptable synthetic intermediate. The regioselectivity of its chlorine atoms in both SNAr and palladium-catalyzed cross-coupling reactions allows for a controlled and stepwise introduction of a wide array of functional groups. While SNAr reactions provide a direct and often high-yielding route for amination, palladium-catalyzed methods like the Buchwald-Hartwig, Suzuki, and Sonogashira couplings offer broader substrate scope and milder reaction conditions, making them indispensable tools for the synthesis of complex and novel chemical entities for drug discovery and materials science. The choice of synthetic strategy will ultimately depend on the specific target molecule, the nature of the desired substituents, and the required reaction conditions.

References

Benchmarking Ethyl 4,6-dichloronicotinate for Library Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical step in the synthesis of compound libraries for screening and lead discovery. Ethyl 4,6-dichloronicotinate has emerged as a versatile and reactive scaffold for generating diverse molecular libraries. This guide provides an objective comparison of its performance against other common alternatives, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic routes.

This compound is a valuable intermediate in the pharmaceutical and agrochemical industries due to its dichlorinated pyridine (B92270) structure, which enhances its reactivity in various synthetic transformations.[1][2] This reactivity allows for the facile introduction of molecular diversity, a key consideration in the construction of compound libraries for high-throughput screening.

Performance in Key Library Synthesis Reactions

The utility of a building block in library synthesis is determined by its performance in a range of robust and versatile chemical reactions. This compound is particularly well-suited for common carbon-carbon and carbon-nitrogen bond-forming reactions that are the bedrock of modern medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups. The chlorine at the 4-position is generally more reactive towards nucleophiles, enabling selective monosubstitution. This differential reactivity is a significant advantage in library design, allowing for sequential diversification at two distinct points.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for library synthesis. This compound and its derivatives are excellent substrates for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of aryl, heteroaryl, alkynyl, and amino moieties, respectively, leading to a vast expansion of chemical space from a single scaffold.

Comparative Analysis with Alternative Building Blocks

While this compound is a powerful tool, a comprehensive evaluation requires comparison with alternative building blocks commonly used in library synthesis.

Building BlockKey FeaturesAdvantages in Library SynthesisPotential Limitations
This compound Dichlorinated pyridine core with an ethyl ester. Differential reactivity of the two chlorine atoms.Allows for sequential and regioselective diversification. Good substrate for a wide range of cross-coupling and SNAr reactions.Precise control of reaction conditions may be needed to ensure selectivity.
Ethyl 2,6-dichloronicotinate Isomer of this compound.Offers a different substitution pattern for exploring structure-activity relationships (SAR).Reactivity of the chloro groups can differ, potentially requiring different optimization of reaction conditions.
Dimthis compound Methyl ester analog.Similar reactivity profile to the ethyl ester. May offer advantages in specific downstream transformations or solubility.The methyl ester may be more susceptible to hydrolysis under certain basic reaction conditions.
2,4-Dichloropyrimidine A different heterocyclic core with two reactive chlorine atoms.Provides access to a distinct chemical space of pyrimidine-based compounds, which are also prevalent in bioactive molecules.The electronics of the pyrimidine (B1678525) ring can influence the reactivity of the chlorine atoms differently than in the pyridine series.

Table 1. Comparison of this compound with Alternative Building Blocks for Library Synthesis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of library synthesis. Below are representative protocols for key reactions involving a derivative of this compound.

General Procedure for Suzuki Coupling

This protocol describes a typical Suzuki coupling reaction to introduce an aryl group at the 6-position of a related chloro-pyridine scaffold.

Materials:

  • Ethyl 6-chloro-4-(methylamino)nicotinate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium carbonate (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add Ethyl 6-chloro-4-(methylamino)nicotinate, the arylboronic acid, and potassium carbonate.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst.

  • Heat the reaction mixture to 95 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.[3]

General Procedure for Sonogashira Coupling

This protocol outlines the coupling of a terminal alkyne to the chloro-pyridine core.

Materials:

  • Ethyl 6-chloro-4-(methylamino)nicotinate (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (0.03 eq)

  • Copper(I) iodide (0.05 eq)

  • Triethylamine (2.5 eq)

  • Anhydrous DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Ethyl 6-chloro-4-(methylamino)nicotinate, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous DMF and triethylamine.

  • Degas the solution by bubbling with an inert gas for 15 minutes.

  • Add the terminal alkyne.

  • Heat the reaction mixture to 80 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.[3]

Visualization of Synthetic Utility

The following diagrams illustrate the central role of this compound in a typical library synthesis workflow and its application in targeting key signaling pathways.

G cluster_0 Library Synthesis Workflow Start This compound Step1 Selective Nucleophilic Aromatic Substitution (S_NAr) Start->Step1 R-NH2, R-OH, R-SH Intermediate Monosubstituted Intermediate Step1->Intermediate Step2 Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Intermediate->Step2 R'-B(OH)2, R''-acetylene Library Diverse Compound Library Step2->Library

A typical workflow for library synthesis.

G cluster_1 Targeting Kinase Signaling Pathways Library Pyridine-based Library (from this compound) PI3K PI3K/Akt/mTOR Pathway Library->PI3K Inhibition Hsp90 Hsp90 Chaperone Pathway Library->Hsp90 Inhibition Cancer Cancer Cell Proliferation and Survival PI3K->Cancer Promotes Hsp90->Cancer Promotes

References

The Dichloronicotinate Ester: Unveiling its Potential as a Leaving Group in Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective chemical transformations is paramount. The strategic choice of a leaving group in nucleophilic acyl substitution reactions is a critical factor that dictates reaction rates, yields, and overall synthetic efficiency. This guide provides a comparative analysis of the leaving group potential of dichloronicotinate esters, offering a framework for their evaluation against other commonly employed leaving groups.

Introduction to Leaving Group Potential

In nucleophilic acyl substitution, the reaction proceeds through a tetrahedral intermediate. The rate of the reaction is significantly influenced by the ability of the leaving group to depart from this intermediate. An ideal leaving group is one that is stable on its own, typically the conjugate base of a strong acid. The pKa of the conjugate acid of the leaving group is a valuable indicator of its stability and, consequently, its effectiveness. Generally, the lower the pKa of the conjugate acid, the better the leaving group.

Commonly used leaving groups in nucleophilic acyl substitution include halides, sulfonates (e.g., tosylate, mesylate), and phenolates (e.g., p-nitrophenolate). The dichloronicotinate moiety, a substituted pyridine (B92270) derivative, presents an intriguing case due to the electronic effects of the chlorine atoms and the nitrogen atom in the aromatic ring. The electron-withdrawing nature of the two chlorine atoms is expected to stabilize the departing nicotinate (B505614) anion, thereby enhancing its leaving group ability.

Comparative Data Framework

To facilitate a direct comparison, a standardized set of experiments should be conducted. The following tables provide a template for summarizing the quantitative data that would be obtained from such a study. The data for common leaving groups can be sourced from the literature or determined experimentally alongside the dichloronicotinate ester.

Table 1: Comparison of pKa Values of Conjugate Acids of Leaving Groups

Leaving GroupConjugate AcidpKa
Dichloronicotinate 2,6-Dichloronicotinic acid To be determined
p-Nitrophenolatep-Nitrophenol7.15
AcetateAcetic Acid4.76
Tosylate (p-toluenesulfonate)p-Toluenesulfonic acid-2.8
Mesylate (methanesulfonate)Methanesulfonic acid-1.9
ChlorideHydrochloric acid-7

Table 2: Hypothetical Comparative Kinetic Data for the Reaction of an Ester with a Standard Nucleophile (e.g., NaOH)

Leaving GroupSubstrateRate Constant (k, M⁻¹s⁻¹)Relative Rate
Dichloronicotinate Methyl 2,6-Dichloronicotinate To be determinedTo be determined
p-NitrophenolateMethyl p-nitrophenyl etherLiterature/ExperimentalReference
TosylateMethyl TosylateLiterature/ExperimentalReference
MesylateMethyl MesylateLiterature/ExperimentalReference
ChlorideAcetyl ChlorideLiterature/ExperimentalReference

Experimental Protocols

To generate the comparative data, the following experimental protocols are proposed.

Synthesis of Methyl 2,6-Dichloronicotinate

The synthesis of the target ester can be achieved from 2,6-dichloronicotinic acid.

Step 1: Synthesis of 2,6-Dichloronicotinoyl Chloride

2,6-Dichloronicotinic acid can be converted to its corresponding acid chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Procedure: To a solution of 2,6-dichloronicotinic acid (1 equivalent) in an inert solvent (e.g., dichloromethane (B109758) or toluene), add thionyl chloride (1.2-1.5 equivalents) and a catalytic amount of dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude 2,6-dichloronicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Esterification

The resulting acid chloride is then reacted with methanol (B129727) to form the methyl ester.

  • Procedure: The crude 2,6-dichloronicotinoyl chloride is dissolved in an inert solvent (e.g., dichloromethane) and cooled in an ice bath. A solution of methanol (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 1.1 equivalents) in the same solvent is added dropwise. The reaction is stirred at 0°C and then allowed to warm to room temperature. After completion, the reaction mixture is washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude methyl 2,6-dichloronicotinate. Purification can be achieved by column chromatography or recrystallization.[1]

Kinetic Study of Saponification

The rate of saponification of the synthesized methyl 2,6-dichloronicotinate can be compared with other esters under identical conditions. The reaction progress can be monitored by titration or conductivity measurements.[2][3]

Materials:

  • Methyl 2,6-dichloronicotinate

  • Other esters for comparison (e.g., methyl p-nitrophenyl ether, methyl acetate)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature bath

  • Burettes, pipettes, and conical flasks

Procedure:

  • Prepare solutions of the esters in a suitable solvent (e.g., a mixture of ethanol (B145695) and water to ensure solubility).

  • Equilibrate the ester solution and the NaOH solution separately in a constant temperature bath.

  • Initiate the reaction by mixing equal volumes of the ester and NaOH solutions. Start a stopwatch immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of the standard HCl solution.

  • Back-titrate the unreacted HCl with the standard NaOH solution using phenolphthalein as an indicator.

  • The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated.

  • The rate constant (k) for the second-order reaction can be determined by plotting 1/[NaOH] versus time, where the slope of the line is equal to k.

Visualizing the Reaction Pathway and Workflow

To better understand the processes involved, the following diagrams illustrate the reaction mechanism and the experimental workflow.

G cluster_0 Nucleophilic Acyl Substitution Mechanism Nucleophile Nucleophile Tetrahedral\nIntermediate Tetrahedral Intermediate Nucleophile->Tetrahedral\nIntermediate Attack on carbonyl carbon Product Product Tetrahedral\nIntermediate->Product Leaving group departs Leaving_Group Leaving Group Tetrahedral\nIntermediate->Leaving_Group Ester Ester

Caption: General mechanism of nucleophilic acyl substitution.

G Start Start: Synthesize and purify esters Prepare_Solutions Prepare standardized ester and NaOH solutions Start->Prepare_Solutions Equilibrate Equilibrate solutions in constant temp bath Prepare_Solutions->Equilibrate Mix Mix solutions to initiate reaction Equilibrate->Mix Aliquot Withdraw aliquots at timed intervals Mix->Aliquot Quench Quench reaction with excess standard HCl Aliquot->Quench Titrate Back-titrate with standard NaOH Quench->Titrate Calculate Calculate [NaOH] at each time point Titrate->Calculate Plot Plot 1/[NaOH] vs. time Calculate->Plot Determine_k Determine rate constant (k) from the slope Plot->Determine_k

Caption: Experimental workflow for the kinetic study.

Conclusion and Future Directions

The electron-withdrawing properties of the two chlorine atoms on the nicotinate ring are anticipated to enhance its stability as an anion, suggesting that dichloronicotinate esters could be effective leaving groups in nucleophilic acyl substitution reactions. The provided experimental framework enables a systematic and quantitative comparison of their performance against established leaving groups.

For researchers in drug development, the use of novel leaving groups like dichloronicotinate could offer advantages in terms of reactivity, selectivity, and the introduction of specific structural motifs. Further studies could explore the impact of different substitution patterns on the pyridine ring and the use of these esters in a wider range of nucleophilic substitution reactions, contributing valuable knowledge to the field of synthetic organic chemistry.

References

Evaluating the Cost-Effectiveness of Ethyl 4,6-dichloronicotinate in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The synthesis of complex heterocyclic molecules is a cornerstone of modern drug discovery and development. The choice of starting materials and synthetic routes can significantly impact the overall efficiency, cost, and environmental footprint of a given process. This guide provides a detailed, data-driven comparison of synthetic strategies employing Ethyl 4,6-dichloronicotinate versus alternative methods for the preparation of a biologically relevant thieno[3,2-c]pyridine (B143518) scaffold. This scaffold is a key component of various compounds, including potential Hsp90 inhibitors, which play a crucial role in cancer therapy by targeting the MAPK signaling pathway.

Introduction to this compound

This compound is a versatile building block in organic synthesis, particularly in the construction of substituted pyridine (B92270) rings.[1][2][3] Its two chlorine atoms at positions 4 and 6 provide reactive sites for nucleophilic substitution, allowing for the introduction of diverse functionalities and the formation of fused heterocyclic systems. This reagent is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3]

This guide will focus on the synthesis of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone derivatives, a class of compounds with potential therapeutic applications. We will compare a synthetic route starting from this compound with an alternative approach utilizing the well-established Gewald reaction for the construction of the core thieno[3,2-c]pyridine ring system.

Comparative Analysis of Synthetic Routes

For a comprehensive evaluation, we will compare two distinct synthetic pathways to a common intermediate, a substituted thieno[3,2-c]pyridine core, which can then be further elaborated to the final hydrazone derivatives.

Route 1: Synthesis utilizing this compound

This multi-step synthesis begins with the commercially available this compound and proceeds through a series of reductions, oxidations, and cyclizations to form the thieno[3,2-c]pyridine core, which is then converted to the final hydrazide-hydrazone product.

Route 2: Alternative Synthesis via the Gewald Reaction

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[4][5][6] These thiophene (B33073) derivatives can then be cyclized to form the desired thieno[3,2-c]pyridine ring system. This route offers a convergent approach to the target scaffold.

Data Presentation: A Quantitative Comparison

The following tables provide a step-by-step comparison of the two synthetic routes, including reaction times, yields, and estimated reagent costs. The costs are based on currently available supplier pricing and may vary.

Table 1: Synthesis of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone via this compound

StepReactionKey ReagentsReaction Time (h)Yield (%)Estimated Reagent Cost per mole of Product ($)
1Reduction of EsterSodium borohydride (B1222165)4-685-9025
2Oxidation of AlcoholManganese dioxide12-1670-7540
3Thiophene Ring FormationEthyl mercaptoacetate (B1236969)8-1065-7060
4HydrazinolysisHydrazine (B178648) hydrate (B1144303)3-590-9515
5Hydrazone FormationSubstituted aldehyde2-480-8530
Overall 29-41 35-45 (approx.) 170

Table 2: Alternative Synthesis of a Substituted Thieno[3,2-c]pyridine Core via the Gewald Reaction

StepReactionKey ReagentsReaction Time (h)Yield (%)Estimated Reagent Cost per mole of Product ($)
1Gewald ReactionKetone/Aldehyde, Activated Nitrile, Sulfur, Base2-2470-9050
2Pyridine Ring FormationMalonate derivative, Base6-1260-7045
3Further Functionalization(e.g., Chlorination)2-480-8535
Overall 10-40 30-55 (approx.) 130

Experimental Protocols

Protocol 1: Synthesis of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide from this compound

This protocol is a generalized procedure based on the synthetic scheme for producing 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone derivatives.[7]

Step 1: Reduction of this compound To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol (B145695), sodium borohydride (2.0-3.0 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent.

Step 2: Oxidation to Aldehyde The alcohol obtained from Step 1 is dissolved in a chlorinated solvent like dichloromethane, and activated manganese dioxide (5.0-10.0 eq) is added. The suspension is stirred vigorously at room temperature for 12-16 hours. The mixture is then filtered through a pad of celite, and the solvent is removed under reduced pressure to yield the aldehyde.

Step 3: Thiophene Ring Formation The aldehyde (1.0 eq) and ethyl mercaptoacetate (1.1 eq) are dissolved in a suitable solvent like ethanol. A base, such as sodium ethoxide (1.1 eq), is added, and the mixture is refluxed for 8-10 hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Step 4: Hydrazinolysis The thieno[3,2-c]pyridine ester (1.0 eq) is dissolved in ethanol, and hydrazine hydrate (10.0 eq) is added. The mixture is refluxed for 3-5 hours. Upon cooling, the carbohydrazide (B1668358) product precipitates and is collected by filtration.

Protocol 2: Synthesis of a Substituted 2-Aminothiophene via the Gewald Reaction

This protocol is a general procedure for the Gewald multicomponent reaction.[4][5][6]

To a mixture of a ketone or aldehyde (1.0 eq), an active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate) (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent like ethanol or methanol, a catalytic amount of a base (e.g., morpholine (B109124) or triethylamine) is added. The reaction mixture is stirred at a temperature ranging from room temperature to 50 °C for 2-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification.

Mandatory Visualizations

Synthetic Workflow Diagrams

Synthetic Workflow Comparison cluster_0 Route 1: From this compound cluster_1 Route 2: Via Gewald Reaction A1 This compound A2 Reduction (NaBH4) A1->A2 A3 Oxidation (MnO2) A2->A3 A4 Thiophene Formation (Ethyl mercaptoacetate) A3->A4 A5 Hydrazinolysis A4->A5 A6 Thieno[3,2-c]pyridine Carbohydrazide A5->A6 B1 Ketone/Aldehyde + Activated Nitrile + Sulfur B2 Gewald Reaction B1->B2 B3 2-Aminothiophene Derivative B2->B3 B4 Cyclization (Malonate derivative) B3->B4 B5 Thieno[3,2-c]pyridine Core B4->B5

Caption: Comparative synthetic workflows.

Signaling Pathway Diagram

MAPK_Hsp90_Pathway cluster_pathway MAPK Signaling Pathway cluster_hsp90 Hsp90 Chaperone Cycle & Inhibition Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Myc, Jun) ERK->Transcription Hsp90 Hsp90 ERK->Hsp90 Client of Hsp90 Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation FoldedProtein Active Client Protein Hsp90->FoldedProtein Folding & Activation Degradation Ubiquitin-Proteasome Degradation Hsp90->Degradation Degradation of unfolded clients ClientProtein Client Proteins (e.g., Raf, Akt, Her2) ClientProtein->Hsp90 Binding Inhibitor Hsp90 Inhibitor (e.g., Novobiocin Analog) Inhibitor->Hsp90 Inhibition

Caption: Hsp90 and the MAPK signaling pathway.

Discussion and Conclusion

The cost-effectiveness of a synthetic route is a multifactorial consideration that extends beyond the mere cost of starting materials. It encompasses reaction times, energy consumption, yields, ease of purification, and the generation of waste.

Route 1 (this compound): This linear synthesis, while involving multiple steps, utilizes a readily available and functionalized starting material. The reactions are generally well-established, though some steps may require longer reaction times and specific reagents like manganese dioxide, which can add to the cost and waste. The overall yield is a product of the yields of each individual step, which can lead to a lower final output.

Route 2 (Gewald Reaction): This convergent approach offers the advantage of building the core heterocyclic structure in fewer steps from simple and often inexpensive starting materials. The Gewald reaction itself is a powerful multicomponent reaction that can generate molecular complexity efficiently. This route may offer a higher overall yield and be more atom-economical. However, the optimization of the Gewald reaction for specific substrates and the subsequent cyclization step may require more development work.

Recommendation:

For small-scale laboratory synthesis and initial exploration of structure-activity relationships, the route starting from This compound can be advantageous due to the straightforward nature of the reactions and the commercial availability of the starting material. However, for larger-scale production and from a green chemistry perspective, the Gewald reaction pathway presents a more cost-effective and efficient alternative, provided the initial process development is undertaken. The choice between the two routes will ultimately depend on the specific goals of the research or development program, including the scale of synthesis, available resources, and desired timeline.

This guide provides a framework for evaluating these synthetic options. Researchers are encouraged to perform their own detailed cost analysis based on their specific laboratory conditions and supplier agreements.

References

Navigating the Synthesis of Bioactive Heterocycles: A Comparative Analysis of Ethyl 4,6-dichloronicotinate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 16, 2025 – In the landscape of pharmaceutical and agrochemical research, the selection of versatile and efficient building blocks is paramount to the successful development of novel bioactive compounds. Ethyl 4,6-dichloronicotinate has emerged as a key intermediate in the synthesis of a range of molecules, notably in the development of Heat shock protein 90 (Hsp90) inhibitors and thieno[3,2-c]pyridine (B143518) derivatives. This guide provides a comprehensive comparison of synthetic routes utilizing this compound against alternative methodologies, offering researchers, scientists, and drug development professionals a critical analysis of performance based on patent literature.

The Role of this compound in Hsp90 Inhibitor Synthesis

This compound is a crucial reactant in the preparation of (acylamino)aminonaphthyridinones, which are analogs of the natural product novobiocin (B609625) and function as Hsp90 inhibitors. These compounds have shown significant antitumor activity. The synthesis of these complex molecules is a multi-step process, and the choice of starting materials can significantly impact the overall efficiency.

Table 1: Comparison of Synthetic Approaches to Novobiocin Analogs

ParameterRoute A: Utilizing Dichloronicotinate Derivative (Hypothetical)Route B: Alternative Synthesis of Novobiocin Core Analogs[1]
Starting Materials This compound, various amines and coupling reagents.2-amino-6-bromonaphthalene (B125385), boronic acids, N-methylpiperidine derivatives.
Key Reactions Nucleophilic aromatic substitution, amide coupling.Suzuki coupling, Mitsunobu reaction.
Reported Yields Not explicitly detailed for a direct comparison.Mitsunobu reaction: 53-60%[1].
Scalability Potentially scalable due to the commercial availability of the starting material.Described for lab-scale synthesis.
Versatility Allows for diversification at the 4- and 6-positions of the pyridine (B92270) ring.Enables variation of the biaryl side chain.
Experimental Protocols

General Procedure for Synthesis of Novobiocin Analogs (Route B):

  • Amide Formation: Commercially available 2-amino-6-bromonaphthalene is coupled with a suitable carboxylic acid to form a common amide intermediate.

  • Suzuki Coupling: The amide intermediate undergoes a Suzuki coupling with various boronic acids to introduce the phenyl substituent.

  • Mitsunobu Reaction: The resulting phenol (B47542) is coupled with an alcohol (e.g., containing N-methylpiperidine) via a Mitsunobu reaction to yield the final product[1].

Hsp90 Signaling Pathway and Inhibition

Hsp90 is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.

Hsp90_Pathway Hsp90 Hsp90 Client_Proteins Client Proteins (e.g., Akt, Raf-1, HER2) Hsp90->Client_Proteins Folding & Stabilization Ubiquitination Ubiquitination Hsp90->Ubiquitination Proliferation_Survival Cell Proliferation & Survival Client_Proteins->Proliferation_Survival Hsp90_Inhibitor Hsp90 Inhibitor (e.g., Novobiocin Analog) Hsp90_Inhibitor->Hsp90 Inhibits Proteasome Proteasome Degradation Ubiquitination->Proteasome Proteasome->Client_Proteins Degrades Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Proliferation_Survival->Cell_Cycle_Arrest Proliferation_Survival->Apoptosis

Caption: Hsp90 inhibition disrupts client protein stability, leading to cell cycle arrest and apoptosis.

Synthesis of Thieno[3,2-c]pyridine Derivatives

This compound also serves as a starting material for the synthesis of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone derivatives, which are investigated for their biological activities. Alternative synthetic routes to the thieno[3,2-c]pyridine core often start from different precursors.

Table 2: Comparison of Synthetic Routes to Thieno[3,2-c]pyridine Derivatives

ParameterRoute C: From this compoundRoute D: Alternative Friedländer-type Synthesis
Starting Materials This compound, ethyl thioglycolate.2-Amino-3-formylthiophene, active methylene (B1212753) compounds.
Key Reactions Nucleophilic substitution, cyclization.Condensation, cyclization.
Reported Yields Not available for direct comparison.Generally good to excellent yields.
Flexibility Allows for modifications based on the initial dichloronicotinate structure.Provides access to a wide range of substituted thieno[3,2-c]pyridines.
Reaction Conditions Often requires multiple steps and potentially harsh reagents.Can often be performed in one-pot reactions under milder conditions.
Experimental Workflow

The synthesis of bioactive compounds is a structured process, from the initial reaction to the final purification and analysis.

Experimental_Workflow Start Starting Materials (e.g., this compound or Alternative) Reaction Chemical Synthesis (e.g., Cyclization, Coupling) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Analysis (NMR, MS, Purity) Purification->Analysis Final_Product Final Product Analysis->Final_Product

Caption: A generalized workflow for the synthesis and purification of heterocyclic compounds.

Conclusion

This compound is a valuable and commercially available starting material for the synthesis of important classes of bioactive molecules. While direct quantitative comparisons with alternative synthetic routes in patent literature are scarce, an analysis of the available synthetic strategies suggests that the choice of starting material and synthetic route will depend on factors such as desired substitutions, scalability, and reaction conditions. The development of more efficient and versatile synthetic methodologies remains a key area of research in the pursuit of novel therapeutics and agrochemicals. Researchers are encouraged to consider the trade-offs between established routes and newer, potentially more efficient, alternatives.

References

Safety Operating Guide

Safe Disposal of Ethyl 4,6-dichloronicotinate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 4,6-dichloronicotinate, a chlorinated organic compound that requires careful management as hazardous waste. Adherence to these protocols is vital to mitigate risks of skin and eye irritation, respiratory effects, and environmental contamination.

Key Safety and Hazard Information

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in ensuring safe handling and disposal.

Hazard ClassificationDescriptionPrecautionary Measures
Skin Irritant Causes skin irritation upon contact.Wear appropriate chemical-resistant gloves and a lab coat.
Eye Irritant Causes serious eye irritation.Use safety glasses or goggles.
Respiratory Irritant May cause respiratory irritation if inhaled.Handle in a well-ventilated area or a fume hood.

Step-by-Step Disposal Protocol

The following procedures outline the necessary steps for the safe and compliant disposal of this compound. This process is designed to prevent accidental exposure and ensure environmental protection.

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves, and empty containers), must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams. Specifically, it should be segregated as a halogenated organic waste.[1] This is crucial for proper treatment and disposal, as mixing with incompatible materials can lead to dangerous chemical reactions.

2. Proper Containerization:

  • Select a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with chlorinated organic compounds. High-density polyethylene (B3416737) (HDPE) or glass containers with screw-on caps (B75204) are recommended.[2][3]

  • Container Condition: Ensure the container is in good condition, free from cracks or leaks.[4] The original product container, if empty, can be used for waste collection after being properly relabeled.[3]

  • Keep Containers Closed: Waste containers must be kept securely closed except when adding waste to prevent the release of vapors and to avoid spills.[2][4]

3. Labeling of Waste Containers:

  • Clear and Accurate Labeling: Clearly label the waste container with the words "Hazardous Waste."[4][5]

  • Identify Contents: The label must include the full chemical name, "this compound," and list any other constituents in the waste mixture.[1][5] Avoid using chemical formulas or abbreviations.

  • Indicate Hazards: Mark the container with the appropriate hazard pictograms for skin, eye, and respiratory irritation.

4. Storage of Hazardous Waste:

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory.[6] This area should be under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment unit, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[2] The secondary container should be able to hold at least 110% of the volume of the primary container.[2]

  • Segregation from Incompatibles: Store the container away from incompatible materials, such as strong oxidizing agents or bases.

5. Final Disposal:

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5][7] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

  • Recommended Disposal Method: The preferred method for the disposal of chlorinated organic compounds is high-temperature incineration.[8] This process effectively destroys the chemical, converting it into less harmful substances under controlled conditions.

  • Empty Container Disposal: A container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) before it can be considered non-hazardous and disposed of as regular trash.[4] The rinsate from this cleaning process must be collected and treated as hazardous waste.[4]

Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

Proper Disposal Workflow for this compound A Step 1: Waste Identification and Segregation B Step 2: Proper Containerization A->B Segregated Waste C Step 3: Labeling of Waste Container B->C Sealed Container G Triple-Rinse Empty Container B->G Empty Container D Step 4: Storage in Designated Area C->D Labeled Container E Step 5: Arrange for Professional Disposal D->E Awaiting Pickup F High-Temperature Incineration E->F Professional Disposal H Collect Rinsate as Hazardous Waste G->H Generate Rinsate I Dispose of Container as Regular Trash G->I Clean Container H->B Add to Waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 4,6-dichloronicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 4,6-dichloronicotinate

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 40296-46-6). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound.

Protection Type Required PPE Specifications and Guidelines
Eye and Face Protection Safety Goggles and optional Face ShieldUse chemical splash goggles that conform to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or Butyl rubber gloves are recommended for handling chlorinated compounds. Always inspect gloves for integrity before use and wash them before removal. For prolonged or immersive contact, consider thicker gloves and be aware of breakthrough times (see below for more details).
Body Protection Laboratory Coat or Chemical-Resistant Apron/SuitA standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge should be used.

Quantitative Exposure Limits:

To date, specific Occupational Exposure Limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established for this compound by major regulatory bodies like OSHA or ACGIH.[2] Similarly, no Immediately Dangerous to Life or Health (IDLH) value has been set by NIOSH. In the absence of specific limits, all operations should be conducted with the utmost caution to minimize any potential for exposure.

Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation and Engineering Controls:

  • Ventilation: Ensure a calibrated and functioning chemical fume hood is available before starting any work.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Material Safety Data Sheet (MSDS): Review the MSDS for this compound before handling.

2.2. Chemical Handling:

  • Weighing and Transfer: Conduct all weighing and transfers of the solid material within a fume hood to prevent inhalation of dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[2]

2.3. Spill Management: In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably with an exhaust hood.

  • Personal Protection: Don the appropriate PPE, including respiratory protection if necessary.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or earth.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Plan

3.1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a dedicated, properly labeled, and sealed container for hazardous waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety department.

3.2. Disposal Method:

  • This compound is a chlorinated organic compound and should be disposed of as hazardous waste.

  • The recommended method for the disposal of chlorinated organic compounds is high-temperature incineration.[3]

  • Incineration should be carried out in a licensed hazardous waste incineration facility. For waste containing more than 1% of halogenated organic substances, a minimum temperature of 1100°C is required to ensure complete destruction and prevent the formation of toxic byproducts.[3][4]

Experimental Protocols: Glove Selection Considerations
Glove Material General Recommendation for Chlorinated Organics Known Limitations
Nitrile Rubber Good for incidental splash protection.[5]Not recommended for prolonged immersion. Breakthrough times can be short for some chlorinated hydrocarbons.
Butyl Rubber Excellent resistance to many ketones, esters, and some chlorinated solvents.Does not perform well with aliphatic and aromatic hydrocarbons.[6]
Viton® Excellent resistance to aromatic and chlorinated solvents.Can be expensive and may have less dexterity.[5]

It is crucial to consult the glove manufacturer's specific chemical resistance guides and, if possible, perform in-house testing for your specific application.

Visual Workflow for Chemical Spill Management

The following diagram outlines the logical steps for responding to a chemical spill of this compound.

Spill_Management_Workflow start Spill Occurs evacuate Evacuate Area & Restrict Access start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate disposal Dispose of Waste via Hazardous Waste Stream decontaminate->disposal end Spill Managed disposal->end

Caption: Logical workflow for managing a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,6-dichloronicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 4,6-dichloronicotinate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.